(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate
Description
Properties
IUPAC Name |
ethyl (E)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-22-19(20)12-10-15-9-11-17(18(13-15)21-2)23-14-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANFNAQSNYBICG-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38157-08-3 | |
| Record name | 3-(4-BENZYLOXY-3-METHOXY-PHENYL)-ACRYLIC ACID ETHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Identity and Physicochemical Properties
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, identified by the CAS Number 38157-08-3 , is a cinnamic acid derivative with significant utility in organic synthesis.[1] Its structure features a benzyl-protected catechol moiety and an ethyl acrylate group, which provide versatile handles for further chemical modifications. This compound serves as a valuable building block in the synthesis of complex natural products and pharmaceuticals, including flavonoids and lignans known for their antioxidant and anti-inflammatory properties.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 38157-08-3 | [1] |
| Molecular Formula | C₁₉H₂₀O₄ | [1] |
| Molecular Weight | 312.36 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Storage | Room temperature, dry conditions | [2] |
Section 2: Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is most commonly achieved through a Wittig reaction. This method is favored for its high stereoselectivity, yielding predominantly the (E)-isomer, which is often the desired configuration for subsequent biological applications. The reaction involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with an ethyl-substituted phosphorane.
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(benzyloxy)-3-methoxybenzaldehyde in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Ylide Generation: In a separate flask, prepare the Wittig reagent, ethyl (triphenylphosphoranylidene)acetate, by reacting triphenylphosphine with ethyl bromoacetate to form the phosphonium salt, followed by deprotonation with a strong base like sodium hydride or n-butyllithium.
-
Wittig Reaction: Slowly add the solution of 4-(benzyloxy)-3-methoxybenzaldehyde to the freshly prepared ylide at a controlled temperature, typically 0 °C to room temperature. The causality here is to manage the exothermic nature of the reaction and maintain stereocontrol.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the aldehyde.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is then separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
Synthesis Workflow Diagram:
Caption: Wittig reaction workflow for the synthesis of the target compound.
Section 3: Applications in Drug Discovery and Development
The structural motifs present in this compound make it a valuable precursor in the synthesis of various biologically active compounds.
-
Scaffold for Bioactive Molecules: The cinnamate core is a common feature in natural products with pharmacological properties. The protected catechol and the acrylate functionality allow for selective modifications to generate libraries of compounds for screening. This includes its use in the synthesis of flavonoids and lignans, which are known for their antioxidant and anti-inflammatory effects.[2]
-
Pro-drug and Linker Strategies: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other molecules. This is a common strategy in pro-drug design to improve pharmacokinetic properties. The entire molecule can also act as a linker, connecting two different pharmacophores to create hybrid drugs with potentially synergistic activities. For instance, cinnamic acid derivatives have been hybridized with other molecules to develop potent anti-inflammatory agents.
Section 4: Characterization and Quality Control
To ensure the identity and purity of this compound, a combination of spectroscopic and chromatographic techniques is employed.
Table 2: Spectroscopic and Chromatographic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl and phenyl groups, the vinyl protons of the acrylate moiety (with a characteristic large coupling constant for the E-isomer), the methoxy group protons, and the ethyl ester protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the olefinic carbons, the aromatic carbons, the methoxy carbon, and the carbons of the ethyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (312.36 g/mol ). |
| HPLC | A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used. |
Quality Control Workflow:
Caption: Quality control workflow for synthesized this compound.
References
-
MySkinRecipes. This compound. Available from: [Link]
Sources
An In-depth Technical Guide to (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, a derivative of the ferulic acid scaffold, stands as a pivotal intermediate in the landscape of synthetic organic chemistry. Its structural architecture, featuring a protected phenol and an electrophilic α,β-unsaturated ester system, makes it a versatile building block for constructing complex molecular frameworks. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals engaged in pharmaceutical and natural product research. The strategic placement of the benzyl protecting group on the phenolic oxygen allows for nuanced chemical manipulations, setting it apart from its parent compound, ethyl ferulate, and enabling its use in multi-step synthetic pathways toward high-value bioactive molecules.[1]
Section 1: Core Chemical and Physical Properties
This compound is typically isolated as a white solid at room temperature.[2] Its core identifiers and physical properties are summarized below. While a specific melting point has not been widely reported in the literature, analysis of structurally similar compounds, such as ethyl ferulate (the de-benzylated analogue, M.P. 63-65°C) and (E)-ethyl 3-(4-methoxyphenyl)acrylate (M.P. 74-76°C), suggests that the title compound would have a comparable melting point, likely slightly elevated due to its increased molecular weight and the presence of the aromatic benzyl group.[3][4]
| Property | Value | Source(s) |
| CAS Number | 38157-08-3 | [1][5] |
| Molecular Formula | C₁₉H₂₀O₄ | [2] |
| Molecular Weight | 312.36 g/mol | [2] |
| Appearance | White Solid | [2] |
| Solubility | Data for the de-benzylated analogue (ethyl ferulate) indicates solubility in methanol, ethanol, and DMSO. Similar solubility is expected for the title compound. | [3] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [2] |
Section 2: Synthesis and Purification
The most prevalent and efficient synthesis of this compound is achieved through the Wittig reaction. This classic olefination strategy provides excellent stereochemical control, yielding predominantly the desired (E)-isomer. The causality for this choice rests on the reliability and high yield of the Wittig reaction for converting aldehydes to alkenes.
The synthesis commences with commercially available 4-(benzyloxy)-3-methoxybenzaldehyde and a stabilized phosphorus ylide, Ethyl (triphenylphosphoranylidene)acetate. The stabilized nature of the ylide is key to ensuring the high (E)-selectivity of the alkene product.
Experimental Protocol: Wittig Reaction
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-(benzyloxy)-3-methoxybenzaldehyde (1.0 eq) in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Ylide Addition: To this solution, add Ethyl (triphenylphosphoranylidene)acetate (1.0-1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting aldehyde. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, reduce the solvent volume under reduced pressure.
-
Purification: The resulting residue contains the desired product and triphenylphosphine oxide as a major byproduct. Purify the crude material using silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexane (e.g., starting from 5% and increasing to 15% ethyl acetate).[5]
-
Isolation: Combine the product-containing fractions and remove the solvent in vacuo to yield this compound as a white solid. A representative synthesis reports a yield of 90%.[5]
Caption: Synthetic workflow for the title compound via Wittig reaction.
Section 3: Structural Characterization and Spectroscopic Analysis
Predicted ¹H NMR Spectral Data (in CDCl₃)
The proton NMR spectrum is expected to be highly characteristic. The large coupling constant (~16 Hz) for the vinyl protons is definitive proof of the (E)- or trans-configuration.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Comparison |
| ~7.65 | d, J ≈ 16.0 Hz | 1H | H-α (vinyl) | Downfield shift due to deshielding by the adjacent carbonyl group. |
| ~7.25-7.45 | m | 5H | Benzyl-ArH | Standard region for monosubstituted benzene ring protons of the benzyl group. |
| ~7.05 | dd | 1H | Phenyl-H | Aromatic proton ortho to the acrylate group. |
| ~6.95 | d | 1H | Phenyl-H | Aromatic proton ortho to the methoxy group. |
| ~6.85 | d | 1H | Phenyl-H | Aromatic proton ortho to the benzyloxy group. |
| ~6.30 | d, J ≈ 16.0 Hz | 1H | H-β (vinyl) | Upfield relative to H-α, with characteristic large trans coupling. |
| ~5.15 | s | 2H | -OCH ₂-Ph | Characteristic singlet for the benzylic methylene protons. |
| ~4.25 | q | 2H | -OCH ₂CH₃ | Quartet from coupling to the adjacent methyl group. |
| ~3.90 | s | 3H | -OCH ₃ | Singlet for the methoxy group protons. |
| ~1.30 | t | 3H | -OCH₂CH ₃ | Triplet from coupling to the adjacent methylene group. |
Predicted ¹³C NMR and Other Spectroscopic Data
| Technique | Expected Signature | Rationale |
| ¹³C NMR | ~167 ppm: Ester Carbonyl (C=O)~145-150 ppm: Aromatic C-O~144 ppm: Vinyl C-α~115-135 ppm: Aromatic & Vinyl Carbons~70 ppm: Benzylic (-OCH₂-)~60 ppm: Ethyl (-OCH₂-)~56 ppm: Methoxy (-OCH₃)~14 ppm: Ethyl (-CH₃) | Based on data for (E)-ethyl 3-(4-methoxyphenyl)acrylate and standard values for benzyl and methoxy groups.[4] |
| FT-IR | ~1710 cm⁻¹: Strong, sharp C=O stretch (α,β-unsaturated ester)~1630 cm⁻¹: Medium C=C stretch (alkene)~1590, 1515 cm⁻¹: C=C stretches (aromatic)~1250, 1150 cm⁻¹: C-O stretches (ether and ester) | Characteristic vibrational frequencies for the present functional groups. |
| Mass Spec (ESI) | [M+H]⁺ = 313.14 [M+Na]⁺ = 335.12 | Calculated for C₁₉H₂₀O₄. Expected fragmentation includes loss of the benzyl group (m/z 91) and the ethoxy group (m/z 45). |
Section 4: Chemical Reactivity and Synthetic Utility
The molecule's reactivity is dominated by three key features: the electrophilic acrylate system, the benzyl ether protecting group, and the electron-rich aromatic ring. This combination allows for a sequence of selective transformations.
-
Reactions at the Acrylate System: The conjugated double bond is a classic Michael acceptor. It readily undergoes 1,4-conjugate addition with a wide range of soft nucleophiles (e.g., organocuprates, thiols, amines). The double bond can also be reduced via catalytic hydrogenation, typically using catalysts like Palladium on carbon (Pd/C), which would also cleave the benzyl ether.
-
Deprotection of the Benzyl Ether: The benzyl group is a robust protecting group that can be selectively removed under specific conditions, most commonly via hydrogenolysis (H₂, Pd/C). This unmasks the free phenol, which can then participate in further reactions such as etherification, esterification, or serve as a directing group in electrophilic aromatic substitution.
-
Cross-Coupling Reactions: The aromatic ring can be further functionalized prior to its incorporation into the acrylate structure, or the resulting phenolic hydroxyl (after deprotection) can be converted to a triflate, enabling Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions.
Caption: Key reaction pathways for the title compound.
Section 5: Applications in Medicinal Chemistry and Natural Product Synthesis
The true value of this intermediate is realized in its application as a precursor to biologically active molecules. Its structure is embedded within lignans, flavonoids, and other phenylpropanoids, many of which exhibit significant antioxidant, anti-inflammatory, or anticancer properties.[1]
-
Flavonoid Synthesis: The C6-C3-C6 backbone of flavonoids can be constructed using synthons derived from this acrylate. After modification of the acrylate chain, it can be coupled with a second aromatic unit to build the core flavonoid structure.
-
Lignan Precursors: Lignans are dimers of phenylpropanoid units. This molecule serves as a protected C6-C3 monomer that can be dimerized through various radical or oxidative coupling methods to form the central lignan scaffold.
-
Bioactive Hybrids: The ferulic acid backbone is often incorporated into hybrid molecules to enhance their therapeutic properties. This protected version allows for the controlled coupling to other pharmacophores, with deprotection being one of the final steps in the synthesis.
Section 6: Safety and Handling
As a non-volatile solid, this compound does not pose the same inhalation risks as volatile acrylates. However, standard laboratory precautions are essential.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]
-
Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[6]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Skin Contact: Wash off with soap and plenty of water. Seek medical attention if irritation occurs.[6]
-
Ingestion: Expected to be a low ingestion hazard. Do not induce vomiting. Rinse mouth and seek medical advice.[6]
-
-
Stability and Reactivity: The material is stable under normal conditions. It is incompatible with strong oxidizing agents. Hazardous decomposition products are not expected under normal use.[6]
Conclusion
This compound is a high-utility synthetic intermediate whose value is defined by its strategic combination of functional groups. The interplay between the reactive acrylate moiety and the selectively cleavable benzyl ether provides chemists with a powerful tool for the controlled, stepwise synthesis of complex natural products and novel pharmaceutical agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in modern drug discovery and development.
References
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Angene Chemical. Safety Data Sheet: this compound. [Online] Available at: [Link]
-
Organic Spectroscopy International. (2017, November 20). Ethyl(E)-3-(4-methoxyphenyl)acrylate. [Online] Available at: [Link]
-
MySkinRecipes. This compound. [Online] Available at: [Link]
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Chemtron. Safety Data Sheet. [Online] Available at: [Link]
-
MDPI. (2020). (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. Molecules, 25(21), 5081. [Online] Available at: [Link]
-
ChemBK. Ethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate. [Online] Available at: [Link]
Sources
An In-depth Technical Guide to (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, a key synthetic intermediate in the development of pharmacologically active compounds. As a protected form of ethyl ferulate, this molecule serves as a versatile building block for accessing a wide range of complex natural products and novel drug candidates. This document details its chemical properties, a robust synthesis protocol, and its application in further synthetic transformations, grounded in established scientific literature.
Core Molecular Attributes
This compound is a cinnamic acid derivative characterized by a benzyl protecting group on the phenolic hydroxyl at position 4 of the phenyl ring. This protection strategy is crucial for preventing unwanted side reactions of the acidic phenol during subsequent synthetic steps, such as those involving strong bases or electrophilic reagents. The ester and acrylate functionalities, along with the substituted aromatic ring, provide multiple sites for chemical modification.
Table 1: Physicochemical and Structural Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₀O₄ | [1] |
| Molecular Weight | 312.36 g/mol | [1] |
| CAS Number | 38157-08-3 | [2][3] |
| Appearance | White to light yellow solid | [4] |
| Storage | Store at room temperature in a dry, well-ventilated place | [5] |
Synthesis Pathway and Protocol
The most efficient and widely adopted method for synthesizing this compound is the Wittig reaction. This Nobel Prize-winning olefination reaction provides excellent stereochemical control, yielding predominantly the desired (E)-isomer, which is often crucial for biological activity.
The synthesis begins with the readily available starting material, 4-(benzyloxy)-3-methoxybenzaldehyde, which is reacted with a stabilized phosphorus ylide, ethyl (triphenylphosphoranylidene)acetate. The ylide is typically generated in situ or used as a stable, commercially available reagent. The reaction proceeds via a betaine intermediate, which then collapses to form the target alkene and triphenylphosphine oxide as a byproduct.
Caption: Workflow for the Wittig Synthesis of the Target Compound.
Experimental Protocol: Wittig Synthesis
This protocol is a representative procedure based on established Wittig reaction methodologies for similar substrates.[6][7][8]
Materials:
-
4-(Benzyloxy)-3-methoxybenzaldehyde (1.0 eq)
-
Ethyl (triphenylphosphoranylidene)acetate (1.1 eq)
-
Toluene, anhydrous (or THF)
-
Ethyl acetate (for chromatography)
-
Hexane or Petroleum Ether (for chromatography)
-
Silica gel (for chromatography)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(benzyloxy)-3-methoxybenzaldehyde (1.0 eq) and ethyl (triphenylphosphoranylidene)acetate (1.1 eq).
-
Solvent Addition: Add anhydrous toluene via syringe to dissolve the reactants. The volume should be sufficient to create a stirrable solution (approx. 5-10 mL per gram of aldehyde).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C for toluene). Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 1:4 mixture of ethyl acetate and hexane. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting aldehyde is consumed, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue contains the desired product and triphenylphosphine oxide. Purify this mixture by silica gel column chromatography.[9]
-
Eluent System: A gradient of ethyl acetate in hexane or petroleum ether is effective. A common starting point is 5% ethyl acetate, gradually increasing to 10-20%. The product typically elutes before the more polar triphenylphosphine oxide byproduct.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white or off-white solid. A high yield (ca. 90%) can be expected.[9]
Structural Characterization
-
¹H NMR: Key signals would include:
-
Two doublets for the vinyl protons of the acrylate group with a large coupling constant (J ≈ 16 Hz), confirming the (E)-stereochemistry.
-
A triplet and a quartet for the ethyl ester group.
-
A singlet for the methoxy protons.
-
A multiplet in the 7.3-7.5 ppm region for the five protons of the benzyl group's phenyl ring.
-
A singlet around 5.1 ppm for the two benzylic protons (-O-CH₂-Ph).
-
Three signals in the aromatic region for the protons on the main phenyl ring.
-
-
¹³C NMR: Diagnostic peaks would include the carbonyl carbon of the ester, the two vinyl carbons, and the carbons of the two aromatic rings, the methoxy group, and the benzylic carbon.
-
Mass Spectrometry: The ESI-MS would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 313.36.
Application in Synthesis: A Gateway to Bioactive Molecules
The primary utility of this compound is as a protected intermediate for the synthesis of caffeic acid and ferulic acid derivatives. These natural products are renowned for their antioxidant, anti-inflammatory, and potential anticancer activities.[4][10][11] The benzyl group can be readily and cleanly removed via catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst), unmasking the phenolic hydroxyl to yield ethyl ferulate.
Illustrative Application: Deprotection to Ethyl Ferulate
This protocol demonstrates the subsequent use of the title compound to produce a key bioactive molecule.
Materials:
-
This compound (1.0 eq)
-
Palladium on Carbon (Pd/C, 10% w/w, catalytic amount)
-
Ethyl Acetate or Ethanol (solvent)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Reaction Setup: Dissolve the starting material in ethyl acetate or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., with a balloon) while stirring vigorously.
-
Monitoring: The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of a more polar product spot (ethyl ferulate).
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield ethyl ferulate.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
While a specific, comprehensive safety data sheet (SDS) is not universally available, data for related acrylates and benzaldehyde derivatives suggest the following precautions:
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: May be harmful if swallowed.
For detailed safety information, it is recommended to consult the Safety Data Sheet provided by the supplier.[2][5]
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry and organic synthesis. Its straightforward synthesis via the Wittig reaction and its role as a protected precursor to biologically active ferulates and caffeates make it a cornerstone for research into novel therapeutics. The protocols and data presented in this guide offer a solid foundation for its effective use in the laboratory.
References
- Organic Spectroscopy International. (2017, November 20). Ethyl(E)-3-(4-methoxyphenyl)
- Angene Chemical. Safety Data Sheet: (E)-Ethyl 3-(4-(Benzyloxy)-3-Methoxyphenyl)
- ResearchGate.
- Utah Tech University. Wittig reaction.
- CymitQuimica. (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)
- MySkinRecipes. (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)
- University of Wisconsin-Madison. Synthesis of an Alkene via the Wittig Reaction.
- PubMed. (2022).
- Unknown Source. Solvent Free Wittig Reactions.
- WebAssign.
- Angene Chemical. (2021, May 1).
- Chemicalbook. (E)-Ethyl 3-(4-(benzyloxy)-3-Methoxyphenyl)
- PubMed Central. (2014). Synthesis and effects of new caffeic acid derivatives on nitric oxide production in lipopolysaccharide-induced RAW 264.7 macrophages.
- Chemicalbook. (E)-Ethyl 3-(4-(benzyloxy)-3-Methoxyphenyl)
- Organic Spectroscopy International. (2017, November 20). Ethyl(E)-3-(4-methoxyphenyl)
- Fisher Scientific.
- MDPI. (2017).
- Unknown Source.
- MDPI. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)
- PubMed. (2020).
- The Royal Society of Chemistry. Contents.
- MDPI. (2023). The Antioxidant and Skin-Brightening Effects of a Novel Caffeic Acid Derivative, Caffeic Acid-3,4-Dihydroxyphenylpropanolester.
- Arabian Journal of Chemistry. Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)
- e-Century Publishing Corporation. (2014, April 30). Original Article Synthesis and effects of new caffeic acid derivatives on nitric oxide production in lipopolysaccharide-induced.
- Asian Journal of Chemistry. (2022, July 18). Synthesis of Caffeic Acid Derivatives: Identification of (E)-N-(4-Cyanobenzyl)-3-(3,4-dihydroxyphenyl)acrylamide as an Anticancer Agent against Human Cervical Cancer Cells.
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(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate structure
An In-depth Technical Guide to (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate: Synthesis, Characterization, and Application in Drug Discovery
Introduction
This compound is a key organic intermediate prominently featured in the synthesis of pharmaceuticals and biologically active natural products.[1] Structurally, it is a cinnamic acid ester and a benzyl-protected derivative of ethyl ferulate, a compound recognized for its potent antioxidant and anti-inflammatory properties.[2] The strategic placement of the benzyl protecting group on the phenolic hydroxyl allows for selective chemical transformations at other sites of the molecule, making it an invaluable building block in multi-step synthetic campaigns targeting complex molecules like flavonoids and lignans.[1]
This guide provides a comprehensive technical overview of its synthesis, spectroscopic characterization, and strategic application, with a focus on the mechanistic rationale behind the presented protocols. It is intended for researchers and drug development professionals seeking to leverage this compound in their synthetic and therapeutic programs.
Section 1: Physicochemical & Spectroscopic Profile
The identity and purity of this compound are established through a combination of physical and spectroscopic methods. Its fundamental properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 38157-08-3 | [1][3] |
| Molecular Formula | C₁₉H₂₀O₄ | [1][3] |
| Molecular Weight | 312.36 g/mol | [1][3] |
| Appearance | White solid |[3] |
Spectroscopic Signature for Structural Elucidation
Accurate structural confirmation is paramount. The expected spectroscopic data, based on its structure and analysis of close analogs like ethyl (E)-3-(4-methoxyphenyl)acrylate, are detailed below.[4]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the most informative tool for confirming the E-configuration of the double bond. The two vinyl protons will appear as doublets with a large coupling constant (J), typically around 16 Hz, which is characteristic of a trans arrangement. Other key signals include:
-
A triplet and a quartet for the ethyl ester group (-OCH₂CH₃).
-
A singlet for the methoxy (-OCH₃) protons.
-
A singlet for the benzylic (-OCH₂Ph) protons.
-
A series of multiplets in the aromatic region corresponding to the protons on the two phenyl rings.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will corroborate the structure by showing the expected number of carbon signals. Noteworthy resonances include:
-
A signal for the ester carbonyl carbon (~167 ppm).
-
Signals for the two vinyl carbons of the acrylate moiety.
-
Signals corresponding to the carbons of the two aromatic rings, the methoxy group, the benzylic group, and the ethyl ester.
-
-
IR (Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands that confirm the presence of key functional groups:
-
A strong absorption band around 1710-1730 cm⁻¹ for the C=O stretch of the α,β-unsaturated ester.
-
Bands around 1600-1630 cm⁻¹ for the C=C stretching of the acrylate and aromatic rings.
-
Strong bands in the 1200-1000 cm⁻¹ region corresponding to C-O stretching of the ester and ether linkages.
-
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 312 or 313, respectively, corresponding to the molecular formula C₁₉H₂₀O₄.
Section 2: Synthesis and Mechanistic Rationale
The synthesis of (E)-α,β-unsaturated esters like the title compound is most reliably achieved via the Horner-Wadsworth-Emmons (HWE) reaction .[5][6] This method is superior to the classical Wittig reaction for this specific transformation due to two primary factors:
-
Enhanced Stereoselectivity: The HWE reaction almost exclusively yields the thermodynamically more stable E-isomer, which is critical for biological applications.[6] This selectivity arises from the steric hindrance in the transition state leading to the Z-isomer.
-
Ease of Purification: The phosphate byproduct generated in the HWE reaction is water-soluble, allowing for simple removal during aqueous workup, in stark contrast to the often-problematic separation of triphenylphosphine oxide from the product in a Wittig reaction.[6]
The reaction proceeds by reacting a phosphonate-stabilized carbanion with an aldehyde, in this case, 4-(benzyloxy)-3-methoxybenzaldehyde.
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis
This protocol describes the synthesis of this compound from 4-(benzyloxy)-3-methoxybenzaldehyde and triethyl phosphonoacetate.
Materials:
-
4-(benzyloxy)-3-methoxybenzaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Carbanion Formation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexane to remove mineral oil, then carefully decant the hexane. Add anhydrous THF to the flask.
-
Cool the THF suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 equivalents) dropwise via syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate ylide is complete when hydrogen gas evolution ceases.
-
Aldehyde Addition: Dissolve 4-(benzyloxy)-3-methoxybenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude residue is purified by silica gel column chromatography using an eluent system such as ethyl acetate/petroleum ether (e.g., a 1:19 ratio) to afford the pure product as a white solid.[3]
Visualization of Synthesis Workflow and Mechanism
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Caption: Inhibition of the NF-κB signaling pathway.
Section 4: Protocol for Biological Evaluation
To assess the anti-inflammatory potential of compounds derived from the title molecule, an in-vitro assay measuring the suppression of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages is a standard and reliable method. [7][8]
Protocol: TNF-α Suppression in RAW264.7 Macrophages
Objective: To determine the ability of a test compound (e.g., deprotected (E)-Ethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate) to inhibit the production of TNF-α in mouse macrophage cell line RAW264.7 stimulated with LPS.
Materials:
-
RAW264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound dissolved in DMSO (sterile)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Mouse TNF-α ELISA Kit
-
Cell viability assay kit (e.g., CCK-8 or MTT)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in DMEM. Remove the old media from the cells and add 100 µL of the media containing the test compound at various concentrations. Include a "vehicle control" well containing only the DMSO vehicle at the highest concentration used. Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the "negative control" (untreated) wells.
-
Incubation: Incubate the plate for 24 hours at 37 °C, 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 1,000 rpm for 10 minutes. Carefully collect the cell culture supernatant for TNF-α measurement.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions precisely.
-
Cell Viability Assessment: To ensure the observed TNF-α reduction is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate according to the assay kit's protocol.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the inhibition percentage against the log of the compound concentration.
Conclusion
This compound is a versatile and valuable synthetic intermediate. Its straightforward, stereoselective synthesis via the Horner-Wadsworth-Emmons reaction and its strategic role as a protected precursor to biologically active ferulates make it a cornerstone for medicinal chemists. A thorough understanding of its synthesis, characterization, and the biological pathways targeted by its derivatives is essential for its effective application in the development of novel anti-inflammatory and antioxidant therapeutics.
References
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Synthesis and cytotoxic activity of ethyl ferulate derivatives as potent anti-inflammatory agents. (2024). Natural Product Research, 38(2), 261-269. [Link]
-
Ethyl Ferulate: A Comprehensive Overview. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Full article: Synthesis and cytotoxic activity of ethyl ferulate derivatives as potent anti-inflammatory agents. (2022). Taylor & Francis Online. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
-
Expeditious Horner-Wadsworth–Emmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions. (2005). The Chemical Educator. [Link]
-
A simple and efficient method for synthesis and extraction of ethyl ferulate from γ-oryzanol. (2021). Journal of Oleo Science, 70(6), 757-767. [Link]
-
A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol. (2021). PubMed. [Link]
-
Optimization of the reaction time for the synthesis of ethyl ferulate (3b). (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives. (2015). SCIRP. [Link]
-
(PDF) Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives. (2015). ResearchGate. [Link]
-
Biological activity evaluation and structure – activity relationship analysis of ferulic acid and caffeic acid derivatives for anticancer. (2012). ResearchGate. [Link]
-
Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties. (2023). Frontiers. [Link]
-
Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties. (2023). National Institutes of Health (NIH). [Link]
-
Studies On Reductive Horner-Wadsworth-Emmons Olefination Using Mixed Silyl Acetals. (n.d.). MavMatrix. [Link]
-
Ethyl(E)-3-(4-methoxyphenyl)acrylate. (2017). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
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The Chemical Identity and Utility of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate is a substituted ethyl cinnamate derivative that serves as a crucial intermediate in the landscape of organic synthesis. Its strategic importance is particularly pronounced in the fields of medicinal chemistry and drug development, where it functions as a versatile building block for a variety of biologically active molecules. The presence of a benzyloxy protecting group on the phenolic hydroxyl, coupled with a methoxy substituent and an acrylate moiety, provides a unique combination of reactivity and stability. This guide offers an in-depth exploration of this compound, covering its nomenclature, synthesis, safety protocols, and applications, with a particular focus on its role in the synthesis of flavonoids, lignans, and other pharmacologically relevant compounds.[1] The benzyloxy and methoxy groups offer avenues for selective deprotection and further functionalization, making it a valuable tool in multi-step synthetic strategies.[1]
Nomenclature and Synonyms: Establishing a Clear Chemical Identity
unambiguous identification of a chemical entity is paramount for effective scientific communication and research. This compound is known by several names across different contexts, from systematic IUPAC nomenclature to catalog numbers used by chemical suppliers. Understanding these synonyms is crucial for comprehensive literature searches and procurement.
The systematic IUPAC name for this compound is ethyl (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enoate . This name precisely describes the molecular structure, indicating an ethyl ester of a prop-2-enoic acid with a substituent at the 3-position. The "(2E)" designation specifies the stereochemistry of the double bond as trans.
A comprehensive list of synonyms and identifiers is provided in the table below:
| Type of Name | Synonym/Identifier |
| Systematic IUPAC Name | ethyl (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enoate |
| Common Name | This compound |
| CAS Number | 38157-08-3[2] |
| Molecular Formula | C19H20O4[2] |
| Molecular Weight | 312.36 g/mol [2] |
| InChI Key | MANFNAQSNYBICG-ZRDIBKRKSA-N |
| Alternative Chemical Name | Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]acrylate |
Synthesis Protocol: A Stereoselective Approach via the Wittig Reaction
The synthesis of this compound is most effectively achieved through the Wittig reaction. This Nobel Prize-winning method is renowned for its reliability in forming carbon-carbon double bonds with good stereocontrol. The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. In the context of synthesizing the title compound, a stabilized phosphorus ylid is employed to ensure the preferential formation of the (E)-isomer, which is typically the thermodynamically more stable product.[3][4][5]
The logical workflow for the synthesis is depicted in the following diagram:
Sources
An In-depth Technical Guide to the Synthesis of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate
This guide provides a comprehensive overview of the synthesis of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, a key intermediate in the production of various bioactive molecules.[1] The content herein is tailored for researchers, scientists, and professionals in the field of drug development, offering a deep dive into the precursors, reaction mechanisms, and optimized protocols for its synthesis.
Introduction
This compound, also known as ethyl O-benzylferulate, is a derivative of ferulic acid. Ferulic acid and its derivatives are of significant interest due to their antioxidant and anti-inflammatory properties.[2][3] The title compound serves as a versatile building block in organic synthesis, particularly in the creation of flavonoids and lignans.[1] The presence of the benzyl protecting group on the phenolic hydroxyl and the methoxy group on the aromatic ring allows for selective chemical modifications, making it a valuable precursor in multi-step synthetic pathways.[1]
This document will explore the primary synthetic routes to this molecule, focusing on the critical precursors and the olefination reactions that form the core of the synthesis.
Core Precursors: The Foundation of the Synthesis
The successful synthesis of this compound hinges on the availability and purity of two key precursors: 4-(benzyloxy)-3-methoxybenzaldehyde (O-benzyl vanillin) and a suitable two-carbon olefination reagent .
4-(Benzyloxy)-3-methoxybenzaldehyde (O-Benzyl Vanillin)
This aldehyde is the aromatic backbone of the target molecule. It is typically synthesized from vanillin, a readily available and relatively inexpensive starting material derived from natural sources or produced synthetically.[4]
Synthesis of O-Benzyl Vanillin from Vanillin:
The synthesis involves the protection of the phenolic hydroxyl group of vanillin as a benzyl ether. This is a crucial step to prevent unwanted side reactions during the subsequent olefination.
Protocol for O-Benzylation of Vanillin:
A common and effective method for the benzylation of vanillin involves its reaction with benzyl bromide in the presence of a base.[5]
-
Materials: Vanillin, Benzyl Bromide, Potassium Bicarbonate (or another suitable base), Ethanol.
-
Procedure:
-
Dissolve vanillin in ethanol in a round-bottom flask.
-
Add potassium bicarbonate to the solution.
-
Add benzyl bromide dropwise to the stirred mixture.
-
Reflux the reaction mixture for several hours.[5]
-
After cooling, the product can be isolated by filtration and recrystallization from ethanol to yield pure 4-(benzyloxy)-3-methoxybenzaldehyde.[5]
-
Causality Behind Experimental Choices:
-
Base: Potassium bicarbonate is a mild base, sufficient to deprotonate the phenolic hydroxyl of vanillin, making it nucleophilic enough to attack the benzyl bromide. Stronger bases are generally avoided to minimize side reactions.
-
Solvent: Ethanol is a good solvent for both vanillin and the inorganic base, facilitating a homogeneous reaction mixture.
-
Reflux: Heating the reaction mixture to reflux increases the reaction rate, ensuring complete conversion within a reasonable timeframe.
Two-Carbon Olefination Reagents
The formation of the α,β-unsaturated ester moiety is achieved through an olefination reaction, which extends the carbon chain of the aldehyde by two carbons. The two most prominent methods for this transformation are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
-
Wittig Reagent: Ethyl (triphenylphosphoranylidene)acetate: This stabilized ylide is a common choice for the Wittig reaction. It is commercially available or can be prepared from ethyl bromoacetate and triphenylphosphine. The Wittig reaction is known for its reliability in forming carbon-carbon double bonds.[6][7][8]
-
Horner-Wadsworth-Emmons (HWE) Reagent: Triethyl phosphonoacetate: This phosphonate ester is the key reagent in the HWE reaction.[9] It is generally more reactive than the corresponding Wittig ylide and offers several advantages, including the facile removal of the phosphate byproduct by aqueous extraction and a high stereoselectivity for the (E)-alkene.[10][11]
Synthesis of Triethyl phosphonoacetate:
Triethyl phosphonoacetate is typically prepared via the Michaelis-Arbuzov reaction between triethyl phosphite and an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.[12][13][14]
-
Materials: Triethyl phosphite, Ethyl chloroacetate (or ethyl bromoacetate).
-
Procedure:
-
Heat a mixture of triethyl phosphite and ethyl chloroacetate.[13]
-
The reaction is typically performed neat or in a high-boiling solvent.[13]
-
The progress of the reaction can be monitored by the evolution of ethyl chloride gas.
-
The product, triethyl phosphonoacetate, is then purified by vacuum distillation.[12]
-
Synthetic Methodologies: Constructing the Target Molecule
With the precursors in hand, the core olefination reaction can be performed. Both the Wittig and HWE reactions are viable options, with the HWE reaction often being preferred for its higher (E)-selectivity and easier workup.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer.[10][15]
Reaction Mechanism:
The reaction proceeds through the following steps:
-
Deprotonation: A base is used to deprotonate the α-carbon of triethyl phosphonoacetate, forming a stabilized phosphonate carbanion.[15]
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the carbonyl carbon of 4-(benzyloxy)-3-methoxybenzaldehyde.[10][15]
-
Oxaphosphetane Intermediate: A four-membered ring intermediate, an oxaphosphetane, is formed.[15]
-
Elimination: The oxaphosphetane collapses to yield the (E)-alkene and a water-soluble dialkyl phosphate byproduct.[10]
Visualizing the HWE Reaction Workflow:
Caption: Workflow for the Horner-Wadsworth-Emmons synthesis.
Detailed Protocol for HWE Synthesis:
-
Materials: Triethyl phosphonoacetate, 4-(Benzyloxy)-3-methoxybenzaldehyde, Sodium Hydride (or another suitable base), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.
-
Cool the suspension in an ice bath and add triethyl phosphonoacetate dropwise.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate anion.
-
Cool the reaction mixture again in an ice bath and add a solution of 4-(benzyloxy)-3-methoxybenzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure (E)-isomer.
-
Data Presentation: Expected Outcomes
| Parameter | Expected Value |
| Yield | >85% |
| Stereoselectivity (E:Z) | >95:5 |
| Purity (by NMR/HPLC) | >98% |
| Physical Appearance | White to off-white solid |
Wittig Reaction
The Wittig reaction provides an alternative route to the target molecule. While it can be highly effective, the removal of the triphenylphosphine oxide byproduct can sometimes be challenging.
Reaction Mechanism:
-
Ylide Formation: The phosphonium salt is deprotonated by a base to form the phosphorus ylide.
-
Betaine Formation: The ylide attacks the aldehyde to form a betaine intermediate.
-
Oxaphosphetane Formation: The betaine cyclizes to form an oxaphosphetane.
-
Elimination: The oxaphosphetane decomposes to the alkene and triphenylphosphine oxide.
Interestingly, studies have shown that the Wittig reaction can be successfully performed in aqueous media, which can offer environmental benefits and sometimes accelerated reaction rates.[6][7][16]
Visualizing the Wittig Reaction Pathway:
Caption: Mechanistic pathway of the Wittig reaction.
Protocol for Wittig Synthesis:
-
Materials: Ethyl (triphenylphosphoranylidene)acetate, 4-(Benzyloxy)-3-methoxybenzaldehyde, Toluene (or another suitable solvent).
-
Procedure:
-
Dissolve 4-(benzyloxy)-3-methoxybenzaldehyde and ethyl (triphenylphosphoranylidene)acetate in toluene.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to separate the desired product from triphenylphosphine oxide.
-
Purification and Characterization
Regardless of the synthetic route chosen, the final product must be purified and its identity confirmed.
-
Purification: Column chromatography on silica gel is the most common method for purifying the crude product. A solvent system of ethyl acetate and hexane is typically effective.
-
Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the stereochemistry of the double bond. The large coupling constant (typically >15 Hz) between the vinylic protons in the ¹H NMR spectrum is characteristic of the (E)-isomer.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Conclusion
The synthesis of this compound is a well-established process with reliable and high-yielding protocols. The choice between the Horner-Wadsworth-Emmons and Wittig reactions will depend on the specific requirements of the laboratory, including reagent availability, desired stereoselectivity, and ease of purification. The Horner-Wadsworth-Emmons reaction is often favored for its superior (E)-selectivity and the straightforward removal of its byproduct. Careful execution of the synthesis of the key precursor, 4-(benzyloxy)-3-methoxybenzaldehyde, is paramount to the overall success of the synthesis. This guide provides the necessary foundational knowledge and practical protocols for researchers to confidently produce this valuable synthetic intermediate.
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- Rosazza, J. P. N., & Li, T. (1998). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 64(5), 1904-1909.
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Organic Chemistry Portal. (n.d.). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Biocatalytic Synthesis of Vanillin. Retrieved from [Link]
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Wikipedia. (n.d.). Triethyl phosphonoacetate. Retrieved from [Link]
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ResearchGate. (n.d.). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. Retrieved from [Link]
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-
CORE. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]
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YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Vanillin Synthesis from 4-Hydroxybenzaldehyde. Retrieved from [Link]
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-
ResearchGate. (n.d.). Optimization of the reaction time for the synthesis of ethyl ferulate (3b) a. Retrieved from [Link]
- Wang, Y., Li, Y., Cui, M., Xiao, M., Xu, L., Chen, Y., Liu, A., Ye, J., & Wang, Z. (2023). Design, synthesis, antiviral activities of ferulic acid derivatives. Frontiers in Chemistry, 11, 1136657.
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University of Texas at Dallas. (n.d.). Reduction of Vanillin to Vanillyl Alcohol. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extrac. Retrieved from [Link]
-
International Journal of PharmTech Research. (n.d.). A Review on the Vanillin derivatives showing various Biological activities. Retrieved from [Link]
-
SciSpace. (2021, June 24). Synthesis of new vanillin derivatives from natural eugenol. Retrieved from [Link]
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Organic Spectroscopy International. (2017, November 20). Ethyl(E)-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]
-
MDPI. (n.d.). (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparative Synthesis of Vanillin and Vanillal Alkanoates. Retrieved from [Link]
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A Technical Guide to the Biological Activities of Ethyl Ferulate Derivatives
For: Researchers, scientists, and drug development professionals.
Executive Summary
Ethyl ferulate (EF), the ethyl ester of the naturally occurring phenolic compound ferulic acid, has emerged as a molecule of significant scientific interest. Its enhanced lipophilicity compared to its parent compound, ferulic acid, facilitates improved bioavailability and cellular uptake, leading to a wide spectrum of potent biological activities. This guide provides an in-depth exploration of the multifaceted pharmacological properties of ethyl ferulate and its structurally modified derivatives. We will dissect the key mechanisms of action, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, supported by quantitative data and validated experimental protocols. This document is designed to serve as a comprehensive resource for researchers aiming to understand and harness the therapeutic potential of this promising class of compounds.
Introduction: From Ferulic Acid to Ethyl Ferulate
Ferulic acid is a ubiquitous phenolic acid found in the cell walls of plants, known for its antioxidant properties. The esterification of ferulic acid with ethanol yields ethyl ferulate (ethyl 4-hydroxy-3-methoxycinnamate), a modification that significantly enhances its lipophilicity.[1][2] This increased affinity for lipid environments is a critical attribute, as it allows for more efficient passage across cellular membranes, thereby amplifying its biological efficacy in various experimental models.[1] The core chemical structure of ethyl ferulate, featuring a phenolic hydroxyl group and a methoxy group on the benzene ring, is fundamental to its reactivity, particularly its ability to scavenge free radicals. Furthermore, this structure serves as a versatile scaffold for chemical synthesis, allowing for the creation of novel derivatives with potentially enhanced or more specific biological activities.[2][3]
The general workflow for investigating these derivatives follows a logical progression from chemical synthesis to rigorous biological evaluation.
Caption: General workflow for the development and evaluation of ethyl ferulate derivatives.
1.1. Synthesis of Ethyl Ferulate and Its Derivatives
The generation of ethyl ferulate and its derivatives can be achieved through several methods, each with distinct advantages concerning yield, reaction time, and environmental impact.
| Method | Typical Catalyst/Conditions | Reported Yield | Key Advantages/Disadvantages |
| Acid-Catalyzed Esterification | Conc. H₂SO₄, Reflux with Ethanol | ~87%[4] | Adv: High yield, cost-effective. Disadv: Harsh conditions, long reaction times (e.g., >9 hours).[4] |
| Enzymatic Synthesis | Immobilized Lipase (e.g., Novozym 435) | 55-70%[5] | Adv: Mild conditions, high specificity, environmentally friendly. Disadv: Lower yield than acid catalysis, longer incubation (e.g., 96 hours).[5] |
| Microwave-Assisted Synthesis | Conc. H₂SO₄, Microwave Irradiation | >90%[6][7] | Adv: Extremely rapid reaction times (3-5 minutes), high yields.[6][7] Disadv: Requires specialized equipment. |
| Transesterification | Lipase with vinyl ferulate as substrate | ~91%[5] | Adv: Higher yield and efficiency than using ethyl ferulate as a substrate for further modification.[5] Disadv: Requires synthesis of the vinyl ester precursor. |
This table provides a comparative summary of common synthesis methods.
Core Biological Activity: Antioxidant Properties
The primary and most well-documented biological activity of ethyl ferulate derivatives is their capacity to neutralize oxidative stress. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a key pathogenic factor in numerous diseases.
2.1. Mechanism of Action: Radical Scavenging and Nrf2/HO-1 Pathway Activation
Ethyl ferulate derivatives exert their antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging: The phenolic hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This process creates a stable phenoxyl radical, which prevents the propagation of damaging radical chain reactions.[1]
-
Induction of Endogenous Antioxidant Systems: Ethyl ferulate is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon stimulation by compounds like ethyl ferulate, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of protective genes, most notably Heme Oxygenase-1 (HO-1).[8] HO-1 is a critical enzyme that catabolizes heme into biliverdin (a potent antioxidant), iron, and carbon monoxide, providing profound cytoprotection against oxidative damage.[8]
Caption: The Nrf2/HO-1 antioxidant signaling pathway activated by ethyl ferulate.
2.2. Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a reliable method for quantifying the direct radical-scavenging ability of ethyl ferulate derivatives. The principle lies in the decolorization of the purple DPPH radical solution to a yellow color upon reduction by an antioxidant.
Causality and Rationale:
-
DPPH Solution: A 0.1 mM solution in methanol provides an optimal absorbance reading (around 1.0) at 517 nm, ensuring the spectrophotometer operates within its linear range for accurate measurement of absorbance decrease.
-
Methanol as Solvent: DPPH and many lipophilic derivatives are readily soluble in methanol, ensuring a homogenous reaction mixture.
-
Incubation in Dark: The DPPH radical is light-sensitive. Incubation in the dark prevents its degradation from ambient light, ensuring that any measured decolorization is due to the antioxidant activity of the sample.
-
Trolox/Ascorbic Acid as Standard: Using a known antioxidant as a positive control validates the assay's performance and allows for the comparison of the sample's activity to a standard reference.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store this solution in an amber bottle or wrapped in foil to protect it from light.
-
Prepare a stock solution of the ethyl ferulate derivative to be tested (e.g., 1 mg/mL) in methanol.
-
Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Prepare a positive control standard, such as Trolox or Ascorbic Acid, using the same concentration range.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of each sample dilution (or standard/methanol blank) to the respective wells. The final volume in each well is 200 µL.
-
The blank well should contain 100 µL of DPPH solution and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Shake the plate gently to mix the contents.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % Inhibition against the concentration of the derivative.
-
Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) from the graph. A lower IC50 value indicates higher antioxidant activity.
-
Anti-inflammatory Activity
Chronic inflammation is an underlying cause of many diseases. Ethyl ferulate and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.
3.1. Mechanism of Action: Inhibition of the NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (typically the p65 subunit) to translocate into the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.[1]
Ethyl ferulate derivatives intervene in this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade.[1]
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(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate: A Linchpin Precursor in the Synthetic Architecture of Flavonoids
Executive Summary
Flavonoids represent a vast and structurally diverse class of polyphenolic secondary metabolites that are ubiquitous in the plant kingdom.[1] Their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, has established them as privileged scaffolds in medicinal chemistry and drug development.[2][3] While nature provides a rich source of these compounds, synthetic chemistry offers the indispensable tools to access novel analogues with tailored pharmacological profiles. The cornerstone of modern flavonoid synthesis is the construction of the chalcone backbone, the open-chain precursor to most flavonoid classes.[4][5] This guide elucidates the pivotal role of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate and, more specifically, its parent aldehyde, as a critical B-ring precursor in the strategic assembly of a wide array of medicinally relevant flavonoids. We will explore the underlying chemical principles, provide field-proven experimental protocols, and illustrate the synthetic logic that empowers researchers to harness this versatile building block.
Part 1: The Foundation of Flavonoid Synthesis: A Biomimetic Approach
The natural production of flavonoids in plants begins with the amino acid phenylalanine, which enters the phenylpropanoid pathway to generate 4-coumaroyl-CoA.[4][6] This intermediate serves as the starter unit for the biosynthesis of chalcones, catalyzed by the enzyme chalcone synthase.[4][7] This biosynthetic blueprint, which involves the coupling of two phenyl rings via a three-carbon bridge, has inspired the dominant strategy in synthetic organic chemistry for flavonoid construction.
The most robust and widely adopted method is the Claisen-Schmidt condensation , an aldol condensation followed by dehydration, which joins a substituted acetophenone (the A-ring precursor) with an aromatic aldehyde (the B-ring and C3-bridge precursor) to form a chalcone.[2][8] This chalcone intermediate is not a final product but rather a versatile branching point from which various flavonoid subclasses—including flavones, flavanones, and aurones—can be synthesized through subsequent cyclization reactions.[3][9][10]
The strategic disconnection of the flavonoid core reveals the two key synthons required for its assembly. This retrosynthetic analysis underscores the importance of carefully selecting the appropriately functionalized A-ring and B-ring precursors to achieve the desired final product.
Caption: Retrosynthetic analysis of the flavone scaffold.
Part 2: The B-Ring Precursor: this compound and its Parent Aldehyde
The identity of the aromatic aldehyde used in the Claisen-Schmidt condensation dictates the substitution pattern of the flavonoid's B-ring, which is a critical determinant of biological activity. For a vast number of naturally occurring and therapeutically interesting flavonoids, the required precursor is 4-(benzyloxy)-3-methoxybenzaldehyde . This compound is a protected version of vanillin, where the phenolic hydroxyl group is masked with a benzyl group.
Causality of Benzyl Protection: The Claisen-Schmidt condensation is performed under strong basic conditions (e.g., aqueous NaOH or KOH).[2] A free phenolic hydroxyl group on the aldehyde would be deprotonated to a phenoxide, which could complicate the reaction, reduce yields, and potentially participate in side reactions. The benzyl group is an ideal protecting group because it is stable to the basic conditions of the condensation and the subsequent oxidative cyclization, yet it can be readily removed later via catalytic hydrogenation if the free phenol is desired in the final molecule.
The topic compound, This compound , is a direct, stable derivative synthesized from this crucial aldehyde, typically via a Horner-Wadsworth-Emmons or Wittig reaction.[11][12] While the aldehyde is the direct reactant in the flavonoid synthesis workflow described here, the acrylate serves as a key intermediate in the broader synthesis of numerous other natural products and bioactive molecules, solidifying its importance in the synthetic landscape.[11][13]
Part 3: The Core Synthetic Workflow: From Precursor to Flavone
The synthesis of a flavone from its precursors is a robust two-stage process. We will detail the methodology for each stage, emphasizing the rationale behind the experimental choices.
This stage constructs the C6-C3-C6 carbon skeleton of the chalcone. The α,β-unsaturated ketone system formed is essential for the subsequent cyclization step.
Caption: Synthesis of a 2'-hydroxychalcone intermediate.
Detailed Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask, dissolve the 2'-hydroxyacetophenone (1.0 eq) and 4-(benzyloxy)-3-methoxybenzaldehyde (1.0 eq) in ethanol.
-
Base Addition: While stirring the mixture at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 50% w/v) or potassium hydroxide dropwise. The formation of a solid precipitate or a deep color change often indicates reaction initiation.
-
Reaction Monitoring: Continue stirring the reaction mixture for the specified time (typically ranging from a few hours to 24 hours).[2] The progress can be effectively monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials and the formation of a new, less polar spot for the chalcone product.
-
Workup and Isolation: Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
Precipitation: Carefully acidify the aqueous mixture with dilute hydrochloric acid (HCl) until it is acidic (pH ~2-3). This protonates the phenoxide intermediate, causing the water-insoluble chalcone to precipitate out of the solution.
-
Collection and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to remove any residual acid and salts.[9]
-
Drying and Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2'-hydroxychalcone.
In this step, the 2'-hydroxychalcone undergoes an intramolecular cyclization followed by oxidation to yield the thermodynamically stable flavone core. A common and efficient method utilizes iodine in dimethyl sulfoxide (DMSO).[9][14]
Mechanism Rationale: The reaction is thought to proceed via an initial intramolecular Michael-type addition of the 2'-hydroxyl group onto the α,β-unsaturated ketone, forming a flavanone intermediate. The iodine then acts as a catalyst for the oxidation of the flavanone to the corresponding flavone, with DMSO serving as the terminal oxidant.[14]
Caption: Iodine-mediated oxidative cyclization to a flavone.
Detailed Experimental Protocol:
-
Reaction Setup: Dissolve the purified 2'-hydroxychalcone (1.0 eq) in DMSO in a round-bottom flask.[9]
-
Catalyst Addition: Add a catalytic amount of iodine (I₂) (e.g., 0.1-0.2 eq) to the solution.[9][14]
-
Heating: Heat the reaction mixture (e.g., in an oil bath at 100-120 °C) and stir for the required duration, monitoring progress by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude flavone.
-
Quenching: If the solution retains a brown iodine color, add a few drops of aqueous sodium thiosulfate solution to quench the excess iodine until the color disappears.[9]
-
Collection and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Purify the crude flavone by recrystallization or column chromatography on silica gel to obtain the final product.[9]
Part 4: Data and Workflow Summary
The following diagram provides a high-level overview of the complete workflow, from starting materials to the final purified flavone, highlighting the two key transformations.
Caption: Experimental workflow for the two-step synthesis of flavones.
The yields of these reactions are generally moderate to high, though they are highly dependent on the specific substrates and reaction conditions used.
| Step | Reaction | Key Reagents | Typical Yield | Reference |
| 1 | Claisen-Schmidt Condensation | 2'-Hydroxyacetophenone, Substituted Benzaldehyde, aq. KOH or NaOH | 70-95% | [2] |
| 2 | Oxidative Cyclization | 2'-Hydroxychalcone, I₂, DMSO | 65-92% | [9][14] |
Part 5: Divergent Synthesis: Accessing Other Flavonoid Classes
The true utility of the chalcone intermediate lies in its capacity to serve as a precursor to multiple flavonoid scaffolds. By modifying the cyclization conditions, one can selectively synthesize other important classes, such as aurones and flavanones.
-
Aurone Synthesis: Aurones are structural isomers of flavones characterized by a 5-membered heterocyclic ring. They can be synthesized from 2'-hydroxychalcones via oxidative cyclization using different reagents, such as mercury(II) acetate (Hg(OAc)₂) or copper(II) bromide (CuBr₂), which favor the 5-exo-trig cyclization pathway.[15][16]
-
Flavanone Synthesis: Flavanones are the saturated analogues of flavones. They are typically formed by the acid- or base-catalyzed intramolecular conjugate addition of the 2'-hydroxyl group of the chalcone, without the subsequent oxidation step.[17][18]
Caption: Divergent synthesis pathways from a common chalcone intermediate.
Conclusion
This compound is a valuable chemical entity intrinsically linked to the synthesis of a wide range of biologically active flavonoids. Its parent aldehyde, 4-(benzyloxy)-3-methoxybenzaldehyde, serves as an essential and strategically protected B-ring precursor. The robust and high-yielding Claisen-Schmidt condensation transforms this aldehyde into a versatile 2'-hydroxychalcone intermediate. This central intermediate can then be selectively guided through various cyclization pathways—most notably, iodine-mediated oxidative cyclization—to furnish the desired flavone, flavanone, or aurone scaffolds. This synthetic strategy provides the chemical biology and drug discovery communities with a powerful and adaptable platform for creating libraries of novel flavonoid derivatives, enabling the systematic exploration of their structure-activity relationships and the development of next-generation therapeutic agents.
References
- Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review.MDPI.
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- Flavonoids: biosynthesis, biological functions, and biotechnological applic
- Application Notes and Protocols: Oxidative Cyclization of Chalcones for Flavone Synthesis.BenchChem.
- Flavonoid biosynthesis.Wikipedia.
- A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones.
- Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review.
- Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid.Journal of Nepal Chemical Society.
- Biosynthesis of flavonoids.Slideshare.
- Synthesis and biological activities of aurones: A Review.International Journal of Pharma and Bio Sciences.
- A Short Review on Synthetic Methodologies of Flavonoids.Asian Journal of Pharmacy and Technology.
- Flavones and Related Compounds: Synthesis and Biological Activity.PMC.
- Aurones: A Golden Resource for Active Compounds.PMC - NIH.
- A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins.IISTE.org.
- Synthesis and biological activities of Chalcones: A Review.ACS Omega.
- Stereoselective Synthesis of Flavonoids: A Brief Overview.PMC - PubMed Central.
- (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)
- Synthesis and cytotoxic activity of ethyl ferulate derivatives as potent anti-inflamm
- (E)-Ethyl 3-(4-(benzyloxy)-3-Methoxyphenyl)
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- 18. iiste.org [iiste.org]
The Strategic Utility of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate: An In-depth Technical Guide for Chemical Intermediates in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, a derivative of ferulic acid, stands as a pivotal chemical intermediate in the landscape of organic synthesis, particularly within the pharmaceutical sector. Its strategic importance lies in its molecular architecture: a trifecta of a reactive α,β-unsaturated ester, a readily cleavable benzyl protecting group, and an electron-donating methoxy group on the phenyl ring. This combination of functional groups makes it a versatile scaffold, amenable to a wide array of chemical transformations for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of its synthesis, key reactions, and its notable applications as a precursor in drug discovery and development, offering field-proven insights for researchers and scientists.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₀O₄ | [1] |
| Molecular Weight | 312.36 g/mol | [1] |
| Appearance | White solid | [2] |
| CAS Number | 38157-08-3 | [1] |
Spectroscopic data is crucial for confirming the identity and purity of the synthesized intermediate.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 200 MHz) | δ 7.55 (d, 1H, J=15.9 Hz), 7.40-7.43 (d, 2H, J=6 Hz), 6.81-6.84 (d, 2H, J=6 Hz), 6.21 (d, 1H, J=15.9 Hz), 4.16 (q, 2H, J=7.1 Hz), 3.73 (s, 3 H), 1.24 (t, 3H, J=7.1 Hz) |
| ¹³C NMR (CDCl₃, 50 MHz) | δ 167.3, 161.3, 144.2, 129.7, 127.7, 127.2, 115.8, 114.3, 60.3, 55.3, 14.4 ppm |
Core Synthesis Strategies: A Tale of Two Reactions
The efficient synthesis of this compound is paramount for its utility. The two most prominent and reliable methods for its preparation are the Wittig reaction and the Knoevenagel condensation, both starting from the readily available 4-(benzyloxy)-3-methoxybenzaldehyde.
The Wittig Reaction: A Reliable Route to the (E)-Isomer
The Wittig reaction is a cornerstone of alkene synthesis, prized for its reliability and stereochemical control. In this context, it involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with a stabilized phosphorus ylide, typically ethyl (triphenylphosphoranylidene)acetate. The use of a stabilized ylide strongly favors the formation of the thermodynamically more stable (E)-isomer, which is often the desired stereochemistry for subsequent transformations in drug synthesis.
Diagrammatic Representation of the Wittig Reaction:
Caption: General workflow of the Wittig reaction for the synthesis of the target intermediate.
Detailed Experimental Protocol: Wittig Olefination
This protocol is a self-validating system designed for high yield and purity of the (E)-isomer.
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(benzyloxy)-3-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).
-
Ylide Addition: To the stirring solution, add ethyl (triphenylphosphoranylidene)acetate (1.1 eq).
-
Reaction Execution: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
The resulting residue contains the desired product and triphenylphosphine oxide as a byproduct.
-
Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate).
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a white solid. A yield of approximately 90% can be expected.[2]
-
The Knoevenagel Condensation: An Alternative and Efficient Approach
The Knoevenagel condensation offers an alternative, often greener, route to α,β-unsaturated esters. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as ethyl cyanoacetate, in the presence of a basic catalyst. Subsequent hydrolysis and decarboxylation of the cyano group would be required to obtain the target acrylate. A more direct approach involves using ethyl malonate, though the reactivity is lower. The choice of catalyst and reaction conditions is critical to achieving high yields and minimizing side reactions.
Diagrammatic Representation of the Knoevenagel Condensation:
Caption: General workflow of the Knoevenagel condensation.
Detailed Experimental Protocol: Knoevenagel Condensation
This protocol provides a robust method for the synthesis of the cyano-acrylate precursor.
-
Reaction Setup: In a round-bottom flask, combine 4-(benzyloxy)-3-methoxybenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.2 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or silica gel column chromatography to yield (E)-Ethyl 2-cyano-3-(4-(benzyloxy)-3-methoxyphenyl)acrylate.
-
Application in Drug Development: A Gateway to Bioactive Molecules
The strategic value of this compound lies in its role as a versatile intermediate for the synthesis of a diverse range of bioactive molecules, including flavonoids and lignans, which are known for their antioxidant and anti-inflammatory properties.[3] The benzyl protecting group can be selectively removed under various conditions, and the α,β-unsaturated ester functionality is a key site for modifications such as Michael additions, reductions, and cycloadditions.
Case Study: A Stepping Stone Towards Endothelin Receptor Antagonists
Endothelin receptor antagonists, such as Bosentan and Ambrisentan, are a class of drugs used to treat pulmonary arterial hypertension.[4][5] The synthesis of these complex molecules often involves the construction of a substituted biphenyl or a related diaryl ether core. While the exact synthetic routes may vary and are often proprietary, intermediates with the core structure of this compound provide a valuable starting point for the elaboration of one of the key aromatic rings and the side chain necessary for biological activity.
The general synthetic strategy would involve:
-
Modification of the Acrylate Moiety: The α,β-unsaturated ester can be reduced to the corresponding saturated ester or alcohol.
-
Deprotection: The benzyl group is typically removed via catalytic hydrogenation to unmask the phenolic hydroxyl group.
-
Coupling Reactions: The free phenol can then be subjected to coupling reactions, such as Williamson ether synthesis or Suzuki coupling, to introduce the second aromatic ring system characteristic of many endothelin receptor antagonists.
Conceptual Synthetic Pathway:
Sources
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- 2. mdpi.com [mdpi.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl(E)-3-(4-methoxyphenyl)acrylate [orgspectroscopyint.blogspot.com]
- 4. medkoo.com [medkoo.com]
- 5. Endothelin Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]
Methodological & Application
Application Notes and Protocols: Synthesis of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate via Wittig Reaction
Abstract
This document provides a comprehensive guide for the synthesis of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, a derivative of ethyl ferulate, utilizing the Wittig reaction. Ethyl ferulate and its derivatives are of significant interest to the pharmaceutical and cosmeceutical industries due to their antioxidant and anti-inflammatory properties.[1][2][3][4] This protocol offers a detailed, step-by-step methodology, an in-depth explanation of the reaction mechanism, and guidelines for the purification and characterization of the final product. It is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.
Introduction
This compound is a valuable organic compound, often synthesized as a precursor or analogue in the development of new therapeutic agents.[1] Its core structure is related to ferulic acid, a natural compound known for its potent biological activities. The Wittig reaction is a reliable and highly stereoselective method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides, making it an ideal choice for this synthesis.[5][6][7] This application note details the synthesis of the target molecule from 4-(benzyloxy)-3-methoxybenzaldehyde and (carbethoxymethylene)triphenylphosphorane.
Reaction Principle: The Wittig Olefination
The Wittig reaction, discovered by Georg Wittig, is a cornerstone of organic synthesis for converting aldehydes or ketones into alkenes.[8] The reaction proceeds through the nucleophilic attack of a phosphorus ylide (also known as a Wittig reagent) on the carbonyl carbon of an aldehyde or ketone.[7][9] This initial attack forms a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring.[6][10] The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct, which leads to the fragmentation of the oxaphosphetane to yield the desired alkene.[6][10]
A key feature of the Wittig reaction is its stereoselectivity, which is largely dependent on the nature of the ylide. Stabilized ylides, such as the (carbethoxymethylene)triphenylphosphorane used in this protocol, typically yield the thermodynamically more stable (E)-alkene with high selectivity.[5][11][12] The electron-withdrawing ester group stabilizes the negative charge on the ylide carbanion, making the initial steps of the reaction reversible and allowing for equilibration to the more stable anti-oxaphosphetane, which then decomposes to the (E)-alkene.[8]
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier |
| 4-(Benzyloxy)-3-methoxybenzaldehyde | C₁₅H₁₄O₃ | 242.27 | 2426-87-1 | |
| (Carbethoxymethylene)triphenylphosphorane | C₂₂H₂₁O₂P | 348.37 | 1099-45-2 | [13] |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Major Supplier |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Major Supplier |
| Hexanes | Mixture of C₆H₁₄ isomers | ~86.18 | 110-54-3 | Major Supplier |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | Major Supplier |
Synthesis of Starting Materials
-
4-(Benzyloxy)-3-methoxybenzaldehyde: This starting material can be synthesized by the selective O-alkylation of vanillin with benzyl chloride.[14] This reaction is often carried out using a phase transfer catalyst to improve yield and reaction time.[14] Alternatively, it is commercially available from suppliers like Sigma-Aldrich.[15]
-
(Carbethoxymethylene)triphenylphosphorane: This stabilized ylide is prepared in a two-step process. First, triphenylphosphine is reacted with ethyl bromoacetate to form the corresponding phosphonium salt, (ethoxycarbonylmethyl)triphenylphosphonium bromide.[16] The phosphonium salt is then deprotonated with a mild base, such as aqueous sodium hydroxide, to generate the ylide.[16] This reagent is also commercially available.[13][17]
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(benzyloxy)-3-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Ylide: To the stirred solution, add (carbethoxymethylene)triphenylphosphorane (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Work-up: Upon completion of the reaction (typically within 24 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM.
-
Purification: The crude residue, which contains the desired product and triphenylphosphine oxide, is then purified by silica gel column chromatography.
-
Column Preparation: Pack a glass column with silica gel in a slurry of hexanes.
-
Loading: Dissolve the crude residue in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20%). A common eluent ratio for this product is 1:19 ethyl acetate/petroleum ether.[18] Collect the fractions containing the desired product.
-
-
Isolation and Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid.[18] The purity and identity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. A typical yield for this reaction is around 90%.[18]
Reaction Mechanism Diagram
Caption: Mechanism of the Wittig reaction with a stabilized ylide.
Characterization Data
The structure of the synthesized this compound can be confirmed by spectroscopic methods. The expected ¹H NMR spectrum would show characteristic signals for the trans-alkene protons with a large coupling constant (J ≈ 16 Hz).
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.6 (d, 1H, J ≈ 15.9 Hz), 7.4-7.3 (m, 5H, Ar-H of benzyl), 7.0-6.8 (m, 3H, Ar-H), 6.3 (d, 1H, J ≈ 15.9 Hz), 5.2 (s, 2H, -OCH₂Ph), 4.2 (q, 2H, J ≈ 7.1 Hz, -OCH₂CH₃), 3.9 (s, 3H, -OCH₃), 1.3 (t, 3H, J ≈ 7.1 Hz, -OCH₂CH₃). (Note: Expected chemical shifts are based on similar structures[19][20]).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~167, 150, 149, 145, 136, 128-127, 122, 115, 113, 111, 71, 60, 56, 14.
-
Mass Spectrometry (ESI): m/z calculated for C₁₉H₂₀O₄ [M+H]⁺, found.
Troubleshooting and Key Considerations
-
Low Yield: Ensure all reagents are pure and the solvent is anhydrous, as ylides can be sensitive to moisture. If the reaction stalls, gentle heating may be beneficial, although this can sometimes reduce stereoselectivity.
-
(Z)-Isomer Formation: While stabilized ylides strongly favor the (E)-isomer, trace amounts of the (Z)-isomer may form. Careful column chromatography is usually sufficient to separate the two isomers.
-
Removal of Triphenylphosphine Oxide: This byproduct can sometimes be difficult to separate from the product. If it co-elutes, recrystallization of the product from a suitable solvent system (e.g., ethanol/water) may be necessary.
Conclusion
The Wittig reaction provides an efficient and highly stereoselective route for the synthesis of this compound. The use of a stabilized ylide ensures the preferential formation of the desired (E)-isomer. The protocol outlined in this application note is robust and can be adapted for the synthesis of other related α,β-unsaturated esters. The final product is a valuable compound for further research in the development of novel anti-inflammatory and antioxidant agents.
References
-
Wikipedia. Wittig reaction. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
YouTube. Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. (2021-02-13). [Link]
-
Robb, M. A., & Vedejs, E. (2004). On the Origin of High E Selectivity in the Wittig Reaction of Stabilized Ylides: Importance of Dipole−Dipole Interactions. Journal of the American Chemical Society. [Link]
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AdiChemistry. WITTIG REACTION | MECHANISM. [Link]
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Robb, M. A., & Vedejs, E. (2007). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society. [Link]
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Alonso, E. R., & Goodman, J. M. (2011). Origin of the E/Z Selectivity in the Synthesis of Tetrasubstituted Olefins by Wittig Reaction of α-Fluorophosphonium Ylides: An Explanation for the Low Stereoselectivity Observed in Reactions of α-Alkoxy Aldehydes. Organic Letters. [Link]
-
Nguyen, K. C., & Weizman, H. (2007). Solvent Free Wittig Reactions. Journal of Chemical Education. [Link]
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ResearchGate. On the Origin of High E Selectivity in the Wittig Reaction of Stabilized Ylides: Importance of Dipole−Dipole Interactions | Request PDF. [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. Ethyl(E)-3-(4-methoxyphenyl)acrylate. (2017-11-20). [Link]
-
Yadav, G. D., & Lande, S. V. (2014). Ultrasound Assisted Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde by Selective O-Alkylation of Vanillin with Benzyl Chloride in. Industrial & Engineering Chemistry Research. [Link]
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NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
-
PrepChem.com. Synthesis of (ethoxycarbonyl methylene) triphenyl phosphorane. [Link]
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-
Chemistry LibreTexts. The Wittig Reaction. (2023-01-22). [Link]
-
University of Missouri–St. Louis. The Wittig Reaction: Synthesis of Alkenes. [Link]
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-
Saint Leo University. Synthesis of an Alkene via the Wittig Reaction. [Link]
-
PrepChem.com. Synthesis of 4-benzyloxybenzaldehyde. [Link]
-
The Royal Society of Chemistry. Supporting Information For. [Link]
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University of Colorado Denver. The WITTIG REACTION With CHEMILUMINESCENCE!. [Link]
-
Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]
-
MDPI. (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. [Link]
-
PubMed. Synthesis and cytotoxic activity of ethyl ferulate derivatives as potent anti-inflammatory agents. [Link]
-
MDPI. Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams. [Link]
-
PubMed. Ethyl ferulate, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress. [Link]
-
MDPI. Effects of Microencapsulated Ferulic Acid or Its Prodrug Methyl Ferulate on Neuroinflammation Induced by Muramyl Dipeptide. [Link]
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Application Note: A Practical Guide to the Wittig Reaction with Electron-Rich Benzaldehydes
Introduction: Navigating the Challenges of Electron-Rich Substrates in Olefin Synthesis
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its reliability in constructing carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2] This powerful transformation is integral to the synthesis of a vast array of molecules, from pharmaceuticals to advanced materials. However, the reactivity of the carbonyl partner can significantly influence the reaction's efficiency. Aromatic aldehydes bearing electron-donating groups (EDGs), such as methoxy or alkyl substituents, present a unique set of challenges. These electron-rich benzaldehydes exhibit diminished electrophilicity at the carbonyl carbon, which can retard the rate of nucleophilic attack by the phosphorus ylide, potentially leading to lower yields and incomplete reactions.
This application note provides a comprehensive experimental protocol, optimization strategies, and troubleshooting guidance specifically tailored for researchers, scientists, and drug development professionals working with electron-rich benzaldehydes in the Wittig reaction. By understanding the underlying mechanistic principles and adopting the robust procedures outlined herein, practitioners can confidently and efficiently synthesize their target alkenes.
Core Principles: Understanding the Reactivity of Electron-Rich Benzaldehydes
The success of the Wittig reaction hinges on the nucleophilic addition of the ylide to the carbonyl carbon. Electron-donating groups on the benzaldehyde ring increase electron density at the carbonyl carbon through resonance and inductive effects. This heightened electron density reduces the partial positive charge on the carbonyl carbon, making it a less attractive target for the nucleophilic ylide. Consequently, the reaction rate is slower compared to reactions with electron-neutral or electron-deficient benzaldehydes.
To overcome this inherent challenge, careful consideration must be given to the choice of reagents and reaction conditions to ensure efficient conversion.
Experimental Workflow Overview
The following diagram illustrates the general workflow for a Wittig reaction involving an electron-rich benzaldehyde.
Sources
Application Note: High-Purity Isolation of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate via Flash Column Chromatography
Abstract
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, a key intermediate in the synthesis of bioactive molecules such as flavonoids and lignans, requires high purity for subsequent synthetic steps.[1] This application note provides a comprehensive, field-proven protocol for the purification of this target compound from a crude reaction mixture using silica gel flash column chromatography. We detail the rationale behind methodological choices, from mobile phase selection via Thin-Layer Chromatography (TLC) to a step-by-step column chromatography workflow, ensuring scientific integrity and reproducibility for researchers in organic synthesis and drug development.
Introduction: The Synthetic Context and Purification Rationale
The target compound is commonly synthesized via olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) or Wittig reaction, by coupling 4-(benzyloxy)-3-methoxybenzaldehyde with an appropriate phosphorus ylide or phosphonate carbanion.[2][3] While the HWE reaction is often preferred for its generation of water-soluble phosphate byproducts and high (E)-alkene selectivity, the crude product mixture invariably contains impurities that must be removed.[4][5]
Common Impurity Profile:
-
Unreacted Aldehyde: 4-(benzyloxy)-3-methoxybenzaldehyde.
-
Phosphorus Byproducts: Triphenylphosphine oxide (from Wittig) or dialkyl phosphate salts (from HWE).
-
(Z)-isomer: The undesired geometric isomer of the product.
-
Other Reaction Side-Products: Minor impurities arising from side reactions.
Normal-phase column chromatography is the method of choice for this purification. The principle relies on the differential partitioning of the mixture's components between a polar stationary phase (silica gel) and a non-polar mobile phase.[6][7] The target compound, an ester with moderate polarity, can be effectively separated from the more polar unreacted aldehyde and highly polar phosphorus byproducts, as well as from less polar impurities.
Pre-Purification: TLC-Based Method Development
Before committing the bulk of the crude material to a column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides a retention factor (Rf) of ~0.25-0.35 for the desired product.[8] This Rf value ensures good separation from impurities and a reasonable elution time from the column.[9]
A hexane/ethyl acetate mixture is a standard and effective mobile phase for compounds of this polarity.[10][11]
Protocol: TLC Analysis
-
Prepare several eluent systems with varying ratios of ethyl acetate (EtOAc) in hexane (e.g., 10%, 15%, 20%, 25%).
-
On a silica gel TLC plate (GF254), spot the crude reaction mixture, the starting aldehyde standard, and a co-spot (crude + standard).[12]
-
Develop the plates in separate chambers, each containing one of the prepared eluent systems.
-
After development, visualize the plates under UV light (254 nm). Aromatic compounds will appear as dark spots.[11][12]
-
Identify the spot corresponding to the product (typically the major, new spot not present in the starting material lane) and calculate its Rf value.
-
Select the solvent system that gives the target product an Rf of ~0.3. For a structurally similar compound, (E)-ethyl 3-(4-methoxyphenyl)acrylate, a 9:1 hexane/ethyl acetate system was effective, suggesting a good starting point for optimization.[13]
| Example TLC Development Data | |
| Mobile Phase (Hexane:EtOAc) | Product Rf Value |
| 90:10 (v/v) | 0.45 |
| 85:15 (v/v) | 0.32 |
| 80:20 (v/v) | 0.21 |
| Conclusion: | An 85:15 Hexane:EtOAc mixture is optimal for the column. |
Detailed Protocol: Flash Column Chromatography
This protocol outlines the purification using the "wet" or slurry packing method, which is highly effective at preventing air bubbles and ensuring a homogenous stationary phase.[6][14]
Materials and Reagents
| Item | Specification | Purpose |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | Adsorbent |
| Mobile Phase | Hexane and Ethyl Acetate (HPLC Grade) | Eluent |
| Crude Product | From synthesis, as a solid or oil | Sample to be purified |
| Sand | Washed, sea sand | Protective layer for silica |
| Glass Wool/Cotton | Degreased | Column plug |
| Glass Column | Appropriate size (e.g., 40 mm diameter) | Chromatography apparatus |
| Collection Vessels | Test tubes or flasks | For collecting fractions |
Workflow Diagram
Caption: Workflow for purification by column chromatography.
Step-by-Step Procedure
Step 1: Column Preparation
-
Secure a glass column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of glass wool or cotton at the bottom of the column, using a long glass rod to position it firmly.[6]
-
Add a ~1 cm layer of sand on top of the plug.
-
In a separate beaker, weigh the required amount of silica gel (typically 30-50 times the weight of the crude sample).
-
Add the determined mobile phase (e.g., 85:15 hexane:EtOAc) to the silica gel to form a free-flowing slurry. Swirl gently to remove all trapped air bubbles.[14]
-
Using a powder funnel, quickly pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps the silica to pack evenly.[6]
-
Continuously tap the side of the column gently to ensure a uniform, tightly packed bed without cracks or channels.
-
Once the silica has settled, add another ~1 cm layer of sand on top to protect the silica surface from disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any point.
Step 2: Sample Loading (Dry Loading) Dry loading is recommended as it often results in better separation and sharper bands.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder as a uniform layer on top of the sand in the packed column.
Step 3: Elution and Fraction Collection
-
Gently add the mobile phase to the top of the column, taking care not to disturb the top layer.
-
Open the stopcock and begin collecting the eluent in sequentially numbered test tubes. Maintain a constant level of solvent at the top of the column.
-
For this specific purification, an isocratic elution (using the same solvent mixture throughout) is often sufficient. However, if impurities are close to the product, a gradient elution can be employed.[8][15] Start with a less polar mixture (e.g., 95:5 hexane:EtOAc) to elute non-polar impurities, then gradually increase the polarity to the optimal ratio (e.g., 85:15) to elute the product.[16]
Step 4: Analysis of Fractions
-
Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate.
-
Develop the TLC plate using the same mobile phase as the column.
-
Visualize under UV light.
-
Identify the fractions containing only the pure product (single spot at the correct Rf).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid or oil.
Troubleshooting
A logical approach to problem-solving is key to successful chromatography.
Caption: Decision tree for troubleshooting column chromatography.
Safety Precautions
-
Solvent Handling: Hexane and ethyl acetate are highly flammable liquids and their vapors can form explosive mixtures with air.[17][18][19] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Silica Gel: Fine silica dust can be a respiratory irritant. Handle silica gel carefully in a fume hood to avoid inhalation.
-
Pressure: If applying light air pressure ("flash" chromatography), use a pressure-rated glass column and a blast shield. Never apply excessive pressure.
References
-
West Liberty University. (2008). Material Safety Data Sheet: 95% Hexane / 5% Ethyl Acetate. Retrieved from [Link]
-
Organic Spectroscopy International. (2017). Ethyl(E)-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
Reddit. (2022). Which separation is better for column chromatography?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21226206, Ethyl acetate hexane. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Suitable solvents for column chromatography. Retrieved from [Link]
-
AnalytiChem GmbH. (2025). Safety Data Sheet: HPLC Eluent n-Hexane/Ethyl acetate mixed 75 : 25. Retrieved from [Link]
-
SciSpace. (n.d.). High Performance Thin Layer Chromatographic Method for the Determination of Cinnamaldehyde. Retrieved from [Link]
-
University of Toronto. (n.d.). 4:1 Hexanes:Ethyl Acetate Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). How to separate ethyl acetate and hexane mixture after a gradient column chromatography?. Retrieved from [Link]
-
Biotage. (2023). TLC-based vs. Generic Gradients – Which Gives the Best Results?. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). New Neuroprotective Derivatives of Cinnamic Acid by Biotransformation. Retrieved from [Link]
-
ResearchGate. (2020). Thin layer chromatography, high performance liquid chromatography and melting point for extraction and purification of cinnamic acid from cinnamon bark. Retrieved from [Link]
- Google Patents. (2021). WO2021011810A1 - Extraction and purification of natural ferulate and coumarate from biomass.
-
Operachem. (2024). TLC-Thin Layer Chromatography. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2019). (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ChemRxiv. (2019). Synthesis and styrene copolymerization of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates. Retrieved from [Link]
-
ResearchGate. (n.d.). How do I use two different solvent systems for column chromatography?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reagent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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LC-MS analysis of ethyl ferulate analogs for purity assessment
Application Note & Protocol
Topic: High-Resolution LC-MS for the Comprehensive Purity Assessment of Ethyl Ferulate and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract
The assessment of purity for active pharmaceutical ingredients (APIs) and their analogs is a cornerstone of drug development and quality control, ensuring both safety and efficacy. Ethyl ferulate, an ester of ferulic acid, and its structural analogs are a class of compounds recognized for their potent antioxidant and anti-inflammatory properties, with significant therapeutic potential.[1][2] This application note presents a robust and sensitive method for the purity assessment of ethyl ferulate analogs using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). The inherent complexity of synthetic routes and potential degradation pathways necessitates a highly selective and sensitive analytical technique. LC-MS provides the requisite chromatographic separation to resolve the primary compound from process-related impurities and degradants, while mass spectrometry offers definitive identification and quantification based on mass-to-charge ratios.[3][4] This document provides a detailed protocol, from sample preparation to data analysis, and discusses the rationale behind key methodological choices, grounding the procedure in established scientific principles and regulatory expectations.
Introduction: The Imperative for Purity in Phenolic Drug Candidates
Ethyl ferulate is a derivative of ferulic acid, a naturally occurring phenolic compound. Its enhanced lipophilicity compared to its parent acid allows for better penetration through biological membranes, making it a compound of high interest in pharmaceutical and cosmetic applications.[2][5][6] Analogs of ethyl ferulate are often synthesized to modulate these properties, aiming to improve therapeutic efficacy, stability, or bioavailability.
During synthesis, storage, or formulation, a variety of impurities can be introduced, including residual starting materials, by-products, intermediates, or degradation products. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate the rigorous characterization and control of these impurities.[7][8][9] Therefore, a reliable analytical method to ensure the identity, strength, quality, and purity of these compounds is not merely a procedural step but a critical regulatory and safety requirement.[9][10]
LC-MS stands out as the premier analytical tool for this task. It combines the high-resolution separation power of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with the exceptional sensitivity and specificity of mass spectrometry.[11][12] This combination allows for the separation of structurally similar compounds and their unambiguous detection, even at trace levels.[11]
Principle of the LC-MS Method
The methodology relies on two core analytical principles:
-
Liquid Chromatography (LC) Separation: The sample is introduced into a continuous flow of a liquid mobile phase that passes through a stationary phase packed into a column. Based on their physicochemical properties (e.g., polarity, size), different components of the sample interact differently with the stationary phase, causing them to travel through the column at different speeds. This results in their separation. For ethyl ferulate and its analogs, which are moderately polar, Reverse-Phase HPLC (where the stationary phase is nonpolar, e.g., C18) is the method of choice.[13][14][15]
-
Mass Spectrometry (MS) Detection: As the separated components elute from the LC column, they are directed into the mass spectrometer's ion source. Here, the molecules are ionized—converted into gas-phase ions.[16] These ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). A detector then measures the abundance of ions at each m/z, generating a mass spectrum.[16] High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, which is crucial for confirming the elemental composition of the parent drug and its impurities.[16][17]
Experimental Protocol
Instrumentation and Reagents
-
Instrumentation:
-
UHPLC or HPLC system equipped with a binary pump, autosampler, and column oven.
-
High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for moderately polar, thermally labile molecules like ethyl ferulate.[3]
-
-
Chemicals and Reagents:
-
Water, LC-MS Grade
-
Acetonitrile (ACN), LC-MS Grade
-
Methanol (MeOH), LC-MS Grade
-
Formic Acid (FA), LC-MS Grade (0.1% solution is typically used to improve peak shape and ionization efficiency).
-
Ethyl Ferulate reference standard (or a well-characterized in-house standard for the specific analog).
-
Standard and Sample Preparation Protocol
Causality: Proper sample preparation is critical to obtaining accurate and reproducible results. The goal is to completely dissolve the analyte in a solvent compatible with the LC mobile phase and to remove any particulate matter that could damage the instrument.[18][19] Using the initial mobile phase composition as the sample diluent ensures good peak shape and avoids solvent-related chromatographic artifacts.
-
Prepare Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the ethyl ferulate analog standard or sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with Methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Prepare Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask. Dilute to the mark with a 50:50 (v/v) mixture of Water and Acetonitrile containing 0.1% Formic Acid.
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an LC-MS autosampler vial.[20] This removes any insoluble particles.
-
Blank Preparation: Prepare a blank sample consisting of the dilution solvent (50:50 Water:ACN with 0.1% FA) and place it in an autosampler vial. Running a blank is essential to identify any system contamination or carryover.[19]
LC-MS Method Parameters
The following tables outline the starting parameters for the LC-MS method. These may require optimization depending on the specific analog being analyzed and the instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm | C18 is a versatile nonpolar stationary phase suitable for retaining and separating phenolic compounds.[13][15] The sub-2 µm particle size allows for high efficiency and resolution. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifying the mobile phase improves peak shape for phenolic compounds and enhances protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent in reverse-phase LC with good UV transparency and compatibility with MS.[21] |
| Gradient Elution | 0-1 min: 5% B; 1-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-22 min: 5% B | A gradient is necessary to elute compounds with a range of polarities, ensuring that both polar and nonpolar impurities are effectively separated from the main peak. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 2 µL | A small injection volume prevents column overloading and peak distortion, especially for a concentrated main component. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Phenolic compounds like ethyl ferulate can be readily protonated to form [M+H]+ ions. |
| Mass Range | 100 - 1000 m/z | This range comfortably covers the expected molecular weight of ethyl ferulate (222.24 g/mol ) and its potential dimers, adducts, and degradation products.[22] |
| Scan Mode | Full Scan (for purity) & Data-Dependent MS/MS (for impurity ID) | Full scan provides quantitative data for all ions. Data-dependent MS/MS triggers fragmentation of the most intense ions, providing structural information for impurity identification.[17] |
| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. |
| Source Temp. | 120 °C | Helps in the desolvation process. |
| Desolvation Temp. | 350 °C | Ensures complete evaporation of the solvent from the ESI droplets. |
| Collision Energy | Ramped 10-40 eV (for MS/MS) | A ramped collision energy ensures a wide range of fragments are produced, aiding in structural elucidation of unknown impurities.[17] |
Data Analysis and Purity Assessment Workflow
The objective of the data analysis is to identify the peak corresponding to the ethyl ferulate analog, detect all other impurity peaks, and calculate the relative percentage of each.
Caption: Workflow for LC-MS data processing and purity assessment.
Step-by-Step Data Analysis:
-
Total Ion Chromatogram (TIC) Review: Open the acquired data file and view the TIC. The TIC plots the sum of all ion intensities across the entire mass range versus time. The largest peak should correspond to your target ethyl ferulate analog.
-
Main Peak Identification:
-
Click on the main peak in the TIC to view its mass spectrum.
-
Confirm the presence of the expected protonated molecule, [M+H]+. For ethyl ferulate (C₁₂H₁₄O₄, MW = 222.24), the expected m/z for [M+H]+ is 223.0965. A high-resolution instrument should provide a mass measurement within 5 ppm of this theoretical value.
-
-
Peak Integration: Use the software's integration algorithm to detect and integrate all peaks in the chromatogram. Ensure the integration parameters are set appropriately to detect low-level impurity peaks without including baseline noise.
-
Purity Calculation (Area Percent): The purity is calculated based on the principle of area normalization. This method assumes that all compounds have a similar response factor in the detector, which is a reasonable starting point for structurally related impurities.
Formula: % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
-
Impurity Characterization: For any peak other than the main compound, examine its mass spectrum to determine its m/z. This provides the molecular weight of the impurity. If MS/MS data was acquired, analyze the fragmentation pattern to gain insights into the impurity's structure.
Example Results
A hypothetical analysis of a synthesized ethyl ferulate analog (MW = 250.1) is presented below.
Table 3: Example Purity Analysis Results
| Peak No. | Retention Time (min) | Measured m/z ([M+H]+) | Peak Area | Area % | Proposed Identity |
| 1 | 4.5 | 195.0651 | 15,200 | 0.35 | Ferulic Acid (Starting Material) |
| 2 | 8.2 | 251.1227 | 4,305,600 | 99.10 | Ethyl Ferulate Analog (Product) |
| 3 | 9.8 | 265.1383 | 12,500 | 0.29 | Methylated Analog (By-product) |
| 4 | 11.3 | 499.2205 | 11,100 | 0.26 | Dimer (Impurity) |
| Total | 4,344,400 | 100.00 |
In this example, the purity of the target analog is determined to be 99.10%. The method successfully separated and detected residual starting material and two process-related impurities.
Method Validation Considerations
For use in a regulated environment, this analytical procedure must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[10] Validation demonstrates that the method is suitable for its intended purpose.[7][10] Key parameters to evaluate include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.
-
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (assessed as repeatability and intermediate precision).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Structures and Relationships
The following diagram illustrates the core structure of ethyl ferulate and highlights the positions where modifications might occur to create analogs.
Caption: Chemical structure of ethyl ferulate and common sites for analog synthesis.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purity assessment of ethyl ferulate analogs using LC-MS. The described method is sensitive, specific, and capable of resolving and identifying potential impurities, making it an invaluable tool for quality control in pharmaceutical research and development. By explaining the causality behind experimental choices and grounding the protocol in authoritative principles, this guide serves as a robust starting point for scientists tasked with ensuring the purity and quality of these promising therapeutic compounds. Further method optimization and validation should be performed based on the specific analog and intended application to ensure full compliance with regulatory standards.
References
- Vertex AI Search result citing a method for simultaneous determination of 16 phenolic compounds on a core–shell column.
-
ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]
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Flandez, L. E. L., et al. (2023, October 19). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences. [Link]
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Flandez, L. E. L., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. ResearchGate. [Link]
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ResearchGate. Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]
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Organomation. Preparing Samples for HPLC-MS/MS Analysis. [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
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Harvard University. Sample Preparation | Harvard Center for Mass Spectrometry. [Link]
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Funes, J. P., et al. (2015). Development of a high-performance liquid chromatography method based on a core-shell column approach for the rapid determination of multiclass polyphenols in grape pomace extracts. CONICET Digital. [Link]
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Preprints.org. (2024, June 11). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. [Link]
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University of Oxford. Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
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Lai, Z., et al. (2018). Identification of small molecules using accurate mass MS/MS search. Journal of Mass Spectrometry. [Link]
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CBER, CDER. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
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ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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ResolveMass Laboratories Inc. (2024, September 29). Isotopic Purity Using LC-MS. [Link]
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Agilent Technologies. PURITY AND IMPURITY ANALYSIS. [Link]
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U.S. Food and Drug Administration. (1996, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Chemistry For Everyone. (2024, June 27). How Do You Prepare A Sample For LC-MS Analysis? YouTube. [Link]
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American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]
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Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
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Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]
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GRCTS. (2019, April 1). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. YouTube. [Link]
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LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link]
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SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Ethyl Ferulate: A Comprehensive Overview. [Link]
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MySkinRecipes. Ethyl Ferulate. [Link]
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LookChem. (2026, January 8). Ethyl Ferulate CAS 4046-02-0. [Link]
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ResearchGate. Molecular structures of ferulic acid ethyl ester (m1). [Link]
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Nazare, A. C., et al. (2016). Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams. Molecules. [Link]
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Zhang, Q-W., et al. (2011, January 4). Preparative purification of coniferyl ferulate from Angelica sinensis oil by high performance centrifugal partition chromatography. Academic Journals. [Link]
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Li, J., et al. (2015). Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation. Molecules. [Link]
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Application Note: Synthesis of Furofuran Lignans Using (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate
Introduction: The Significance of Lignans and a Versatile Precursor
Lignans are a diverse class of polyphenolic compounds found widely in plants, formed by the dimerization of two C6-C3 phenylpropane units.[1] Their remarkable range of biological activities—including antitumor, antioxidant, antiviral, and anti-inflammatory properties—has established them as highly valuable targets in medicinal chemistry and drug development.[2][3] Among the various subclasses, furofuran lignans, which contain a characteristic 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, are of significant interest.[3]
The biomimetic synthesis of these complex molecules often mimics the natural oxidative coupling of phenylpropanoid monomers like coniferyl alcohol.[4][5][6] A key challenge in laboratory synthesis is controlling the selectivity of this coupling reaction to achieve desired stereoisomers and prevent polymerization.[4][7] To this end, (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, a stable and accessible derivative of ethyl ferulate, serves as an outstanding starting material.
The Role of the Benzyl Protecting Group: The phenolic hydroxyl group in ferulate derivatives is the site of oxidative coupling. However, its high reactivity can lead to uncontrolled side reactions. The benzyl group serves as a robust protecting group that masks the phenol's reactivity, allowing for precise chemical manipulations at other sites of the molecule.[8][9][10] It is stable under a variety of reaction conditions but can be reliably removed in a final deprotection step, typically via catalytic hydrogenation, to yield the target lignan.[2] This strategic use of a protecting group is fundamental to achieving a successful and high-yielding synthesis.[11]
This application note provides a detailed protocol for a biomimetic, multi-step synthesis of a furofuran lignan core structure starting from this compound. The strategy involves a photochemical [2+2] cycloaddition to form a key cyclobutane intermediate, followed by stereoselective reduction and oxidative cyclization.
Overall Synthetic Strategy
The pathway is designed to be logical and efficient, proceeding through distinct, characterizable stages. The workflow ensures high stereocontrol, which is crucial for achieving the desired biological activity in the final lignan product.
Caption: High-level workflow for furofuran lignan synthesis.
Part 1: Photochemical Dimerization of the Acrylate Precursor
The first critical step is the head-to-head dimerization of the acrylate precursor via a [2+2] photocycloaddition. This reaction is advantageous as it establishes the core C8-C8' bond and sets the stereochemistry of the cyclobutane ring, which dictates the final stereochemistry of the lignan.[2]
Principle: Upon irradiation with UV light in the presence of a triplet sensitizer (e.g., benzophenone), the acrylate is excited to a triplet state. This diradical species then undergoes intermolecular cycloaddition with a ground-state molecule to form a mixture of cyclobutane stereoisomers. The desired trans-diester isomer is often a major product and can be isolated via chromatography.[2]
Protocol 1: Synthesis of Diethyl 3,4-bis(4-(benzyloxy)-3-methoxyphenyl)cyclobutane-1,2-dicarboxylate
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| This compound | 340.40 | 5.00 g | 14.69 | 1.0 eq |
| Benzophenone (sensitizer) | 182.22 | 1.34 g | 7.35 | 0.5 eq |
| Acetone (solvent) | 58.08 | 250 mL | - | - |
| Dichloromethane (DCM) | 84.93 | As needed | - | - |
| Hexanes | - | As needed | - | - |
| Ethyl Acetate | 88.11 | As needed | - | - |
Procedure:
-
Dissolve this compound (5.00 g) and benzophenone (1.34 g) in 250 mL of acetone in a quartz reaction vessel.
-
Purge the solution with dry nitrogen gas for 30 minutes to remove dissolved oxygen, which can quench the triplet state.
-
Irradiate the solution using a medium-pressure mercury lamp (e.g., 450W Hanovia lamp) fitted with a Pyrex filter (to cut off wavelengths <290 nm) for 24-48 hours at room temperature.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the acetone.
-
Resuspend the resulting oil in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel.
-
Elute with a gradient of Hexanes:Ethyl Acetate (starting from 9:1) to separate the product isomers from the sensitizer and any byproducts.
-
Combine fractions containing the desired trans-diester product and concentrate in vacuo to yield a white solid or viscous oil.
Expected Yield: 45-60% for the desired trans-diester isomer.
Part 2: Reduction and Oxidative Cyclization to Form the Furofuran Core
With the cyclobutane dimer in hand, the next steps involve reducing the ester functionalities to primary alcohols, followed by an intramolecular cyclization to form the bicyclic ether system.
Principle: The reduction of the diester to a diol is achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). The subsequent step is an oxidative cyclization. Reagents like N-Bromosuccinimide (NBS) in the presence of a base can facilitate a tandem reaction involving bromination and subsequent intramolecular nucleophilic attack by the hydroxyl groups to form the 3,7-dioxabicyclo[3.3.0]octane core.
Protocol 2: Synthesis of the Protected Furofuran Lignan
Caption: Experimental workflow for core furofuran synthesis.
Step A: Reduction to the Diol
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| Cyclobutane Diester | 680.80 | 2.00 g | 2.94 | 1.0 eq |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 0.33 g | 8.81 | 3.0 eq |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - | - |
Procedure:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add LiAlH₄ (0.33 g).
-
Add 20 mL of anhydrous THF and cool the suspension to 0°C in an ice bath.
-
Dissolve the cyclobutane diester (2.00 g) in 30 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction back to 0°C and carefully quench by the sequential dropwise addition of 1 mL water, 1 mL of 15% aqueous NaOH, and finally 3 mL of water.
-
Stir the resulting white suspension vigorously for 1 hour, then filter through a pad of Celite, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate in vacuo to yield the crude diol, which is often used in the next step without further purification.
Step B: Oxidative Cyclization
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| Crude Cyclobutane Diol | 596.74 | ~2.94 | 1.0 eq | |
| N-Bromosuccinimide (NBS) | 177.98 | 1.15 g | 6.46 | 2.2 eq |
| Pyridine | 79.10 | 0.51 mL | 6.46 | 2.2 eq |
| Anhydrous Dichloromethane (DCM) | 84.93 | 60 mL | - | - |
Procedure:
-
Dissolve the crude diol from the previous step in 60 mL of anhydrous DCM under a nitrogen atmosphere and cool to 0°C.
-
Add pyridine (0.51 mL) followed by the portion-wise addition of NBS (1.15 g) over 15 minutes.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., 4:1 Hexanes:Ethyl Acetate) to afford the protected furofuran lignan as a white solid.
Expected Yield: 60-75% over two steps.
Part 3: Final Deprotection
The final step is the removal of the benzyl protecting groups to reveal the free phenolic hydroxyls, yielding the target lignan.
Principle: Catalytic hydrogenation is a clean and efficient method for cleaving benzyl ethers. The protected lignan is dissolved in a suitable solvent and stirred under an atmosphere of hydrogen gas in the presence of a palladium catalyst.
Protocol 3: Debenzylation to Yield the Final Lignan
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| Protected Furofuran Lignan | 594.72 | 1.00 g | 1.68 | 1.0 eq |
| Palladium on Carbon (10% Pd/C) | - | 100 mg | - | 10% w/w |
| Ethyl Acetate / Methanol (1:1) | - | 40 mL | - | - |
| Hydrogen (H₂) gas | 2.02 | Balloon | - | Excess |
Procedure:
-
Dissolve the protected lignan (1.00 g) in 40 mL of a 1:1 mixture of ethyl acetate and methanol.
-
Carefully add 10% Pd/C (100 mg) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. The product will be significantly more polar than the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing thoroughly with methanol.
-
Concentrate the filtrate in vacuo to yield the final furofuran lignan product. Recrystallization (e.g., from methanol/water) may be performed for further purification.
Expected Yield: 90-98%.
References
-
Albertson, A. K. F., & Lumb, J.-P. (2015). A Bio-Inspired Total Synthesis of Tetrahydrofuran Lignans. Angewandte Chemie International Edition, 54(7), 2204–2208. [Link]
-
Brown, R. C. D., & Swain, N. A. (2004). Synthesis of furofuran lignans. Synthesis, (6), 811–827. [Link]
-
ResearchGate. (n.d.). MS analysis A and proposed synthesis pathway of ethyl ferulate dimer by laccase B. [Link]
-
Gao, S., et al. (2018). Advances in the Synthesis of Lignan Natural Products. Molecules, 23(12), 3336. [Link]
-
Bouaoud, A., et al. (2022). Enzymatic Oxidation of Ferulic Acid as a Way of Preparing New Derivatives. Molecules, 27(24), 8704. [Link]
-
Thieme. (2004). Synthesis of Furofuran Lignans. [Link]
-
ResearchGate. (n.d.). Enzymatic Synthesis of Feruloylated Lipids: Comparison of the Efficiency of Vinyl Ferulate and Ethyl Ferulate as Substrates. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]
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ResearchGate. (2008). Regio- and stereoselectivity of oxidative coupling reactions of phenols. [Link]
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Maeda, S., et al. (1995). Studies on the preparation of bioactive lignans by oxidative coupling reaction. V. Oxidative coupling reaction of methyl (E)-3-(2-hydroxyphenyl)propenoate derivatives and lipid peroxidation inhibitory effects of the produced lignans. Chemical & Pharmaceutical Bulletin, 43(6), 935-40. [Link]
-
PubMed. (n.d.). Naturally occurring furofuran lignans: structural diversity and biological activities. [Link]
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ResearchGate. (n.d.). Lignan synthesis a Biosynthesis of lignans; b proposed divergent... [Link]
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MDPI. (2022). The Inhibitory Potential of Ferulic Acid Derivatives against the SARS-CoV-2 Main Protease: Molecular Docking, Molecular Dynamics, and ADMET Evaluation. [Link]
-
ResearchGate. (n.d.). Derivatives of Ferulic Acid: Structure, Preparation and Biological Activities. [Link]
-
Maeda, S., et al. (1995). Studies on the preparation of bioactive lignans by oxidative coupling reaction. IV. Oxidative coupling reaction of methyl (E)-3-(3,4-dihydroxy-2-methoxyphenyl)propenoate and lipid peroxidation inhibitory effects of the produced lignans. Chemical & Pharmaceutical Bulletin, 43(1), 84-90. [Link]
-
Maeda, S., et al. (1994). Studies on the preparation of bioactive lignans by oxidative coupling reaction. II. Oxidative coupling reaction of methyl(E)-3-(4,5-dihydroxy-2-methoxyphenyl)propenoate and lipid peroxidation inhibitory effects of the produced lignans. Chemical & Pharmaceutical Bulletin, 42(12), 2506-13. [Link]
-
ResearchGate. (n.d.). Biosynthesis of the classical lignan family of natural products and... [Link]
-
accedaCRIS. (2022). Design, Semisynthesis, and Estrogenic Activity of Lignan Derivatives from Natural Dibenzylbutyrolactones. [Link]
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Application Notes and Protocols for In Vitro Antioxidant Assays of Cinnamic Acid Derivatives
Introduction
Cinnamic acid and its derivatives are a class of phenolic compounds naturally abundant in fruits, vegetables, and whole grains.[1] These molecules, characterized by a C6-C3 phenylpropanoid skeleton, exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and potent antioxidant properties.[1][2] The antioxidant capacity of cinnamic acid derivatives stems from their chemical structure, which allows them to act as free radical scavengers and metal chelators, mitigating the damaging effects of oxidative stress implicated in numerous chronic diseases.[3][4]
Evaluating the antioxidant potential of these compounds is a critical step in the fields of pharmacology, drug development, and food science. It allows for the screening of potent natural antioxidants, the elucidation of structure-activity relationships, and the quality control of functional foods and nutraceuticals. This guide provides a comprehensive overview and detailed, field-proven protocols for the most common in vitro antioxidant assays: DPPH, ABTS, FRAP, and ORAC. The focus is not only on the procedural steps but also on the underlying chemical principles and the critical interpretation of results, ensuring scientific integrity and reproducibility.
The Chemical Basis of Antioxidant Activity in Cinnamic Acid Derivatives
The antioxidant efficacy of a cinnamic acid derivative is not arbitrary; it is dictated by specific structural features that influence its ability to neutralize reactive oxygen species (ROS). The primary mechanisms include hydrogen atom transfer (HAT) and single electron transfer (SET).[5]
-
Structure-Activity Relationship (SAR): Decades of research have established clear SARs for this class of compounds. The propenoic acid side chain (the C=C double bond) is crucial, as it enhances the stability of the resulting phenoxyl radical through resonance, making cinnamic acids generally more potent antioxidants than their benzoic acid counterparts.[6] The number and position of hydroxyl (-OH) groups on the phenyl ring are paramount.[1][7] An increase in hydroxyl groups typically correlates with higher antioxidant activity.[7] Specifically, the presence of an ortho-dihydroxy (catechol) structure, as seen in caffeic acid, confers exceptionally high radical-scavenging ability.[8][9] Furthermore, electron-donating groups like methoxy (-OCH₃) substituents can further stabilize the phenoxyl radical, enhancing antioxidant capacity.[6] For example, sinapic and caffeic acids are consistently shown to be significantly more effective antioxidants than simpler derivatives like p-coumaric acid.[6]
General Laboratory Preparations
Accurate and reproducible results begin with meticulous preparation of samples and standards.
Preparation of Cinnamic Acid Derivative Stock Solutions
-
Solvent Selection: Most cinnamic acid derivatives are soluble in organic solvents. Methanol or ethanol are preferred for DPPH and ABTS assays. Dimethyl sulfoxide (DMSO) can also be used for less soluble compounds, but the final concentration of DMSO in the reaction mixture should be kept low (<1%) to avoid interference.[10]
-
Stock Solution: Prepare a primary stock solution of each cinnamic acid derivative at a concentration of 1-10 mg/mL. Ensure the compound is completely dissolved. This stock can be stored at -20°C for short periods.
-
Working Solutions: On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent. The concentration range should be chosen to generate a dose-response curve that allows for the calculation of an IC₅₀ value (the concentration that causes 50% inhibition).[11]
Preparation of Trolox Standard
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble analog of vitamin E and is the universally accepted standard for these assays. It allows for the expression of antioxidant capacity in a standardized unit: the Trolox Equivalent (TE).
-
Stock Solution: Prepare a 1-2 mM Trolox stock solution in the same solvent used for the test compounds.
-
Standard Curve: Create a series of dilutions from the stock solution to generate a standard curve. This curve will be used to calculate the Trolox Equivalent Antioxidant Capacity (TEAC) for the test compounds.[10][12]
General Experimental Workflow
A systematic approach ensures a comprehensive evaluation of a compound's antioxidant potential, moving from initial chemical screening to more biologically relevant models.
Caption: General workflow for assessing antioxidant activity.
Assay 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4] This radical is a deep violet color in solution. When neutralized by an antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance at approximately 517 nm.[12][13] The degree of discoloration is directly proportional to the radical-scavenging activity of the sample.
Caption: Principle of the DPPH radical scavenging assay.
Reagents and Materials
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Cinnamic acid derivatives and Trolox
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Protocol
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[12] This solution should be made fresh and kept in the dark, as DPPH is light-sensitive. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Assay Procedure (96-well plate):
-
Add 100 µL of various concentrations of the test compounds or Trolox standard to the wells.
-
Add 100 µL of the methanolic DPPH solution to each well.[12]
-
For the control (100% activity), add 100 µL of methanol instead of the sample.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12] Note that some phenolic compounds react slowly, and reaction kinetics may need to be evaluated.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[12]
Data Analysis
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] x 100 [12]
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the sample with DPPH solution.
Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.
Trustworthiness and Validation
-
Interference: Samples with inherent color that absorbs near 517 nm can interfere with the assay. To correct for this, measure the absorbance of a sample blank (sample + methanol, without DPPH) and subtract it from the sample reading.
-
pH Sensitivity: The DPPH assay is sensitive to acidic pH, which can affect the results.[14]
Assay 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by oxidizing ABTS with potassium persulfate. The resulting radical has a characteristic blue-green color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the radical is neutralized, and the color intensity decreases.[15] This reduction in absorbance is measured spectrophotometrically at 734 nm.
Caption: Principle of the ABTS radical scavenging assay.
Reagents and Materials
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate Buffered Saline (PBS) or ethanol
-
Cinnamic acid derivatives and Trolox
-
96-well microplate and microplate reader (734 nm)
Protocol
-
ABTS•⁺ Stock Solution Preparation:
-
ABTS•⁺ Working Solution: On the day of the assay, dilute the stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[12][15]
-
Assay Procedure (96-well plate):
-
Add 20 µL of various concentrations of the test compounds or Trolox standard to the wells.
-
Add 180 µL of the ABTS•⁺ working solution to each well.
-
Include a control well (20 µL solvent + 180 µL ABTS•⁺ solution).
-
-
Incubation: Incubate the plate at room temperature in the dark for 6-10 minutes.[12]
-
Measurement: Measure the absorbance at 734 nm.
Data Analysis
Calculate the percentage of ABTS radical scavenging activity using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . This is determined by plotting a standard curve of % inhibition versus Trolox concentration. The TEAC of the sample is the concentration of Trolox that gives the same % inhibition as the sample.
Trustworthiness and Validation
-
Versatility: The ABTS assay is advantageous as it is soluble in both aqueous and organic solvents and is not highly pH-dependent, allowing for the analysis of a wider range of compounds.
-
Kinetics: The reaction with ABTS is generally faster than with DPPH, often reaching completion within minutes.
Assay 3: FRAP (Ferric Reducing Antioxidant Power) Assay
Principle
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[16] The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[17] The intensity of the blue color is directly proportional to the reducing power of the antioxidants in the sample. This assay is based on a single electron transfer (SET) mechanism.[18]
Reagents and Materials
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) or Trolox for standard curve
-
Water bath (37°C)
-
96-well microplate and microplate reader (593 nm)
Protocol
-
FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[12][16] Warm this reagent to 37°C before use.
-
Standard Curve: Prepare a standard curve using a known concentration of FeSO₄ or Trolox.
-
Assay Procedure (96-well plate):
-
Add 20 µL of the sample, standard, or solvent (for blank) to the wells.
-
Add 180-220 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 4-30 minutes.[16][17] The incubation time can be optimized.
-
Measurement: Measure the absorbance at 593 nm.
Data Analysis
The antioxidant capacity is determined by comparing the absorbance of the sample to the standard curve. Results are typically expressed as µmol of Fe²⁺ equivalents per gram or µmol of the compound, or as Trolox Equivalents (TEAC).[16]
Trustworthiness and Validation
-
Mechanism: The FRAP assay directly measures the reducing capability, which is a key aspect of antioxidant action. It does not measure the ability to quench certain radicals (e.g., those not capable of reducing Fe³⁺).
-
Specificity: The reaction is non-specific; any compound with a redox potential lower than that of the Fe³⁺/Fe²⁺ couple will be detected.
Assay 4: ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle
The ORAC assay is unique in that it measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[19] Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). An antioxidant in the sample quenches these radicals, thus preserving the fluorescence of the probe. The decay of fluorescence is monitored over time. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[20]
Reagents and Materials
-
Fluorescein sodium salt
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate (for fluorescence)
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm) with temperature control at 37°C
Protocol
-
Reagent Preparation:
-
Fluorescein Working Solution: Prepare a working solution of fluorescein (e.g., ~8.4 x 10⁻⁸ M) in 75 mM phosphate buffer.[20] Keep protected from light.
-
AAPH Solution: Prepare a 75 mM AAPH solution in 75 mM phosphate buffer. This must be prepared fresh just before use.[20]
-
Trolox Standards: Prepare a series of Trolox standards in the phosphate buffer.
-
-
Assay Procedure (96-well black plate):
-
Initiating the Reaction: Place the plate in the reader. Initiate the reaction by adding 25 µL of the freshly prepared AAPH solution to each well. This can be done with a multichannel pipette or an automated injector in the plate reader.[20]
-
Measurement: Immediately begin measuring the fluorescence kinetically every 1-2 minutes for 60-90 minutes at 37°C.[20]
Data Analysis
-
Calculate Area Under Curve (AUC): Calculate the AUC for the blank, standards, and samples.
-
Calculate Net AUC: Subtract the AUC of the blank from the AUC of each standard and sample. Net AUC = AUC_sample - AUC_blank [20]
-
Standard Curve: Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Express Results: Determine the antioxidant capacity of the samples from the standard curve. Results are expressed as µmol Trolox Equivalents (TE) per gram or µmol of the compound.[20]
Trustworthiness and Validation
-
Biological Relevance: The ORAC assay uses a biologically relevant radical source (peroxyl radical) and combines both the inhibition time and degree of inhibition into a single value (AUC), making it one of the more informative in vitro assays.[19][21]
-
Complexity: The assay is more complex, requires a fluorescence reader, and is sensitive to temperature fluctuations.
Data Summary and Interpretation
The choice of assay depends on the research question. It is highly recommended to use a battery of tests (e.g., DPPH, FRAP, and ORAC) to obtain a comprehensive antioxidant profile, as each assay reflects different aspects of antioxidant action.
Summary of Assay Characteristics
| Assay | Principle | Wavelength | Standard | Pros | Cons |
| DPPH | H•/e⁻ donation to a stable radical | 517 nm | Trolox | Simple, rapid, inexpensive | Color interference, not biologically relevant radical, pH sensitive |
| ABTS | H•/e⁻ donation to a radical cation | 734 nm | Trolox | Soluble in aqueous/organic media, not pH sensitive, rapid | Not a biologically relevant radical |
| FRAP | Reduction of Fe³⁺ to Fe²⁺ (SET) | 593 nm | FeSO₄, Trolox | Measures reducing power, automated, reproducible | Does not measure radical quenching, low pH may not be physiological[18] |
| ORAC | Peroxyl radical scavenging (HAT) | Ex:485/Em:520 nm | Trolox | Biologically relevant radical, measures inhibition time and degree[19] | Requires fluorescence reader, temperature sensitive, longer assay time |
Comparative Antioxidant Activity of Cinnamic Acid Derivatives
The following table provides a reference for the expected antioxidant activity of common cinnamic acid derivatives. Note that absolute values (e.g., IC₅₀) can vary between labs depending on precise experimental conditions. The relative ranking, however, generally remains consistent.
| Compound | Structure | Expected DPPH/ABTS Activity | Expected FRAP/ORAC Activity | Key Structural Feature |
| Cinnamic Acid | Phenyl ring with propenoic acid | Low | Low | No hydroxyl groups |
| p-Coumaric Acid | One -OH group at para position | Low to Moderate[6] | Low to Moderate | Single hydroxyl group |
| Ferulic Acid | One -OH, one -OCH₃ group | Moderate to High[6] | Moderate to High | Methoxy group stabilizes radical |
| Caffeic Acid | Two -OH groups (ortho) | Very High [6] | Very High | Catechol group is an excellent H•/e⁻ donor[9] |
| Sinapic Acid | One -OH, two -OCH₃ groups | Very High [6] | Very High | Two methoxy groups provide high stability to the radical[6] |
| Trolox | (Standard) | High (TEAC = 1 by definition) | High (TEAC = 1 by definition) | Chromanol ring is an efficient radical scavenger |
References
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Natarajan, S., et al. (1999). Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation. Journal of Agricultural and Food Chemistry. [Link]
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Chen, J., et al. (2021). Structure-activity relationships of antityrosinase and antioxidant activities of cinnamic acid and its derivatives. PubMed. [Link]
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Razzaghi-Asl, N., et al. (2013). Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure- Activity Relationships. CORE. [Link]
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Georgiev, V., et al. (2014). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PMC - NIH. [Link]
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Matsumura, Y., et al. (2024). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. [Link]
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Kim, H., et al. (2022). Roles of anti- and pro-oxidant potential of cinnamic acid and phenylpropanoid derivatives in modulating growth of cultured cells. NIH. [Link]
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Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Scribd. [Link]
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Scribd. (n.d.). ORAC Assay Protocol. Scribd. [Link]
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Thaipong, K., et al. (2006). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. NIH. [Link]
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Mishra, A., et al. (2014). Oxygen Radical Absorbance Capacity (ORAC) and In Vitro Anti- Inflammatory Activity of Fruits of Different Plants. CABI Digital Library. [Link]
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Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie. [Link]
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Geronikaki, A., et al. (2016). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. MDPI. [Link]
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Rahman, T., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central. [Link]
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Yeo, J., & Shahidi, F. (2020). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. ResearchGate. [Link]
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Echeverria, J., et al. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC - NIH. [Link]
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Shalaby, E. A., & Shanab, S. M. (2013). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Indian Journal of Geo-Marine Sciences. [Link]
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Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. [Link]
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Isogen Life Science. (2021). Antioxidant Capacity determination in plant samples and food products with the microplate reader CLARIOstar® Plus. Isogen Life Science. [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc.. [Link]
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Stafiniak, M., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. MDPI. [Link]
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Wimmer, B., et al. (2023). Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. PMC - NIH. [Link]
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Olanrewaju, I. O., et al. (2021). Acetylation of Cinnamic Acid and Evaluation of Antioxidant Activity of the Resultant Derivative. Asian Journal of Chemistry. [Link]
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Geronikaki, A., et al. (2016). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. NIH. [Link]
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Matsumura, Y., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. NIH. [Link]
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Schaich, K. M., et al. (2022). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. MDPI. [Link]
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Shalaby, E. A., & Shanab, S. M. M. (2013). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. ResearchGate. [Link]
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Ciesla, L., et al. (2012). Approach to develop a standardized TLC-DPPH test for assessing free radical scavenging properties of selected phenolic compounds. ResearchGate. [Link]
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Stafiniak, M., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. NIH. [Link]
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Xie, J., & Schaich, K. M. (2014). Effect of Reaction Time on DPPH and ABTS+ Radical Scavenging Assays for Antioxidant Capacity Evaluation. Journal of Food and Nutrition Research. [Link]
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Fiedler, A., et al. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. PMC - NIH. [Link]
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De, P., et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]
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Application Note & Protocol: Guidelines for the Storage and Stability of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate
Introduction: The Scientific Context
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, a derivative of ferulic acid, is a key intermediate in the synthesis of a variety of bioactive molecules, including flavonoids and lignans. Its utility in pharmaceutical and materials science research stems from its unique chemical architecture, which incorporates an ethyl acrylate moiety, a benzyl ether protecting group, and a substituted aromatic ring. The integrity of this structure is paramount for the success of downstream applications. This document provides a comprehensive guide to the optimal storage conditions and stability testing protocols for this compound, grounded in an analysis of its constituent functional groups. The recommendations herein are designed to ensure the compound's purity, reactivity, and shelf-life, thereby safeguarding experimental reproducibility and the quality of final products.
Chemical Stability Profile: A Mechanistic Perspective
The stability of this compound is governed by the reactivity of its three primary functional groups: the acrylate system, the ethyl ester, and the benzyl ether. Understanding the potential degradation pathways for each is critical for establishing appropriate handling and storage procedures.
-
Acrylate System: The α,β-unsaturated ester is highly susceptible to spontaneous, radical-initiated polymerization.[1][2][3] This process can be triggered by exposure to heat, ultraviolet (UV) light, or trace contaminants like peroxides.[2] While research-grade acrylates are typically supplied with polymerization inhibitors (e.g., MEHQ), these inhibitors are consumed over time and require the presence of dissolved oxygen to be effective.[1] Storing the compound under an inert atmosphere can paradoxically accelerate polymerization by depleting the oxygen needed for the inhibitor to function.[1]
-
Ethyl Ester Linkage: This group is vulnerable to hydrolysis, a reaction with water that cleaves the ester to yield the corresponding carboxylic acid and ethanol.[4][5][6] This degradation can be catalyzed by both acids and bases.[5][6] The presence of moisture, either from atmospheric humidity or in protic solvents, can facilitate this process, leading to the formation of (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylic acid as a primary impurity.
-
Benzyl Ether Group: Benzyl ethers are generally stable but can be susceptible to two main degradation routes. The first is oxidative cleavage, particularly at the benzylic position, which can be initiated by atmospheric oxygen over long periods, especially if exposed to light or heat, potentially forming benzaldehyde and other byproducts.[7] The second is hydrogenolysis, where the benzyl group is cleaved in the presence of a catalyst (like palladium) and a hydrogen source. While less common during storage, contamination with catalytic metals could pose a risk.
The diagram below illustrates the key molecular vulnerabilities that inform the storage and handling protocols.
Caption: Primary degradation pathways for the target molecule.
Recommended Storage Conditions
Based on the chemical stability profile, the following conditions are recommended to maximize the shelf-life and preserve the purity of this compound. Supplier recommendations generally suggest storing the compound sealed in a dry place at room temperature.[8][9] For long-term storage, more stringent conditions are advised.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Temperature | Long-Term: ≤ 4°C Short-Term: Room Temp. (20-25°C) | Refrigeration significantly reduces the rates of all potential degradation reactions, including hydrolysis and oxidative cleavage. It is the single most effective measure for long-term preservation. For routine lab use, storage at room temperature is acceptable, but prolonged exposure should be avoided.[10] |
| Atmosphere | Airtight container, normal air atmosphere | The container must be tightly sealed to prevent moisture ingress.[10][11] Crucially, do not store under inert gas (e.g., N₂ or Ar). Most acrylate stabilizers require oxygen to function; inerting the headspace will render the inhibitor ineffective and may lead to rapid polymerization.[1] |
| Light | Store in an amber vial or in the dark | UV radiation can provide the activation energy to initiate radical polymerization of the acrylate moiety.[2] It can also accelerate oxidative degradation. Using amber glass vials or storing the primary container inside a light-blocking secondary container is mandatory. |
| Humidity | Store with a desiccant in a dry environment | The ethyl ester is susceptible to hydrolysis.[4] Storing the compound in a desiccator or a controlled low-humidity cabinet is essential to prevent the slow conversion to its carboxylic acid analogue. The primary container must be well-sealed. |
| Purity | Avoid Contamination | The compound should be handled with clean spatulas and glassware. Contamination with acids, bases, strong oxidizing agents, or radical initiators can catalyze degradation.[2] |
Protocol for Long-Term Stability Assessment
To empirically determine the shelf-life of a specific batch under defined storage conditions, a formal stability study is required. This protocol is based on established guidelines from regulatory bodies like the EMA.[12][13]
Objective
To establish a re-test period for this compound by evaluating its purity and degradation profile under long-term and accelerated storage conditions.
Materials
-
Test sample of this compound (minimum of 3 batches if for regulatory purposes).
-
Validated stability-indicating HPLC method (e.g., reverse-phase with UV detection).
-
Reference standards for the parent compound and any known potential impurities.
-
ICH-compliant stability chambers.
-
Appropriate storage containers (e.g., 4 mL amber glass vials with PTFE-lined caps).
Experimental Workflow
The following flowchart outlines the decision-making and operational steps for conducting a comprehensive stability study.
Caption: Workflow for a formal stability study.
Step-by-Step Protocol
-
Initial Analysis (T=0): Perform a complete analysis on a representative sample of the batch. This includes:
-
Appearance: Visual inspection for color and physical form.
-
Purity: Use a validated, stability-indicating HPLC method to determine the initial purity (as % area).
-
Identification: Confirm identity using a secondary method (e.g., MS, NMR).
-
Related Substances: Quantify any existing impurities.
-
-
Sample Preparation: Aliquot the compound into multiple amber glass vials, ensuring each vial contains enough material for a single time-point analysis. Seal the vials tightly.
-
Storage: Place the prepared samples into two ICH-compliant stability chambers:
-
Testing Schedule: Pull samples from each chamber for full analysis at specified intervals.[12][13][14]
-
Accelerated: 0, 3, and 6 months.
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Data Evaluation: At each time point, compare the results to the T=0 data. A "significant change" is typically defined as:
-
A >5% change in assay from its initial value.
-
Any degradation product exceeding its acceptance criterion.
-
Failure to meet the acceptance criteria for appearance and physical properties.
-
-
Shelf-Life Assignment: The re-test period is determined based on the long-term data. If a significant change occurs during the 6-month accelerated study, the re-test period will be based solely on the real-time data collected up to that point.[13]
Conclusion
This compound is a molecule with distinct vulnerabilities related to its acrylate, ester, and benzyl ether functionalities. By implementing a storage strategy that mitigates exposure to moisture, light, and excessive heat, its chemical integrity can be maintained. Storing the compound under refrigerated, dark, and dry conditions in a well-sealed container with a normal air headspace provides the most robust protection against degradation. For critical applications, a formal stability study is the definitive method for establishing an evidence-based shelf-life and ensuring the long-term quality of this valuable synthetic intermediate.
References
- BLDpharm. 38157-08-3|(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)
- Chemguide. hydrolysis of esters.
- Organic Chemistry Portal. Ester to Acid - Common Conditions.
-
Smith, H. A., & Steele, J. H. (1942). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society, 64(6), 1479–1480. [Link]
- LibreTexts Chemistry. 15.9 Hydrolysis of Esters.
- Santa Cruz Biotechnology, Inc. (2023).
- European Medicines Agency (EMA). (2023).
- Synthomer. (2020).
- NOAA. Acrylates and Acrylic Acids - CAMEO Chemicals.
- Sigma-Aldrich.
-
Forbes, M. D. E., & Lebedeva, N. V. (2009). Stable Free Radicals Produced in Acrylate and Methacrylate Free Radical Polymerization: Comparative EPR Studies of Structure and the Effects of Cross-Linking. Macromolecules, 42(15), 5548–5562. [Link]
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- NailKnowledge. (2024). Understanding Acrylates and Methacrylates in the Nail Industry: More Than Just a Name.
- Wikipedia. Ester hydrolysis.
- MedChemExpress.
- T,C&A LAB. Stability Testing: Ensuring the Longevity of Pharmaceutical Products.
- Cayman Chemical. (2024).
- TCI Chemicals. (2025).
- MedChemExpress. (E)-3-(4-Methoxyphenyl)acrylic acid-SDS.
-
Chatterjee, S., Mallick, S., & Dutta, T. K. (2005). Pathways in the Degradation of Hydrolyzed Alcohols of Butyl Benzyl Phthalate in Metabolically Diverse Gordonia sp. Strain MTCC 4818. Journal of Molecular Microbiology and Biotechnology, 9(3-4), 152-160. [Link]
- Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study.
- World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Sigma-Aldrich. (2025).
- CymitQuimica. (2023).
- Wikipedia.
-
PubMed. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. [Link]
- Pan American Health Organization (PAHO). Annex 5: Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- Angene Chemical. (2025). Safety Data Sheet - (E)-Docosyl 3-(4-hydroxy-3-methoxyphenyl)
- Angene Chemical. (2021). Safety Data Sheet - 2-(4-Benzoyl-3-hydroxyphenoxy)
- MySkinRecipes. (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)
- Sigma-Aldrich. (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)
Sources
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- 3. Acrylate - Wikipedia [en.wikipedia.org]
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- 5. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
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Troubleshooting & Optimization
improving the yield of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming common hurdles in the synthesis of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate . This valuable intermediate, an analog of ethyl ferulate, is pivotal in the development of bioactive molecules.[1][2] This guide moves beyond simple protocols, offering in-depth troubleshooting advice and the causal reasoning behind experimental choices to empower you to optimize your reaction yields and purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and stereoselective method for synthesizing this compound?
The Horner-Wadsworth-Emmons (HWE) reaction is the most recommended method. It involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with a stabilized phosphonate ylide, typically generated from triethyl phosphonoacetate and a base. This reaction is renowned for producing predominantly the thermodynamically more stable (E)-alkene with high selectivity, which is crucial for this target molecule.[3][4]
Q2: Why is the Horner-Wadsworth-Emmons (HWE) reaction generally preferred over the classic Wittig reaction for this synthesis?
The HWE reaction offers two significant advantages over the traditional Wittig reaction in this context:
-
Higher (E)-Selectivity: Stabilized phosphonate carbanions used in the HWE reaction reliably yield (E)-alkenes, especially with aromatic aldehydes.[5][6]
-
Easier Purification: The byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which can be easily removed during an aqueous workup.[4][6] In contrast, the Wittig reaction produces triphenylphosphine oxide, a notoriously difficult-to-remove crystalline solid that often requires meticulous column chromatography for complete separation.[7]
Q3: What are the critical starting materials and reagents for the HWE synthesis?
The key reagents are:
-
Aldehyde: 4-(benzyloxy)-3-methoxybenzaldehyde
-
Phosphonate Reagent: Triethyl phosphonoacetate
-
Base: A non-nucleophilic base strong enough to deprotonate the phosphonate. Sodium hydride (NaH) is a common and effective choice.[6]
-
Solvent: Anhydrous aprotic polar solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are required.[8]
Q4: What are the most common reasons for low yield or reaction failure?
The most frequent issues are:
-
Presence of moisture: The phosphonate carbanion is a strong base and is readily quenched by water.[8]
-
Ineffective deprotonation: The chosen base may be too weak, or the deprotonation time/temperature may be insufficient.
-
Poor quality of reagents: Degradation of the aldehyde or use of non-anhydrous solvents can halt the reaction.
-
Suboptimal temperature: The initial deprotonation and the subsequent addition of the aldehyde are often temperature-sensitive steps.[8]
Section 2: In-Depth Troubleshooting Guide for the HWE Reaction
This section addresses specific experimental failures with a systematic approach to diagnosis and resolution.
Problem 1: Low or No Product Yield
A low yield is the most common frustration. The issue almost always lies in the initial formation and subsequent reaction of the phosphonate carbanion.
-
A. Ineffective Deprotonation of the Phosphonate
-
Causality: The reaction cannot proceed without the formation of the nucleophilic phosphonate carbanion. If the base is not strong enough or if it has degraded, this initial step will fail. Sodium hydride (NaH), a common choice, can lose activity if improperly stored.
-
Solutions:
-
Verify Base Strength and Activity: Use a fresh container of a strong base like NaH (60% dispersion in mineral oil) or a titrated solution of a soluble base like Lithium Hexamethyldisilazide (LiHMDS).
-
Optimize Deprotonation Conditions: When using NaH in THF, ensure you see hydrogen gas evolution. Allow sufficient time for the deprotonation to complete (typically 30-60 minutes at 0 °C to room temperature) before adding the aldehyde.[9]
-
Consider an Alternative Base: For substrates sensitive to harsh bases, Masamune-Roush conditions (LiCl with an amine base like DBU) can be an effective, milder alternative.[3]
-
-
-
B. Presence of Moisture or Protic Impurities
-
Causality: The phosphonate carbanion is highly basic and will be protonated and quenched by any available protic source, primarily water. This irreversibly consumes the nucleophile.
-
Solutions:
-
Rigorous Drying of Glassware: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and allow to cool in a desiccator.
-
Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents packaged under an inert atmosphere.
-
Inert Atmosphere: Conduct the entire reaction (solvent transfer, deprotonation, aldehyde addition) under a positive pressure of an inert gas like Argon or Nitrogen.[8]
-
-
-
C. Poor Reagent Quality or Stoichiometry
-
Causality: The starting aldehyde can oxidize to the corresponding carboxylic acid over time, which will not participate in the reaction. Incorrect stoichiometry can also lead to unreacted starting material.
-
Solutions:
-
Check Aldehyde Purity: Verify the purity of 4-(benzyloxy)-3-methoxybenzaldehyde by NMR or melting point. If necessary, purify it by recrystallization.
-
Optimize Stoichiometry: Typically, a slight excess of the phosphonate reagent and base (1.1 to 1.2 equivalents) relative to the aldehyde is used to ensure the complete conversion of the limiting reagent.[9]
-
-
Troubleshooting Workflow: Diagnosing Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
Problem 2: Poor (E)-Stereoselectivity (Formation of Z-Isomer)
While the HWE reaction strongly favors the (E)-isomer, certain conditions can erode this selectivity.
-
A. Incorrect Choice of Cation/Base
-
Causality: The stereochemical outcome of the HWE reaction is influenced by the cation from the base. Lithium and sodium cations generally promote the formation of intermediates that lead to the (E)-alkene.[9] Potassium bases, especially when paired with crown ethers, can sometimes favor the (Z)-isomer under specific conditions (Still-Gennari modification), which should be avoided here.[10]
-
Solutions:
-
Use Na- or Li-based Reagents: Stick with bases like NaH, LiHMDS, or n-BuLi to maximize (E)-selectivity.
-
Avoid Potassium Bases: Do not use potassium-based reagents like KHMDS or potassium tert-butoxide unless Z-selectivity is desired.
-
-
-
B. Suboptimal Reaction Temperature
-
Causality: Higher reaction temperatures allow the reaction intermediates to equilibrate to the most thermodynamically stable conformation, which leads to the (E)-product. Running the reaction at very low temperatures can sometimes trap kinetic intermediates, potentially lowering E-selectivity.[8]
-
Solutions:
-
Allow Warming: After the low-temperature addition of the aldehyde (e.g., at 0 °C), allow the reaction to slowly warm to room temperature and stir for several hours to ensure thermodynamic control.[8]
-
-
Problem 3: Difficult Product Purification
Even with a good yield, purification can be challenging if side products form or if byproducts are not properly removed.
-
A. Persistent Phosphate Byproduct Contamination
-
Causality: The dialkyl phosphate byproduct is designed to be water-soluble. However, insufficient or improper aqueous workup can leave it in the organic layer.
-
Solutions:
-
Thorough Aqueous Wash: During the workup, wash the organic layer multiple times with water and then with brine to ensure complete removal of the phosphate salts.[4]
-
Acid/Base Wash: A dilute acid wash (e.g., 1M HCl) followed by a dilute base wash (e.g., sat. NaHCO₃) can further help remove any residual basic or acidic impurities.
-
-
-
B. Unreacted Starting Aldehyde
-
Causality: Unreacted aldehyde can be difficult to separate from the product due to similar polarities. This is a direct consequence of an incomplete reaction (see Problem 1).
-
Solutions:
-
Drive the Reaction to Completion: Address the root causes of low conversion first.
-
Optimize Chromatography: Use a less polar solvent system for column chromatography (e.g., Hexane/Ethyl Acetate mixtures). The product, being less polar than the aldehyde, should elute first. A gradient elution can improve separation.[11]
-
-
Section 3: Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Synthesis
This protocol provides a reliable starting point for optimization.
-
Preparation: Under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a stir bar and a dropping funnel.
-
Solvent Addition: Add anhydrous THF via cannula to the flask. Cool the resulting suspension to 0 °C in an ice bath.
-
Deprotonation: Add triethyl phosphonoacetate (1.1 eq.) dropwise to the stirred NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. You should observe the cessation of H₂ gas evolution.
-
Aldehyde Addition: Dissolve 4-(benzyloxy)-3-methoxybenzaldehyde (1.0 eq.) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorption: Dissolve the crude product in a minimal amount of dichloromethane. Add silica gel and concentrate to obtain a dry powder.
-
Column Packing: Pack a silica gel column using a hexane/ethyl acetate mixture (e.g., 9:1 v/v).
-
Elution: Load the adsorbed product onto the column. Elute with a hexane/ethyl acetate gradient, starting with a low polarity (e.g., 95:5) and gradually increasing the polarity. The desired (E)-acrylate product is less polar than the starting aldehyde and should elute first.[11]
-
Analysis: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product as a white or off-white solid.
Section 4: Data Presentation & Visualization
Table 1: Effect of HWE Reaction Parameters on Yield and (E)-Selectivity
| Parameter | Condition | Expected Effect on Yield | Expected Effect on (E)-Selectivity | Rationale & Reference |
| Base | NaH | Good | High | Strong, non-nucleophilic base; Na⁺ cation favors (E)-isomer.[6][9] |
| LiHMDS | Good | High | Strong, non-nucleophilic, soluble base; Li⁺ cation favors (E)-isomer.[9] | |
| DBU/LiCl | Moderate to Good | High | Milder conditions, suitable for base-sensitive substrates.[3] | |
| Temperature | -78 °C to RT | Varies | Good to High | Lower temperatures may slow the reaction but higher temperatures ensure thermodynamic control.[8] |
| RT to Reflux | Can Improve | High | Increased temperature can drive slow reactions to completion.[8] | |
| Solvent | THF | Good | High | Standard, effective aprotic polar solvent.[6] |
| DMF | Good | High | Can increase reaction rates due to higher polarity and boiling point. |
Diagram: Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Key steps of the Horner-Wadsworth-Emmons reaction.
References
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Slideshare. Horner-Wadsworth-Emmons reaction. [Link]
-
Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. [Link]
-
PubMed. Synthesis and cytotoxic activity of ethyl ferulate derivatives as potent anti-inflammatory agents. [Link]
-
ResearchGate. Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. [Link]
-
NIH. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. [Link]
-
Bartleby.com. Preparation Of The ( 2 Nitrophenyl ) Acrylate Using The Wittig Reaction. [Link]
-
ResearchGate. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. [Link]
-
PubMed Central. A Multi-Step Chromatographic Approach to Purify Radically Generated Ferulate Oligomers Reveals Naturally Occurring 5-5/8-8(Cyclic). [Link]
-
Wikipedia. Heck reaction. [Link]
-
ACS Publications. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. [Link]
-
MDPI. Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation. [Link]
-
MySkinRecipes. This compound. [Link]
-
MDPI. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Master Organic Chemistry. The Wittig Reaction - Examples and Mechanism. [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. Ethyl(E)-3-(4-methoxyphenyl)acrylate. [Link]
Sources
- 1. Synthesis and cytotoxic activity of ethyl ferulate derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Preparation Of The ( 2 Nitrophenyl ) Acrylate Using The Wittig Reaction - 1287 Words | Bartleby [bartleby.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl(E)-3-(4-methoxyphenyl)acrylate [orgspectroscopyint.blogspot.com]
minimizing byproduct formation in the Wittig synthesis of cinnamates
Welcome to the technical support center for the Wittig synthesis of cinnamates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes, ensuring the highest purity and yield of your target cinnamate esters.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the Wittig synthesis of cinnamates.
Q1: What is the most common byproduct in the Wittig synthesis of cinnamates, and why does it form?
A1: The most prevalent byproduct in the Wittig reaction is triphenylphosphine oxide (TPPO).[1][2][3][4] Its formation is the thermodynamic driving force for the entire reaction.[1][5] The Wittig reaction proceeds through a proposed four-membered cyclic intermediate called an oxaphosphetane.[1][6][7] This intermediate collapses to form the desired alkene (your cinnamate) and the very stable triphenylphosphine oxide, which contains a strong phosphorus-oxygen double bond.[5]
Q2: I'm using a stabilized ylide for my cinnamate synthesis. What kind of stereoselectivity should I expect?
A2: When using a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, you should expect to predominantly form the (E)-isomer (trans-cinnamate).[6][8][9] Stabilized ylides are less reactive and their reactions are generally under thermodynamic control, favoring the more stable trans product.[5][10] The high (E)-selectivity is attributed to the minimization of dipole-dipole repulsions in the transition state leading to the oxaphosphetane intermediate.[10][11]
Q3: Can I run the Wittig reaction for cinnamate synthesis without a solvent?
A3: Yes, solvent-free Wittig reactions for the synthesis of ethyl trans-cinnamate have been successfully reported.[1][5][8][12] This approach is considered a "greener" alternative as it eliminates the use of potentially harmful organic solvents.[5][13] In a solvent-free reaction, the liquid aldehyde (e.g., benzaldehyde) can act as a pseudo-solvent for the solid ylide.[5] These reactions are often fast, high-yielding, and maintain excellent stereoselectivity for the (E)-isomer.[12]
Q4: My Wittig reaction is giving a low yield. What are the possible causes?
A4: Low yields in Wittig reactions can stem from several factors. For non-stabilized ylides, incomplete ylide formation due to a weak or old base is a common issue.[14] However, for the stabilized ylides used in cinnamate synthesis, this is less of a concern. More likely causes include:
-
Moisture and Air Sensitivity: Ylides are reactive and can be quenched by moisture or react with atmospheric oxygen.[14] Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[14]
-
Aldehyde Quality: The purity of the aldehyde is crucial. Impurities like the corresponding carboxylic acid can quench the ylide.[14]
-
Reaction Conditions: Insufficient reaction time or inadequate mixing can lead to incomplete conversion.[14] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[14]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My final product is contaminated with a significant amount of triphenylphosphine oxide (TPPO). How can I remove it?
Cause: TPPO is a stoichiometric byproduct of the Wittig reaction and often co-purifies with the desired product due to its polarity.
Solutions:
-
Crystallization/Precipitation: TPPO has low solubility in non-polar solvents like hexanes, pentane, or diethyl ether.[15][16] You can dissolve the crude reaction mixture in a minimal amount of a more polar solvent (e.g., dichloromethane or toluene) and then add a non-polar "anti-solvent" to selectively precipitate the TPPO.[15] Cooling the mixture can further enhance precipitation.[15] The precipitated TPPO can then be removed by filtration.[15][17]
-
Precipitation with Metal Salts: As a Lewis base, TPPO can form insoluble complexes with metal salts like zinc chloride (ZnCl₂).[15][16] By adding a solution of ZnCl₂ in a polar solvent like ethanol to your crude product, you can precipitate a ZnCl₂(TPPO)₂ adduct, which can be filtered off.[15][16]
-
Silica Gel Filtration: If your cinnamate is non-polar, a simple filtration through a plug of silica gel can be effective. The more polar TPPO will be retained on the silica, while your product elutes with a non-polar solvent like hexanes.[18]
| Method | Principle | Typical Solvents | Advantages | Disadvantages |
| Crystallization | Low solubility of TPPO in non-polar solvents.[15][16] | Dichloromethane/Hexanes, Toluene/Pentane | Simple, avoids chromatography. | Product may co-precipitate if not optimized. |
| Metal Salt Precipitation | Formation of an insoluble TPPO-metal complex.[15][16] | Ethanol | Highly effective for polar products. | Requires an additional reagent (metal salt). |
| Silica Gel Filtration | Differential adsorption based on polarity. | Hexanes, Diethyl Ether | Quick and effective for non-polar products. | May not be suitable for polar cinnamates. |
Problem 2: My NMR spectrum shows a mixture of (E) and (Z) isomers, with a lower than expected (E)/(Z) ratio.
Cause: While stabilized ylides strongly favor the (E)-isomer, certain reaction conditions can influence the stereochemical outcome.
Solutions:
-
Solvent Choice: The polarity of the solvent can impact the transition state energies. While solvent-free reactions often give high (E)-selectivity, if you are using a solvent, consider less polar options like toluene or THF.
-
Temperature Control: Running the reaction at a controlled temperature (e.g., room temperature) is generally recommended. Excursions to higher temperatures could potentially lower the selectivity.
-
Ylide Stability: Ensure your stabilized ylide is pure and has not decomposed. While generally stable, prolonged storage under improper conditions can affect its reactivity.
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of Ethyl trans-Cinnamatee[1][8]
This protocol is adapted from established green chemistry procedures.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
Benzaldehyde
-
Hexanes
-
Conical vial with a magnetic spin vane
Procedure:
-
Weigh 201 mg (0.57 mmol) of (carbethoxymethylene)triphenylphosphorane into a 3 mL conical vial.
-
Add 50.8 µL (0.5 mmol) of benzaldehyde and a magnetic spin vane to the vial.
-
Stir the mixture vigorously at room temperature for 15 minutes. The mixture may turn into a thick paste or solid.
-
Add 3 mL of hexanes and continue stirring for a few minutes to precipitate the triphenylphosphine oxide.
-
Using a filtering pipette, transfer the hexane solution containing the product to a clean, pre-weighed vial.
-
Wash the solid byproduct with another 3 mL of hexanes and combine the hexane fractions.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the ethyl trans-cinnamate product.
Protocol 2: Removal of Triphenylphosphine Oxide by Precipitation with ZnCl₂[15][16]
This protocol is effective when crystallization from non-polar solvents is not sufficient.
Materials:
-
Crude Wittig reaction mixture
-
Ethanol
-
Zinc chloride (ZnCl₂)
Procedure:
-
Dissolve the crude reaction mixture in ethanol.
-
Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.
-
Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO is often effective.
-
Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form. Scraping the inside of the flask can help induce precipitation.
-
Remove the precipitate by filtration.
-
Concentrate the filtrate to remove the ethanol. The remaining residue contains your purified cinnamate.
Visualizing the Wittig Reaction
The Wittig Reaction Mechanism
The following diagram illustrates the key steps in the Wittig reaction for the synthesis of cinnamates.
Caption: The Wittig reaction mechanism for cinnamate synthesis.
Troubleshooting Byproduct Formation
This decision tree can guide you in minimizing and removing byproducts from your Witt-ig reaction.
Caption: Decision tree for troubleshooting Wittig reaction byproducts.
References
-
ACS Publications. (2021, May 19). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]
-
Solvent Free Wittig Reactions. (n.d.). [Link]
-
ACS Publications. (n.d.). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]
-
ACS Publications. (n.d.). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3-(9-Anthryl)-2-Propenoic Acid Ethyl Ester. Journal of Chemical Education. [Link]
-
WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. [Link]
-
ResearchGate. (2014, September 1). How does one remove triphenylphosphine oxide from product?. [Link]
-
YouTube. (2022, August 8). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction?. [Link]
-
ResearchGate. (2025, August 6). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. [Link]
-
UW-Madison Chemistry. (n.d.). Experiment 9: Wittig Synthesis of Ethyl Cinnamate. [Link]
-
YouTube. (2021, February 13). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. [Link]
-
Grokipedia. (n.d.). Wittig reaction. [Link]
-
Studylib. (n.d.). Wittig Reaction: Ethyl Cinnamate Synthesis & NMR Analysis. [Link]
-
ResearchGate. (2025, August 6). Wittig Reactions of Stabilized Phosphorus Ylides with Aldehydes in Water. [Link]
-
Chegg. (2022, May 22). the synthesis of ethyl trans-cinnamate via the wittig reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
27. A Solvent Free Wittig Reaction. (n.d.). [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Chemistry Stack Exchange. (2017, August 26). Why do stabilised ylids lead to trans alkenes in the Wittig reaction?. [Link]
-
ResearchGate. (2006, September 23). The Wittig Reaction of Stable Ylide with Aldehyde Under Microwave Irradiation: Synthesis of Ethyl Cinnamates. [Link]
-
Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. (n.d.). [Link]
-
Green Chemistry. (2023, October 17). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3-(9-Anthryl)-2-Propenoic Acid Ethyl Ester. [Link]
-
Semantic Scholar. (2004, September 1). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. [Link]
-
Beilstein Archives. (2021, January 22). Borylated methyl cinnamates: Expedited synthesis, characterization, crystallographic analysis and biological activities in glycosidase in. [Link]
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. [Link]
-
YouTube. (2021, April 6). 19.7b Wittig Reaction | Organic Chemistry. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
-
YouTube. (2021, April 23). Wittig reaction of cinnamaldehyde. [Link]
-
Reddit. (2022, December 16). Problems with wittig reaction : r/Chempros. [Link]
-
ResearchGate. (2025, August 6). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. [Link]
-
ACS Publications. (n.d.). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. Journal of Chemical Education. [Link]
-
Science and Education Publishing. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. [Link]
Sources
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- 4. alfa-chemistry.com [alfa-chemistry.com]
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- 18. youtube.com [youtube.com]
troubleshooting common issues in the purification of ethyl ferulate derivatives
Welcome to the technical support center for the purification of ethyl ferulate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable compounds. Here, we move beyond simple protocols to address the common challenges encountered in the lab, providing not just solutions but the scientific reasoning behind them. Our goal is to empower you with the expertise to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Section 1: Foundational Knowledge & Initial Assessment
Before embarking on purification, a clear understanding of the potential impurities and the primary separation techniques is crucial. This section addresses the most frequently asked preliminary questions.
FAQ: What are the most common impurities I should expect after synthesizing ethyl ferulate derivatives?
The impurity profile of a crude ethyl ferulate derivative mixture is largely dictated by the synthetic route. However, several common impurities are frequently encountered:
-
Unreacted Starting Materials: Residual ferulic acid, the corresponding alcohol (e.g., ethanol), and any acylating agents are common.
-
Catalyst Residues: Acid catalysts like sulfuric acid or base catalysts must be neutralized and removed[1].
-
Solvent Residues: Trace amounts of reaction solvents can persist even after rotary evaporation[2].
-
Oligomerization Byproducts: Under oxidative conditions, ferulate molecules can couple to form dehydrodimers and trimers, which are structurally similar to the target compound and can be challenging to separate[2][3].
-
Degradation Products: Ethyl ferulate and its derivatives can be susceptible to hydrolysis back to ferulic acid, especially under harsh pH conditions or elevated temperatures during workup or purification[4].
FAQ: What are the primary purification techniques suitable for ethyl ferulate derivatives?
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. The three most effective techniques are:
-
Flash Column Chromatography: The workhorse for laboratory-scale purification. It is highly effective for separating compounds with different polarities, such as removing non-polar byproducts or highly polar starting materials from the moderately polar ethyl ferulate derivative[5][6].
-
Recrystallization: An excellent technique for achieving high purity when the crude material is already relatively clean. Anti-solvent crystallization is particularly effective for these compounds[7][8].
-
Preparative High-Performance Liquid Chromatography (HPLC): The gold standard for achieving the highest purity and for separating very similar compounds, such as positional isomers or oligomers.[3][9].
Section 2: Troubleshooting Flash Column Chromatography
Flash chromatography is often the first line of defense, but it comes with its own set of challenges. This section provides solutions to common problems.
Q: My product is co-eluting with an impurity. How can I improve the separation?
A: Cause & Solution
Co-elution occurs when the polarity difference between your target compound and an impurity is insufficient for the chosen solvent system and stationary phase. The goal is to maximize the difference in retention factors (ΔRf) on a Thin Layer Chromatography (TLC) plate before scaling up to a column.
Troubleshooting Steps:
-
Re-evaluate Your Solvent System (Mobile Phase):
-
Principle: The strength of adsorption to the polar silica gel stationary phase is inversely related to the polarity of the mobile phase. A less polar solvent system will increase retention, while a more polar one will decrease it[5].
-
Action: If your Rf is too high (>0.5), decrease the polarity of your eluent. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane. If the Rf is too low (<0.2), increase the polarity by adding more ethyl acetate. Aim for a target Rf of around 0.35 for optimal separation[5].
-
Pro-Tip: For difficult separations, introduce a third solvent with different properties (e.g., a small amount of methanol or dichloromethane) to alter the selectivity of the separation.
-
-
Consider a Gradient Elution:
-
Principle: A gradient elution involves gradually increasing the polarity of the mobile phase during the column run. This allows for the initial elution of non-polar impurities in a weak solvent, followed by the elution of your target compound as the solvent strength increases, and finally, stripping highly polar impurities from the column[4][6].
-
Action: Start with a solvent system that keeps your target compound at an Rf of ~0.1 on the TLC plate. As the column runs, slowly increase the percentage of the more polar solvent.
-
Q: My product is streaking or tailing down the column, leading to broad fractions and poor recovery. What's wrong?
A: Cause & Solution
Streaking or "tailing" is often caused by one of three issues: compound insolubility, column overloading, or interactions with the stationary phase.
Troubleshooting Steps:
-
Check Solubility:
-
Principle: The compound must be fully dissolved in the mobile phase to move cleanly through the column. If it precipitates on the column head, it will slowly redissolve as the column runs, causing tailing.
-
Action: Ensure your crude material is fully soluble in the initial eluent. If not, use a "dry loading" technique: dissolve the crude product in a strong, volatile solvent (like dichloromethane or acetone), adsorb it onto a small amount of silica gel or Celite, evaporate the solvent completely, and load the resulting dry powder onto the top of your column bed.
-
-
Reduce the Sample Load:
-
Principle: Overloading the column saturates the stationary phase, exceeding its capacity to effectively separate the mixture.
-
Action: A general rule is to use a silica gel-to-crude material weight ratio of at least 30:1 for simple separations and up to 100:1 for difficult ones[6]. If you see streaking, reduce the amount of material loaded onto the column.
-
-
Modify the Stationary Phase or Mobile Phase:
-
Principle: The phenolic hydroxyl and carboxylic acid groups present in related impurities (like residual ferulic acid) can interact strongly with the acidic silica gel, causing tailing.
-
Action: Add a small amount (0.1-1%) of a modifier like acetic acid or triethylamine to the eluent. Acetic acid will protonate basic impurities, reducing their interaction with silica, while triethylamine will deprotonate acidic sites on the silica, preventing strong binding of acidic compounds.
-
Experimental Workflow: Column Chromatography Decision Tree
Caption: Decision tree for column chromatography setup.
Section 3: Troubleshooting Recrystallization
Recrystallization can yield exceptionally pure material, but finding the right conditions can be tricky.
Q: My compound is "oiling out" and refusing to form crystals. What should I do?
A: Cause & Solution
"Oiling out" occurs when the solute becomes supersaturated at a temperature above its melting point, causing it to separate as a liquid phase instead of a solid crystal lattice. This is common with compounds that have relatively low melting points or when the solution is cooled too rapidly.
Troubleshooting Steps:
-
Slow Down the Cooling Process:
-
Principle: Crystal nucleation and growth are ordered processes that require time. Rapid cooling shocks the system, favoring the disordered liquid state.
-
Action: Allow the flask to cool slowly to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer. Do not place a hot solution directly into an ice bath.
-
-
Use a More Dilute Solution:
-
Principle: A highly concentrated solution can become supersaturated too quickly.
-
Action: Add a small amount of the hot solvent back to the oiled-out mixture to redissolve it. Then, allow this more dilute solution to cool slowly.
-
-
Change the Solvent System:
-
Principle: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. If the compound's melting point is lower than the solvent's boiling point, it may oil out.
-
Action: Choose a solvent with a lower boiling point. Alternatively, use a two-solvent (anti-solvent) system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble, e.g., ethanol or ethyl acetate), and then slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., water or hexane) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly[7][8][10].
-
Q: I've cooled my solution, but no crystals have formed. How can I induce crystallization?
A: Cause & Solution
Crystal formation requires an initial nucleation event. If the solution is very clean or the glass surface is too smooth, spontaneous nucleation may not occur, resulting in a stable supersaturated solution.
Troubleshooting Steps:
-
Scratch the Flask:
-
Principle: Scratching the inside of the flask below the solvent line with a glass rod creates microscopic imperfections on the glass surface that can serve as nucleation sites.
-
Action: Gently scratch the flask. Often, you will see crystals begin to form along the scratch mark.
-
-
Add a Seed Crystal:
-
Principle: A seed crystal provides a pre-existing template for new crystal growth, bypassing the difficult nucleation step.
-
Action: If you have a small amount of pure solid, add a tiny crystal to the cold, supersaturated solution.
-
-
Reduce the Solvent Volume:
-
Principle: Your solution may simply be too dilute for supersaturation to occur upon cooling.
-
Action: Gently heat the solution and evaporate some of the solvent to increase the concentration. Then, attempt to cool it again.
-
Section 4: Advanced Purification & Purity Assessment
Q: How can I separate structurally similar derivatives, like oligomers or isomers?
A: Cause & Solution
Structurally similar compounds, such as the 5-5 and 8-8 coupled dimers of ethyl ferulate, have very similar polarities and are often impossible to separate with standard silica gel chromatography[3]. In these cases, a higher-resolution technique is required.
Recommended Techniques:
-
Reverse-Phase HPLC (RP-HPLC): This is the most effective method. Using a C18 column with a gradient of water and a polar organic solvent (like acetonitrile or methanol), often with a small amount of acid like trifluoroacetic acid (TFA), can resolve compounds with very subtle structural differences[3][4].
-
Supercritical Fluid Chromatography (SFC): UHPSFC (Ultra-High Performance SFC) offers different selectivity compared to HPLC and can be an excellent alternative for separating challenging isomers[9][11].
Q: How do I confirm the purity of my final product?
A: Cause & Solution
Visual confirmation (a single spot on TLC) is not sufficient to claim purity. Quantitative and qualitative analytical methods are necessary to ensure the material is suitable for further use.
Purity Assessment Methods:
| Method | Information Provided | Strengths & Limitations |
| HPLC/UPLC | Quantitative purity (% area), detection of trace impurities. | Highly sensitive and quantitative. Requires a chromophore (present in ethyl ferulate). Purity is relative to detectable impurities.[4] |
| ¹H NMR | Structural confirmation, detection of residual solvents and impurities with protons. | Provides structural identity. Quantitative NMR (qNMR) can determine absolute purity against a known standard.[12] |
| LC-MS | Molecular weight confirmation, identification of impurities by mass. | Confirms the mass of the target compound and can help identify unknown impurities.[2] |
| Melting Point | Indication of purity. | A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities. |
Section 5: Standard Operating Protocols
Protocol: Flash Column Chromatography of a Crude Ethyl Ferulate Derivative
-
TLC Analysis: Determine the optimal isocratic solvent system (e.g., 4:1 Hexane:Ethyl Acetate) that provides an Rf value of ~0.3 for the target compound.
-
Column Packing:
-
Select a column with an appropriate diameter.
-
Pack the column with silica gel (e.g., 230-400 mesh) using the chosen eluent, ensuring a homogenous, bubble-free bed. The weight of silica should be 50-100 times the weight of the crude material.
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 1g) in a minimal amount of a strong solvent (e.g., 2-3 mL of Dichloromethane).
-
Add 2-3g of silica gel to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the powder to the top of the packed column bed, forming a thin, even layer.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column to achieve a flow rate of approximately 5 cm/minute[6].
-
Collect fractions (e.g., 20 mL each) in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
Combine the fractions that contain only the pure product.
-
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified ethyl ferulate derivative.
Diagram: Purification Workflow Logic
Caption: General workflow for purification and analysis.
References
-
Waterstraat, M., & Bunzel, M. (2018). A Multi-Step Chromatographic Approach to Purify Radically Generated Ferulate Oligomers Reveals Naturally Occurring 5-5/8-8(Cyclic)-, 8-8(Noncyclic)/8-O-4-, and 5-5/8-8(Noncyclic)-Coupled Dehydrotriferulic Acids. Frontiers in Chemistry, 6, 190. [Link]
-
Waterstraat, M., & Bunzel, M. (2018). A Multi-Step Chromatographic Approach to Purify Radically Generated Ferulate Oligomers. ResearchGate. [Link]
-
dos Santos, A., & de Souza, J. (2020). Recrystallisation of ferulic acid using the anti-solvent and sonocrystallisation processes. ResearchGate. [Link]
- Spero Energy, Inc. (2021).
-
Guillarme, D., et al. (2013). Evaluation and comparison of various separation techniques for the analysis of closely-related compounds of pharmaceutical interest. PubMed. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Guillarme, D., et al. (2013). Evaluation and comparison of various separation techniques for the analysis of closely-related compounds of pharmaceutical interest. ResearchGate. [Link]
-
University of Calgary, Department of Chemistry. Column chromatography. [Link]
-
Li, J., et al. (2011). Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation. Molecules, 16(5), 3560-3569. [Link]
- Spero Energy, Inc. (2024). Extraction and purification of natural ferulic acid from biomass and conversion to vanillin.
- Laboratorios Eupart S.L. (2017). Method for purifying ferulic acid and/or salts thereof.
-
Hansen, T., et al. (2015). Purification of Organic Compounds by Flash Column Chromatography. JoVE (Journal of Visualized Experiments), (100), e52799. [Link]
-
Sombutsuwan, P., et al. (2021). A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol. Journal of Oleo Science, 70(6), 757-767. [Link]
-
Shakeel, F., et al. (2022). Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers. Molecules, 27(11), 3543. [Link]
-
Sombutsuwan, P., et al. (2021). A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol. Semantic Scholar. [Link]
-
Wasiullah, M., et al. (2020). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. International Journal of Advanced Research in Engineering and Management (IJARESM), 6(4). [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. A Multi-Step Chromatographic Approach to Purify Radically Generated Ferulate Oligomers Reveals Naturally Occurring 5-5/8-8(Cyclic)-, 8-8(Noncyclic)/8-O-4-, and 5-5/8-8(Noncyclic)-Coupled Dehydrotriferulic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021011810A1 - Extraction and purification of natural ferulate and coumarate from biomass - Google Patents [patents.google.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation and comparison of various separation techniques for the analysis of closely-related compounds of pharmaceutical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
optimizing reaction conditions for the synthesis of ethyl ferulate analogs
Technical Support Center: Synthesis of Ethyl Ferulate Analogs
Welcome to the technical support center for the synthesis and optimization of ethyl ferulate and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with these promising antioxidant and anti-inflammatory compounds.[1][2][3] Ferulic acid's structure, with its phenolic hydroxyl group and carboxylic acid moiety, presents unique challenges and opportunities in synthesis. This document provides in-depth, field-tested insights into overcoming common hurdles, optimizing reaction conditions, and ensuring the integrity of your final products.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing ethyl ferulate?
The most prevalent laboratory-scale method is the Fischer-Speier esterification.[4] This is an acid-catalyzed reaction between ferulic acid and an alcohol (in this case, ethanol). It is favored for its simplicity and use of readily available reagents. However, as an equilibrium-controlled process, specific measures must be taken to ensure high yields.[5][6]
Q2: I've heard microwave-assisted synthesis is better. What are the advantages?
Microwave-assisted synthesis offers a significant kinetic advantage. Reactions that might take 8-28 hours under conventional heating can be completed in as little as 3-5 minutes with excellent yields (often >90%).[7][8] The rapid, uniform heating provided by microwaves can lead to fewer side products and cleaner reactions. This method requires a specialized microwave reactor capable of handling sealed vessels to reach temperatures above the solvent's boiling point safely.[7]
Q3: Is an enzymatic approach a viable alternative?
Yes, enzymatic synthesis using lipases is a "green chemistry" alternative that operates under much milder conditions.[9][10] This is particularly advantageous when working with sensitive substrates or when trying to avoid the degradation that can occur with strong acids and high heat.[11] However, enzymatic methods are often slower, may require specific solvents like tert-butyl alcohol for optimal enzyme stability, and can result in lower yields compared to optimized chemical methods.[10][11]
Q4: Can I use Fischer esterification for any alcohol to create different ferulate analogs?
This method works best for primary and secondary alcohols. Tertiary alcohols are highly prone to elimination (dehydration) under strong acidic conditions, which will lead to undesired alkene byproducts instead of the target ester.[4]
Q5: Why is removing water so critical in Fischer esterification?
Water is a product of the esterification reaction. According to Le Châtelier's principle, its presence in the reaction mixture will shift the equilibrium back towards the starting materials (ferulic acid and alcohol), thereby reducing the final yield of your ester.[5][6] Therefore, active removal of water or the use of a large excess of the alcohol reactant is essential to drive the reaction to completion.
Troubleshooting Guide: Overcoming Common Synthesis Issues
Problem 1: Low or No Product Yield
Scenario: You've refluxed ferulic acid in ethanol with a catalytic amount of sulfuric acid for several hours, but TLC analysis shows your starting material is largely unreacted.
Root Cause Analysis & Solutions:
This is the most common issue and is almost always related to the reversible nature of the Fischer esterification.
-
Cause A: Equilibrium Not Sufficiently Shifted.
-
Why it happens: The reaction has reached equilibrium with a low concentration of product.
-
Solution 1 (Excess Reagent): The simplest way to shift the equilibrium is to use a vast excess of one reagent. Since ferulic acid is typically the limiting reagent, using ethanol as the reaction solvent effectively provides a large molar excess that drives the reaction forward.[5]
-
Solution 2 (Water Removal): If using a co-solvent like toluene, employ a Dean-Stark apparatus to physically remove the water azeotropically as it is formed. Alternatively, adding molecular sieves (3Å or 4Å) to the reaction can sequester the water produced.[8]
-
-
Cause B: Insufficient Reaction Time or Temperature.
-
Why it happens: The reaction is kinetically slow under conventional heating.
-
Solution: Classical esterification of ferulic acid can require reaction times of up to 24 hours to achieve good conversion.[7] Ensure you are allowing enough time for the reaction to complete. If feasible, increasing the temperature to ensure a steady reflux can also help. For a dramatic speed increase, consider switching to a microwave-assisted protocol.
-
-
Cause C: Catalyst Concentration Issues.
-
Why it happens: The amount of acid catalyst is crucial. Too little, and the reaction is impractically slow; too much, and you risk side reactions or product degradation.[7]
-
Solution: An optimal catalyst loading is key. Studies on microwave-assisted synthesis found that 10 mol% of concentrated H₂SO₄ provided the highest yield (94%). Increasing it to 12 mol% actually decreased the yield, likely due to partial hydrolysis of the ester product.[7]
-
Data Presentation: Optimization of Reaction Conditions
The following table summarizes data adapted from a study on microwave-assisted ethyl ferulate synthesis, illustrating the impact of key parameters on product yield.
| Parameter | Condition | Yield (%) | Causality & Insight |
| Catalyst (H₂SO₄) | 2 mol% | 56% | Insufficient protonation of the carbonyl leads to a slow reaction rate. |
| 8 mol% | 90% | Nearing optimal concentration for efficient catalysis. | |
| 10 mol% | 94% | Optimal balance of reaction rate and product stability. [7] | |
| 12 mol% | 86% | Excess acid can promote the reverse reaction (hydrolysis).[7] | |
| Temperature | 60 °C | 60% | Reaction is slow at lower temperatures. |
| 80 °C | 85% | Rate increases significantly with temperature. | |
| 88 °C | 94% | High yield achieved rapidly (5 mins) at superheated conditions. [7] | |
| Time (at 88°C) | 2 mins | 56% | Reaction has not had sufficient time to reach completion. |
| 4 mins | 92% | The majority of the conversion happens within the first few minutes. | |
| 5 mins | 94% | Reaction is essentially complete; longer times offer no benefit. [8] |
Problem 2: Difficult Product Purification
Scenario: Your reaction worked, but after a simple solvent evaporation, you are struggling to separate the ethyl ferulate from the unreacted ferulic acid and the dark, tarry baseline material on a silica gel column.
Root Cause Analysis & Solutions:
This issue stems from an improper workup procedure. The key is to separate components based on their chemical properties (acidic vs. neutral) before attempting chromatography.
-
Why it happens: Ferulic acid is acidic, while your ethyl ferulate product is neutral. The acid catalyst also remains. Attempting to chromatograph this crude mixture directly leads to poor separation and streaking on the column.
-
Solution: Acid-Base Liquid-Liquid Extraction.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The Chemistry: The basic NaHCO₃ solution will deprotonate the acidic carboxylic acid of the unreacted ferulic acid, forming sodium ferulate. It will also neutralize the sulfuric acid catalyst. The sodium ferulate salt is water-soluble and will partition into the aqueous layer, while your neutral ethyl ferulate product remains in the organic layer.
-
Separate the layers. You can repeat the aqueous wash to ensure all acidic components are removed.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.
-
This procedure yields a much cleaner crude product, making subsequent purification by column chromatography or recrystallization significantly easier.
Visualized Workflows & Protocols
General Synthesis & Purification Workflow
The following diagram outlines the essential steps from starting materials to the final, characterized product.
Caption: General workflow for synthesis and purification.
Troubleshooting Decision Tree for Low Yields
Use this decision tree to diagnose the cause of a low-yielding reaction.
Caption: Decision tree for troubleshooting low reaction yields.
Optimized Experimental Protocols
Protocol 1: Microwave-Assisted Fischer Esterification
This protocol is adapted from Li, Y., et al. (2009) and provides high yields in minimal time.[7]
-
Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add ferulic acid (1.0 mmol, 194 mg).
-
Reagents: Add anhydrous ethanol (5.0 mL). While stirring, carefully add concentrated sulfuric acid (10 mol%, 0.01 mL, ~18 mg).
-
Reaction: Seal the vessel and place it in a microwave reactor. Set the conditions to hold at 88 °C for 5 minutes with a maximum pressure of 180 psi and a power of 200 W.
-
Workup: After the reaction, cool the vessel to room temperature. Dilute the mixture with 20 mL of ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution, 15 mL of water, and 15 mL of brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl ferulate.
-
Purification: Purify the crude product via silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure ethyl ferulate as a white solid.
Protocol 2: Lipase-Catalyzed Esterification
This protocol is based on enzymatic methods described in the literature and is suitable for heat-sensitive analogs.[10][12]
-
Preparation: To a 25 mL round-bottom flask, add ferulic acid (1.0 mmol, 194 mg), anhydrous ethanol (1.5 mmol, 0.09 mL), and 4 mL of tert-butyl alcohol (as solvent).
-
Catalyst: Add immobilized lipase (e.g., Novozym 435 or celite-immobilized Steapsin, ~50-100 mg).
-
Reaction: Stopper the flask and place it in an orbital shaker set to 200 rpm and 45 °C. Allow the reaction to proceed for 120 hours.[10] Monitor reaction progress by TLC or HPLC.
-
Workup: Once complete, filter the reaction mixture to recover the immobilized enzyme (which can often be washed and reused).
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography. The unreacted ethanol and tert-butyl alcohol are volatile and easily removed.
References
-
Li, Y., et al. (2009). Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation. Molecules. Available at: [Link]
-
Li, Y., et al. (2009). Optimization of the reaction time for the synthesis of ethyl ferulate (3b) a. ResearchGate. Available at: [Link]
-
Sombutsuwan, P., et al. (2021). A simple and efficient method for synthesis and extraction of ethyl ferulate from γ-oryzanol. Journal of Oleo Science. Available at: [Link]
-
Sombutsuwan, P., et al. (2021). A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol. PubMed. Available at: [Link]
-
Sombutsuwan, P., et al. (2021). A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol. J-STAGE. Available at: [Link]
-
Liu, K., et al. (2013). Enhanced transesterification of ethyl ferulate with glycerol for preparing glyceryl diferulate using a lipase in ionic liquids as reaction medium. Biotechnology Letters. Available at: [Link]
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Sombutsuwan, P., et al. (2021). A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol. Semantic Scholar. Available at: [Link]
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Zhang, T., et al. (2022). Synthesis and cytotoxic activity of ethyl ferulate derivatives as potent anti-inflammatory agents. PubMed. Available at: [Link]
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Zhang, T., et al. (2022). Synthesis and cytotoxic activity of ethyl ferulate derivatives as potent anti-inflammatory agents. ResearchGate. Available at: [Link]
-
Various Authors. (2016). The Lipase-catalyzed Synthesis of Ethyl Ferulate. Atlantis Press. Available at: [Link]
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Yu, Y., et al. (2010). Enzymatic Synthesis of Feruloylated Lipids: Comparison of the Efficiency of Vinyl Ferulate and Ethyl Ferulate as Substrates. Sci-Hub. Available at: [Link]
- Spero Energy, Inc. (2021). Extraction and purification of natural ferulate and coumarate from biomass. Google Patents.
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Maximized lipase-catalysed production of a monoester of ferulic acid derivatives and ethylene glycol. (2025). RSC Publishing. Available at: [Link]
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The-Lipase-catalyzed-Synthesis-of-Ethyl-Ferulate.pdf. ResearchGate. Available at: [Link]
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Zhang, Y. (2005). Synthesis of Ethyl Ferulate. Semantic Scholar. Available at: [Link]
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Kumar, D., & Kanwar, S. S. (2011). Synthesis of ethyl ferulate in organic medium using Celite-immobilized lipase. ResearchGate. Available at: [Link]
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Jesus, A., et al. (2014). Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams. Molecules. Available at: [Link]
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Yu, Y., et al. (2010). Enzymatic Synthesis of Feruloylated Lipids: Comparison of the Efficiency of Vinyl Ferulate and Ethyl Ferulate as Substrates. ResearchGate. Available at: [Link]
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Bunzel, M., et al. (2013). A Multi-Step Chromatographic Approach to Purify Radically Generated Ferulate Oligomers. ResearchGate. Available at: [Link]
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Scapagnini, G., et al. (2004). Ethyl ferulate, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress. PubMed. Available at: [Link]
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Fischer–Speier esterification. Wikipedia. Available at: [Link]
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Chemoselective Esterification of Phenolic Acids and Alcohols. ResearchGate. Available at: [Link]
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Fischer Esterification. Chemistry Steps. Available at: [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
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Zhang, Q-W., et al. (2011). Preparative purification of coniferyl ferulate from Angelica sinensis oil by high performance centrifugal partition chromatography. Academic Journals. Available at: [Link]
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Ou, S., & Kwok, K. (2004). Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. Molecules. Available at: [Link]
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Gavel, P. K., & Finne, J. (2024). Fantastic Ferulic Acid Esterases and Their Functions. Molecules. Available at: [Link]
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Zhang, Y., et al. (2023). Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties. Frontiers in Microbiology. Available at: [Link]
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Technical Support Center: A Guide to the Storage and Stability of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate (CAS No. 38157-08-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. As a compound with multiple reactive functional groups, its stability is paramount for reproducible experimental outcomes. This document provides in-depth, evidence-based answers to common storage challenges, troubleshooting advice, and validated protocols.
Section 1: Quick Reference Storage Protocol
For immediate guidance, the following table summarizes the optimal storage conditions for this compound in its solid form. The rationale behind each recommendation is detailed in the subsequent sections.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | 2–8°C (Refrigerated) | Slows the rate of all potential degradation pathways (hydrolysis, oxidation, isomerization). Avoid freezing, which can introduce moisture via condensation upon removal.[1] |
| Atmosphere | Standard Air (Headspace Required) | Crucial: Do NOT store under an inert atmosphere (e.g., Argon, Nitrogen). Commercial grades contain polymerization inhibitors (e.g., MEHQ) that require oxygen to function effectively.[2][3] |
| Light Exposure | Protect from Light | The cinnamate structure is highly susceptible to photodegradation, primarily E/Z isomerization, upon exposure to UV light.[4][5] Use amber glass vials or wrap containers in aluminum foil.[6] |
| Moisture | Protect from Moisture (Dry) | The ethyl ester functional group is prone to hydrolysis, especially in the presence of acidic or basic contaminants.[7][8] Store in a desiccator or a well-sealed container in a dry environment.[6] |
| Container | Tightly-Sealed Amber Glass Vial | Glass is inert. The amber color protects against light. A tight seal (e.g., PTFE-lined cap) prevents moisture ingress and contamination. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical reasons my sample of this compound might degrade?
A: This molecule has three primary points of vulnerability that can lead to degradation: the acrylate system, the benzyloxy protecting group, and the ester linkage.
-
Photodegradation (Isomerization & Dimerization): The most common degradation pathway for cinnamate derivatives is E/Z (trans-cis) isomerization of the alkene double bond upon exposure to UV light.[4][5] The desired (E)-isomer can convert to the (Z)-isomer, which may have different physical properties and reactivity, impacting subsequent synthetic steps. In concentrated solutions or the solid state, [2+2] cycloaddition to form cyclobutane dimers (truxillic or truxinic acid derivatives) can also occur under irradiation.[5]
-
Hydrolysis: The ethyl ester is susceptible to hydrolysis, which breaks the ester bond to form ethanol and the corresponding carboxylic acid, (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylic acid. This reaction is accelerated by the presence of water and is catalyzed by both acids and, more significantly, bases.[7][8][9]
-
Oxidation: The benzylic C-H bonds on the benzyl protecting group are susceptible to oxidation, especially in the presence of trace metal impurities or peroxides.[10][11] This can lead to cleavage of the protecting group or formation of a benzoyl derivative. The electron-rich aromatic ring also increases susceptibility to oxidative processes.
-
Polymerization: As an acrylate, the compound can undergo free-radical polymerization. This is typically prevented by small amounts of an added inhibitor (like MEHQ), which requires the presence of oxygen to be effective.[2][3] Improper storage (e.g., under inert gas) or removal of the inhibitor can lead to sample solidification.
Q2: I've always been taught to store sensitive organic compounds under argon. Why is that not recommended here?
A: This is an excellent and critical question. While inert atmospheres are standard for many air-sensitive reagents, they are detrimental to the stability of acrylate monomers. Commercial acrylates are stabilized with inhibitors like hydroquinone or monomethyl ether hydroquinone (MEHQ). These inhibitors function by quenching radical species that initiate polymerization. However, the inhibitor itself is consumed in this process. For the inhibitor to be regenerated and function catalytically, it requires molecular oxygen.[2][3]
Storing the acrylate under an inert gas like argon or nitrogen will prevent the inhibitor from functioning, making the monomer highly susceptible to spontaneous, and potentially violent, polymerization, especially if exposed to heat.[3] Therefore, ensuring a headspace of air in the container is essential for long-term stability.
Q3: How can I visually or quickly assess if my sample has started to degrade?
A: While analytical methods are definitive, some physical changes can indicate potential degradation:
-
Change in Appearance: Significant degradation, such as polymerization, may cause the crystalline solid to become a viscous oil or a hard, insoluble mass.
-
Color Change: The appearance of a yellow or brown tint can suggest the formation of oxidized impurities.
-
Insolubility: If a previously soluble sample no longer fully dissolves in a trusted solvent, it may indicate polymerization or the formation of insoluble degradation products.
Important Caveat: Significant degradation, particularly E/Z isomerization, can occur without any visible changes.[5] Therefore, if the integrity of the material is critical for your experiment, a quick analytical check is always recommended.
Q4: What is the best way to store this compound in a solution for routine use?
A: Storing in solution is generally not recommended for long-term stability. If required for short-term experimental use, follow these guidelines:
-
Solvent Choice: Use a dry, aprotic, and high-purity solvent. Dichloromethane (DCM) or ethyl acetate are reasonable choices. Avoid alcohols like methanol or ethanol, as transesterification can occur over time, especially with acidic or basic catalysts. Avoid solvents known to contain peroxide impurities (e.g., old ethers like THF or dioxane) unless freshly purified, as these can initiate oxidation and polymerization.
-
Concentration: Store at a reasonably high concentration. At very low concentrations, the fraction of the sample lost to adsorption on the container surface can become significant.[12]
-
Conditions: Store the solution under the same conditions as the solid: refrigerated (2–8°C) and protected from light in a tightly sealed amber vial. Do not degas the solvent, as dissolved oxygen is needed for the polymerization inhibitor to function.
Section 3: In-Depth Troubleshooting Guides
Issue 1: My HPLC/NMR analysis shows new, unexpected peaks.
-
Potential Cause A: E/Z Isomerization
-
Symptoms: In an HPLC chromatogram, a new peak appears, often eluting close to the main (E)-isomer peak. In the ¹H NMR spectrum, you may see a new set of alkene proton signals with a smaller coupling constant (J-value), characteristic of the (Z)-isomer.
-
Causality: This is almost certainly due to exposure to UV light (e.g., sunlight in the lab, standard fluorescent lighting over long periods).[4][5]
-
Solution:
-
Confirm Identity: If possible, confirm the new peak as the (Z)-isomer via 2D NMR (NOESY) or by comparing it to a known standard.
-
Purification: The isomers can often be separated by column chromatography on silica gel.
-
Prevention: Strictly adhere to light-protection protocols. Use amber vials, wrap flasks in foil during reactions, and work in a dimly lit area or under yellow/red light if the compound is particularly sensitive.
-
-
-
Potential Cause B: Hydrolysis
-
Symptoms: A new, more polar peak appears on HPLC. In the ¹H NMR, the characteristic ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm) will decrease, while a broad singlet corresponding to a carboxylic acid proton may appear. The aromatic and alkene signals will remain largely unchanged.
-
Causality: Exposure to moisture, possibly from atmospheric humidity in a poorly sealed container or from using non-anhydrous solvents.[7]
-
Solution:
-
Purification: The carboxylic acid can be removed by an aqueous basic wash (e.g., with NaHCO₃ solution) during a liquid-liquid extraction, followed by re-isolation of the ester from the organic phase.
-
Prevention: Ensure containers are tightly sealed. For highly sensitive work, handle the solid in a glove box or dry box. Use anhydrous solvents for solutions.
-
-
-
Potential Cause C: Oxidation
-
Symptoms: Multiple small, unidentified peaks may appear in the chromatogram. In the NMR, you might see a reduction in the intensity of the benzylic CH₂ signal (around 5.1 ppm) and the appearance of aldehyde or other complex signals.
-
Causality: Prolonged storage at elevated temperatures, exposure to air without sufficient inhibitor, or contamination with oxidizing agents or metal ions.[11][13]
-
Solution: Purification by column chromatography is the most effective method. Prevention involves strict adherence to recommended storage temperatures and using high-purity starting materials and solvents.
-
Issue 2: The compound has turned into a solid, rubbery mass and will not dissolve.
-
Potential Cause: Polymerization
-
Symptoms: The sample is no longer a free-flowing solid and is insoluble in common organic solvents.
-
Causality: This indicates that the polymerization inhibitor has been consumed or rendered ineffective. This is most commonly caused by storing the compound under an inert atmosphere or by prolonged storage at elevated temperatures (>35°C), which accelerates both radical formation and inhibitor consumption.[3]
-
Solution: Unfortunately, once the compound has polymerized, it is generally not salvageable. The material must be discarded following institutional safety protocols for chemical waste.
-
Prevention: ALWAYS store with access to air (oxygen). Adhere to the "first-in, first-out" principle for inventory to avoid over-storage.[3] For storage periods longer than a few months, it may be advisable to check the inhibitor concentration if your application is highly sensitive.
-
Section 4: Key Experimental Protocols
Protocol 4.1: HPLC Method for Purity and Stability Assessment
This protocol provides a general method to assess the purity of your sample and detect common degradation products.
-
Preparation of Standard Solution: Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of acetonitrile to create a ~0.5 mg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B) (both with 0.1% formic acid) is recommended.
-
Start at 50% A / 50% B, ramp to 95% A over 15 minutes.
-
Hold at 95% A for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the chromophore absorbs strongly (e.g., 325 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
The (E)-isomer is the primary, least polar major component.
-
The (Z)-isomer, if present, will typically elute slightly before the (E)-isomer.
-
The hydrolyzed carboxylic acid product will be significantly more polar and have a much shorter retention time.
-
Oxidation byproducts often appear as multiple small peaks across the chromatogram.
-
This method allows for the quantification of purity by peak area percentage and can be used to monitor the stability of a sample over time under different storage conditions.[14]
Section 5: Visualizing Degradation & Handling
To better understand the chemical transformations and the necessary handling steps, the following diagrams have been created.
Diagram 1: Primary Degradation Pathways
Caption: Primary degradation pathways for the target compound.
Diagram 2: Recommended Storage and Handling Workflow
Caption: A logical workflow for receiving, storing, and maintaining compound integrity.
Section 6: References
-
ResearchGate. (n.d.). The alkaline hydrolysis of ethyl acrylate in ethanol water mixtures. Retrieved January 14, 2026, from [Link]
-
Florida State University Libraries. (2023, August 4). A study of the photochemical reactions of methoxy cinnamic acid esters. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. Retrieved January 14, 2026, from [Link]
-
Ataman Kimya. (n.d.). ETHYL ACRYLATE. Retrieved January 14, 2026, from [Link]
-
The Royal Society of Chemistry. (2020, December 17). Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst. Retrieved January 14, 2026, from [Link]
-
ACS Publications. (n.d.). Biodegradation Rates of Ferulic Acid Derivatives and Traditional Sunscreen Actives in Marine, Bay, and Freshwater Environments. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025, August 5). Photodegradation of Cinnamic Acid in Different Media. Retrieved January 14, 2026, from [Link]
-
Indiana Academy of Science. (n.d.). Hydrolysis Rates of Unsaturated Esters in Alkaline Emulsion. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). Determination of acrylamide monomer in polyacrylamide degradation studies by high-performance liquid chromatography. Retrieved January 14, 2026, from [Link]
-
Wiley Online Library. (n.d.). Acrylic Ester Polymers. Retrieved January 14, 2026, from [Link]
-
IOP Publishing. (n.d.). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Retrieved January 14, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 12). 1.32: Side Chain Oxidations, Phenols, Arylamines. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025, August 6). A detailed surface analytical study of degradation processes in (meth)acrylic polymers. Retrieved January 14, 2026, from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
MDPI. (n.d.). Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. Retrieved January 14, 2026, from [Link]
-
Synthomer. (2020, September 22). METHYL ACRYLATE - STABILIZED. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Retrieved January 14, 2026, from [Link]
-
YouTube. (2023, March 2). Practical lab tips for avoiding sample loss during storage. Retrieved January 14, 2026, from [Link]
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Technical Support Center: Addressing Solubility Challenges of Ferulic Acid & Its Derivatives
Welcome to the technical support guide for researchers working with ferulic acid (FA) and its diverse family of derivatives. These phenolic compounds are of significant interest for their antioxidant, anti-inflammatory, and other therapeutic properties.[1] However, their promise in drug discovery is often hindered by a common, yet critical, experimental hurdle: poor aqueous solubility.[2][3][4]
This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these solubility challenges, ensuring the accuracy and reproducibility of your biological assay data. We will move from foundational concepts to advanced strategies, explaining the scientific rationale behind each recommendation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face.
Q1: I added my ferulic acid derivative to my aqueous buffer, and it won't dissolve. Why?
Ferulic acid and many of its derivatives are hydrophobic molecules.[3][5] Their chemical structure contains a phenolic ring and a hydrocarbon side chain, which are not readily interactive with water molecules. While FA has some aqueous solubility, it is limited.[6][7] Derivatives, especially those synthesized to be more lipophilic to enhance membrane permeability, will often have even lower water solubility.[8][9] Direct dissolution in aqueous media is rarely successful for achieving the concentrations needed for most biological assays.
Q2: What is the best solvent to prepare a high-concentration stock solution?
The standard practice is to first dissolve the compound in a 100% organic solvent. The most common and effective choices for ferulic acid are Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), and ethanol.[10]
-
DMSO and DMF are powerful polar aprotic solvents that can typically dissolve FA to concentrations of 15 mg/mL and 20 mg/mL, respectively.[10]
-
Ethanol is also effective, dissolving FA up to approximately 10 mg/mL.[10]
Expert Tip: Always start with a small amount of your valuable compound to test solubility in your chosen solvent before dissolving the entire batch. Problems can arise even with DMSO, where compounds can precipitate out of high-concentration stocks, especially after freeze-thaw cycles.[11][12][13]
Q3: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my cell culture medium. What happened?
This is the most frequent and frustrating issue researchers encounter. It's a classic case of solvent shift .[14] Your compound is highly soluble in 100% DMSO but has very poor solubility in the >99% aqueous environment of your culture medium.[15][16] When you add the small volume of DMSO stock to the large volume of aqueous buffer, the solvent environment rapidly shifts from organic to aqueous. The concentration of your compound, while stable in DMSO, is now far above its solubility limit in the aqueous medium, causing it to precipitate.[16][17]
Q4: How does pH affect the solubility of ferulic acid?
pH plays a crucial role. Ferulic acid is a weak acid due to its carboxylic acid group.
-
At acidic pH (e.g., pH 3-5): The carboxylic acid group is protonated (-COOH), making the molecule less charged and thus less soluble in water. This can lead to precipitation.[18]
-
At neutral or alkaline pH (e.g., pH ≥ 7): The carboxylic acid group deprotonates to its anionic carboxylate form (-COO⁻). This charge increases the molecule's polarity and significantly enhances its solubility in aqueous solutions.[6][18]
However, be aware that at alkaline pH, solutions of ferulic acid can be less stable and may discolor over time.[18]
Part 2: In-Depth Troubleshooting Guides
When basic steps fail, a more systematic approach is required. These guides provide structured workflows and advanced techniques.
Guide 1: Systematic Solvent Selection and Stock Solution Preparation
The goal is to create a stable, high-concentration stock that can be reproducibly diluted into your assay medium without precipitation. This workflow helps you make informed decisions.
Caption: Effect of pH on ferulic acid ionization and solubility.
-
Execution: Prepare your final assay buffer at a pH of 7.2-7.4. For some derivatives, a slightly more alkaline pH might be necessary, but you must first confirm this does not affect your assay's biological components (e.g., enzyme activity, cell viability).
-
Caution: Ferulic acid can be unstable and prone to oxidation at high pH. [18][19]Prepare solutions fresh and protect them from light.
Cyclodextrins are cyclic oligosaccharides that act as molecular hosts, encapsulating hydrophobic guest molecules like ferulic acid. [20][21]
-
Mechanism: The exterior of the cyclodextrin molecule is hydrophilic, while the internal cavity is hydrophobic. The ferulic acid derivative partitions into this cavity, forming an "inclusion complex." This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound. [21][22][23]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective and widely used in pharmaceuticals for this purpose. [24]
Caption: Cyclodextrin encapsulation of ferulic acid.
-
Execution: The compound can be co-lyophilized with HP-β-CD or dissolved in a pre-made aqueous solution of HP-β-CD. This approach has been shown to increase the solubility of FA by up to 15-fold. [4][25]See Protocol 3 for a detailed method.
Guide 3: Advanced Formulation Approaches
For persistent solubility issues, especially in the context of in vivo studies or advanced drug delivery, nanoformulations are the next step. These require specialized equipment and expertise.
-
Nanoemulsions, Liposomes, and Nanoparticles: These technologies encapsulate ferulic acid in lipid- or polymer-based carriers on the nanometer scale. [2][3][26]This not only solves solubility issues but can also improve stability, bioavailability, and cellular uptake. [27][28]
Part 3: Data & Protocols
Data Summary
Table 1: Approximate Solubility of Ferulic Acid in Common Laboratory Solvents
| Solvent | Solubility (approx. mg/mL) | Reference |
| Dimethyl Formamide (DMF) | 20 | [10] |
| Dimethyl Sulfoxide (DMSO) | 15 | [10] |
| Ethanol | 10 | [10] |
| PEG-400 | >100 | [7] |
| Water | ~0.5 - 1.0 (pH dependent) | [7] |
| PBS (pH 7.2) with 1:6 DMF | ~0.14 | [10] |
Note: Solubility of derivatives will vary based on their specific chemical modifications.
Experimental Protocols
-
Weigh Compound: Accurately weigh the desired amount of ferulic acid or its derivative into a sterile, appropriate vial (e.g., amber glass to protect from light).
-
Add Solvent: Add the appropriate volume of 100% anhydrous DMSO to achieve the target concentration (e.g., 20 mM).
-
Ensure Dissolution: Vortex the solution vigorously for 1-2 minutes. If solids remain, sonicate the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be used but should be done cautiously to avoid degradation. [15]4. Inspect: The final solution should be clear and free of any visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. [11]
This protocol is for diluting a 20 mM DMSO stock to a final concentration of 20 µM in a cell culture medium, ensuring the final DMSO concentration is ≤0.1%.
-
Prepare Intermediate Dilution: Add 5 µL of the 20 mM DMSO stock solution to 495 µL of sterile PBS or serum-free medium. This creates a 200 µM intermediate solution in 1% DMSO. Vortex gently to mix.
-
Final Dilution: Add 100 µL of the 200 µM intermediate solution to 900 µL of your final cell culture medium (containing serum, etc.). This yields the final 20 µM compound concentration in 0.1% DMSO.
-
Mix and Use Immediately: Mix thoroughly by gentle inversion or pipetting. Use this final dilution immediately in your assay. Do not store the final aqueous dilution.
-
Vehicle Control: Prepare a vehicle control by performing the same dilution steps with 100% DMSO that does not contain the compound.
-
Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS pH 7.4). This may require stirring or gentle warming to fully dissolve. Sterilize by filtering through a 0.22 µm filter.
-
Dissolve Compound: Add the pre-weighed solid ferulic acid derivative directly to the sterile HP-β-CD solution to achieve your desired final concentration.
-
Facilitate Complexation: Vortex the mixture vigorously. Place it on a shaker or rotator at room temperature for several hours (or overnight for difficult compounds) to allow for the formation of the inclusion complex. [23]Sonication can be used to accelerate the process.
-
Final Preparation: The resulting solution should be clear. If any undissolved material remains, it can be removed by centrifugation or filtration, but this indicates you have exceeded the solubility limit even with the enhancer. The clear supernatant is now ready for use in your assay.
References
- Ferulic acid - Solubility of Things. (n.d.). Vertex AI Search.
- Ferulic Acid - PRODUCT INFORM
- Ferulic acid-loaded drug delivery systems for biomedical applications. (n.d.).
- Stabilization of ferulic acid in cosmetic compositions. (2001).
- Ferulic Acid-Loaded Polymeric Nanoparticles for Potential Ocular Delivery. (n.d.). PMC.
- Enhancing the solubility of 5-Feruloylquinic acid for bioassays. (n.d.). Benchchem.
- Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. (n.d.). MDPI.
- Encapsulation of Phenolic Compounds from a Grape Cane Pilot-Plant Extract in Hydroxypropyl Beta-Cyclodextrin and Maltodextrin by Spray Drying. (2021). PubMed.
- Exploring Polyphenols Encapsulation in Cyclodextrins: Review. (2025).
- Characterization of physicochemical properties of ferulic acid. (2025).
- Cosolvent. (n.d.). Wikipedia.
- Cyclodextrin-assisted Extraction of Phenolic Compounds: Current Research and Future Prospects. (n.d.).
- Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. (n.d.). PMC - NIH.
- Unlocking ferulic acid for neurological diseases and tailoring of nanoformulations to advance its brain delivery. (2025). CoLab.
- Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges. (n.d.). Semantic Scholar.
- Solubility and thermodynamics of ferulic acid in different neat solvents: Measurement, correlation and molecular interactions. (n.d.).
- Tuning Ferulic Acid Solubility in Choline-Chloride- and Betaine-Based Deep Eutectic Solvents: Experimental Determination and Machine Learning Modeling. (n.d.). NIH.
- Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges. (n.d.). PMC - PubMed Central.
- Ferulic acid nanoemulsion as a promising anti-ulcer tool: in vitro and in vivo assessment. (2024). Drug Dev Ind Pharm.
- Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges. (2019).
- Can I use Cyclodextrin to improve the solubility of a compound? (2015).
- Is ferulic acid soluble in water? (2015).
- Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. (2024). MDPI.
- Derivatives of Ferulic Acid: Structure, Preparation and Biological Activities. (2025).
- How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015).
- Solubility and molecular interactions of ferulic acid in various (isopropanol + water) mixtures. (n.d.).
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times.
- Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (n.d.). NIH.
- New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential. (n.d.). PMC - NIH.
- Molecular Association Between Short Linear Maltodextrin and Ferulic Acid and the Exploration of Its Applicability. (n.d.). MDPI.
- How to make ferulic acid? [8 methods]. (2019). Zhonglan Industry.
- Compound precipitation in high-concentr
- Can we predict compound precipitation in DMSO stocks? (2014). Sussex Drug Discovery Centre.
- Ferulic acid and derivatives: molecules with potential application in the pharmaceutical field. (n.d.). Semantic Scholar.
- Molecular mechanism of ferulic acid and its derivatives in tumor progression. (n.d.). PMC - NIH.
- (PDF) Compound Precipitation in High-Concentration DMSO Solutions. (2025).
- Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. (n.d.). PubMed.
Sources
- 1. Ferulic acid and derivatives: molecules with potential application in the pharmaceutical field [ouci.dntb.gov.ua]
- 2. Ferulic Acid-Loaded Polymeric Nanoparticles for Potential Ocular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WO2001007004A1 - Stabilization of ferulic acid in cosmetic compositions - Google Patents [patents.google.com]
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- 20. cyclodextrinnews.com [cyclodextrinnews.com]
- 21. researchgate.net [researchgate.net]
- 22. Encapsulation of Phenolic Compounds from a Grape Cane Pilot-Plant Extract in Hydroxypropyl Beta-Cyclodextrin and Maltodextrin by Spray Drying - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. Unlocking ferulic acid for neurological diseases and tailoring of nanoformulations to advance its brain delivery | CoLab [colab.ws]
- 28. Ferulic acid nanoemulsion as a promising anti-ulcer tool: in vitro and in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC-MS Methods for the Analysis of Cinnamic Acid Esters
Welcome to the technical support center for the HPLC-MS analysis of cinnamic acid and its esters. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during method development, optimization, and routine analysis. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring robust and reliable results.
Section 1: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: Poor Peak Shape (Tailing or Fronting) for Cinnamic Acid and its Esters
Question: My peaks for cinnamic acid and its esters are showing significant tailing. What are the likely causes and how can I fix this?
Answer: Peak tailing is a common issue that can compromise resolution and integration accuracy. It typically arises from secondary interactions between the analyte and the stationary phase, or from extra-column effects.
Causality and Solution Workflow:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns (like C18) are a primary cause of tailing for acidic compounds like cinnamic acid. These free silanols can interact with the analyte through hydrogen bonding, causing a portion of the analyte molecules to be retained more strongly.
-
Solution 1: Mobile Phase pH Adjustment: The most effective way to mitigate this is to adjust the mobile phase pH to suppress the ionization of the silanol groups and the acidic analyte. Adding a small amount of an acid like formic acid or acetic acid (typically 0.1%) to the mobile phase will lower the pH (ideally to between 2.5 and 3.5).[1][2] At this pH, both the cinnamic acid (pKa ~4.4) and the silanol groups (pKa ~3.5-4.5) are protonated and less likely to interact ionically.
-
Solution 2: Use of End-Capped Columns: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, which significantly reduces peak tailing for acidic compounds. If you are using an older column, consider switching to a more modern one.
-
Solution 3: Buffer Concentration: For ionizable analytes, using a buffer (e.g., 5-20 mM ammonium formate or acetate) can help maintain a consistent pH and ionic strength, leading to more symmetrical peaks.[1][2]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the issue.
-
-
Extra-Column Effects: Peak distortion can also originate from issues outside the column, such as excessive tubing length between the injector and column or between the column and detector, or a poorly packed guard column.
-
Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected to minimize dead volume. If using a guard column, ensure it is packed with the same material as the analytical column and is installed correctly.[1]
-
Issue 2: Inconsistent Retention Times
Question: The retention times for my cinnamic acid ester peaks are drifting or are inconsistent between runs. What should I investigate?
Answer: Retention time instability is a critical issue that affects the reliability of peak identification and quantification. The root cause is often related to the mobile phase, the HPLC pump, or the column itself.
Troubleshooting Decision Tree:
Sources
Validation & Comparative
A Guide to the Structural Verification of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate using 1H and 13C NMR Spectroscopy
The Imperative of Structural Integrity
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate serves as a key building block in the synthesis of various flavonoids, lignans, and other pharmacologically active agents.[1] Its precise molecular architecture, including the stereochemistry of the acrylate double bond and the placement of the benzyloxy and methoxy substituents on the phenyl ring, is critical to its reactivity and the ultimate structure of the final products. NMR spectroscopy stands as the preeminent analytical method for elucidating such detailed structural features in organic molecules.
Deciphering the Proton Landscape: Predicted ¹H NMR Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The predicted chemical shifts (δ) for this compound are presented in Table 1. These predictions are grounded in the analysis of similar structures, such as ethyl ferulate and other cinnamate derivatives, and fundamental NMR principles.[2][3]
The overall workflow for acquiring and analyzing the NMR data is depicted in the following diagram:
Caption: Workflow for NMR data acquisition, processing, and analysis.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ethyl (-CH₃) | ~1.3 | Triplet (t) | ~7.1 | 3H |
| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | - | 3H |
| Ethyl (-CH₂) | ~4.2 | Quartet (q) | ~7.1 | 2H |
| Benzyloxy (-CH₂) | ~5.1 | Singlet (s) | - | 2H |
| Vinylic (α-H) | ~6.3 | Doublet (d) | ~16.0 | 1H |
| Aromatic (Ar-H) | ~6.9 - 7.5 | Multiplet (m) | - | 8H |
| Vinylic (β-H) | ~7.6 | Doublet (d) | ~16.0 | 1H |
Rationale for Predicted ¹H Chemical Shifts:
-
Ethyl Group: The ethyl ester protons will present as a characteristic triplet for the methyl group (~1.3 ppm) and a quartet for the methylene group (~4.2 ppm), with a coupling constant of approximately 7.1 Hz. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom.
-
Methoxy Group: The three protons of the methoxy group are chemically equivalent and not coupled to other protons, thus they will appear as a sharp singlet at around 3.9 ppm.
-
Benzyloxy Group: The methylene protons of the benzyloxy group are also expected to appear as a singlet at approximately 5.1 ppm. Their chemical shift is significantly downfield due to the proximity of the aromatic ring and the oxygen atom.
-
Vinylic Protons: The two protons on the acrylate double bond are crucial for confirming the (E)-stereochemistry. The α-proton (adjacent to the carbonyl group) is expected to resonate as a doublet around 6.3 ppm, while the β-proton (adjacent to the aromatic ring) will appear further downfield as a doublet around 7.6 ppm. The large coupling constant of approximately 16.0 Hz between these two protons is diagnostic of a trans configuration.
-
Aromatic Protons: The spectrum will exhibit a complex multiplet in the region of 6.9-7.5 ppm, integrating to eight protons. This multiplet arises from the overlapping signals of the three protons on the substituted phenyl ring and the five protons of the benzyl group.
Probing the Carbon Skeleton: Predicted ¹³C NMR Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The predicted chemical shifts for this compound are detailed in Table 2.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| Ethyl (-CH₃) | ~14 |
| Methoxy (-OCH₃) | ~56 |
| Ethyl (-CH₂) | ~60 |
| Benzyloxy (-CH₂) | ~71 |
| Aromatic & Vinylic (C) | ~110 - 150 |
| Ester Carbonyl (C=O) | ~167 |
Rationale for Predicted ¹³C Chemical Shifts:
-
Aliphatic Carbons: The methyl carbon of the ethyl group is expected at the most upfield position (~14 ppm). The methylene carbon of the ethyl group (~60 ppm), the methoxy carbon (~56 ppm), and the benzyloxy methylene carbon (~71 ppm) will appear at progressively downfield shifts due to the increasing influence of adjacent electronegative oxygen atoms.
-
Aromatic and Vinylic Carbons: The signals for the aromatic and vinylic carbons will be located in the broad region between approximately 110 and 150 ppm. The specific assignments of the aromatic carbons can be complex due to the substitution pattern.
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon in the molecule and will appear as a distinct signal at the downfield end of the spectrum, around 167 ppm.
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for structural validation, the following experimental protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at 7.26 ppm and carbon signal at 77.16 ppm can be used for spectral referencing.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.
-
Acquire the spectrum at room temperature.
-
Typical acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon.
-
A larger number of scans (typically several hundred to thousands) will be required due to the lower natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Comparative Analysis with Alternative Techniques
While NMR is the gold standard for structural elucidation, other analytical techniques can provide complementary information:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further solidifying the elemental composition.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the ester carbonyl (strong absorption around 1710-1730 cm⁻¹), the C=C double bond of the acrylate (around 1630 cm⁻¹), and the aromatic C-H and C=C bonds.
-
Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and oxygen, which can be compared with the calculated values for the proposed structure.
Conclusion
The structural validation of this compound is definitively achievable through a detailed analysis of its ¹H and ¹³C NMR spectra. The predicted chemical shifts, coupling constants, and integration values provide a clear and consistent picture of the molecule's architecture, including the crucial (E)-stereochemistry of the double bond. By following the outlined experimental protocol and corroborating the NMR data with other analytical techniques, researchers can ensure the structural integrity of this important synthetic intermediate, thereby upholding the principles of scientific rigor in their drug discovery and development endeavors.
References
-
MySkinRecipes. This compound. [Link]
-
Semantic Scholar. Synthesis of Ethyl Ferulate. [Link]
-
National Center for Biotechnology Information. A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol. [Link]
Sources
A Senior Application Scientist's Guide to the Comparative Antioxidant Activity of Ferulic Acid Esters
Introduction: Beyond Ferulic Acid — The Rationale for Esterification
Ferulic acid (FA), a phenolic compound abundant in the plant kingdom, is a cornerstone of natural antioxidant research. Its efficacy in neutralizing free radicals stems from the hydrogen-donating capability of its phenolic hydroxyl group, stabilized by a resonance-delocalized electron system.[1] This inherent chemical structure allows it to terminate damaging radical chain reactions. However, the practical application of free ferulic acid can be constrained by its moderate lipophilicity, limiting its effectiveness in non-polar systems such as lipids, oils, and cell membranes.[1]
To overcome this limitation, researchers have turned to esterification—the process of converting the carboxylic acid group of FA into an ester. This structural modification enhances the molecule's lipophilicity, thereby improving its solubility and partitioning in lipidic environments. This guide provides a comparative analysis of the antioxidant activity of various ferulic acid esters, synthesizes the structure-activity relationships that govern their efficacy, and presents detailed protocols for their evaluation.
Comparative Analysis: How Esterification Modulates Antioxidant Efficacy
The antioxidant activity of ferulic acid esters is not monolithic; it is profoundly influenced by the nature of the ester group, particularly the length of the alkyl chain. While the core radical-scavenging mechanism remains anchored to the phenolic head, the "tail" of the molecule dictates its behavior in different chemical environments.
Generally, in homogenous polar solutions, free ferulic acid often exhibits stronger, or at least comparable, radical scavenging activity than its short-chain esters like methyl and ethyl ferulate when evaluated by assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[2] This is because the fundamental hydrogen-donating ability of the phenolic hydroxyl group is not significantly altered by the esterification of the distant carboxyl group.[3][4]
However, the true advantage of esterification becomes apparent in heterophasic systems like oil-in-water emulsions or biological membranes. In these scenarios, a fascinating phenomenon known as the "cut-off effect" is observed.[5][6] As the alkyl chain length of the ester increases, the antioxidant activity improves up to a certain point (typically around C8 to C12), after which a further increase in chain length leads to a decline in activity.[5][7]
This non-linear relationship is a result of two competing factors:
-
Increased Partitioning: Longer alkyl chains increase the molecule's affinity for the lipid phase, concentrating the antioxidant where it is most needed—at the site of lipid peroxidation.[8][9]
-
Reduced Mobility and Steric Hindrance: Excessively long alkyl chains can cause the molecule to self-associate or fold back on itself within the lipid phase, potentially masking the active phenolic head and reducing its ability to interact with radicals at the oil-water interface.[7][10]
The following table summarizes findings from various studies, illustrating the comparative antioxidant activities of different ferulic acid esters. Note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Assay | Key Finding | Reference |
| Ferulic Acid | DPPH, ABTS, FRAP | Strongest activity in polar assays compared to its methyl and ethyl esters. | [2] |
| Methyl Ferulate | DPPH, ABTS | Slightly weaker antiradical activity compared to free ferulic acid. | [2] |
| Ethyl Ferulate | DPPH, ABTS | Slightly weaker antiradical activity compared to free ferulic acid. | [2][11] |
| Propionyl Ferulate | DPPH, Hydroxyl Radical | Showed superior scavenging capacity for DPPH and hydroxyl radicals compared to free ferulic acid. | [12] |
| Octyl (C8) Ferulate | Lipid Peroxidation | Exhibited significantly higher antioxidant capacity than shorter-chain esters in lipid systems. | [5][7] |
| Dodecyl (C12) Ferulate | Lipid Peroxidation | Among the most effective esters in inhibiting lipid peroxidation in microsomes. | [7] |
| Hexadecyl (C16) Ferulate | Lipid Peroxidation | Showed decreased antioxidant capacity compared to C8 and C12 esters, demonstrating the cut-off effect. | [5][7] |
Key Experimental Protocols for Antioxidant Evaluation
To ensure trustworthiness and reproducibility, antioxidant capacity must be measured using standardized, well-validated methods. The DPPH and ABTS assays are two of the most common and reliable spectrophotometric methods for this purpose.
DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable violet-colored DPPH radical to the yellow-colored non-radical form, DPPH-H. The degree of discoloration is proportional to the scavenging activity.[13]
Caption: Workflow for the DPPH radical scavenging assay.
-
Reagent Preparation: Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 75 µM). This solution should have a deep violet color. Also, prepare stock solutions of the test compounds (ferulic acid esters) and a standard antioxidant (e.g., Trolox) in a suitable solvent (methanol or ethanol).
-
Assay Procedure:
-
In a 96-well microplate, add a large volume of the DPPH working solution to each well (e.g., 190 µL).
-
Add a small volume (e.g., 10 µL) of your test compound dilutions, standard, or blank solvent to the wells.
-
The control wells should contain the DPPH solution plus the solvent used for the samples.
-
-
Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[14]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Data Analysis: Plot the % Inhibition against the concentration of each test compound. The concentration required to scavenge 50% of the DPPH radicals is the IC50 value. A lower IC50 value indicates higher antioxidant activity.
ABTS Radical Cation Decolorization Assay
The ABTS assay is versatile as it can be used for both hydrophilic and lipophilic antioxidants.[15] It involves the generation of a blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing the color to fade. The change in absorbance is measured to quantify antioxidant activity.[16]
-
Reagent Preparation (ABTS•+ Stock Solution):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. This reaction generates the ABTS•+ radical cation.[17]
-
-
Reagent Preparation (ABTS•+ Working Solution):
-
Before use, dilute the stock ABTS•+ solution with a suitable solvent (e.g., ethanol for lipophilic esters) to an absorbance of 0.70 (± 0.02) at 734 nm.[18]
-
-
Assay Procedure:
-
In a cuvette or microplate well, add a large volume of the ABTS•+ working solution (e.g., 1.0 mL).
-
Record the initial absorbance (A_initial).
-
Add a small volume of the antioxidant sample or standard (e.g., 10 µL) and mix thoroughly.
-
-
Incubation & Measurement: Allow the reaction to proceed for a set time (e.g., 6 minutes) and then record the final absorbance (A_final) at 734 nm.
-
Calculation: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is generated using Trolox as the standard. The activity of the test compound is then expressed as the concentration of Trolox having an equivalent antioxidant capacity.
Structure-Activity Relationship (SAR) Insights
The accumulated experimental data allows for the formulation of clear structure-activity relationships for ferulic acid esters. The key determinant of efficacy is the molecule's ability to position its active phenolic head group at the interface where free radicals are formed, a property governed by its overall lipophilicity.
Caption: Structure-activity relationship of ferulic acid esters.
This diagram illustrates that while the ferulic acid core is responsible for the chemical act of scavenging, it is the ester tail that modulates the molecule's physical behavior. For optimal activity in lipid-rich environments, a medium-length alkyl chain (C8-C12) provides the best balance of lipophilicity to partition effectively into the non-polar phase without the self-limiting steric hindrance of longer chains.
Conclusion
Esterification of ferulic acid is a highly effective strategy for enhancing its antioxidant performance in lipophilic media. A comparative analysis reveals that while short-chain esters may show slightly reduced activity in simple chemical assays, esters with medium-length alkyl chains (e.g., octyl and dodecyl ferulate) exhibit superior protection in complex systems like emulsions and membranes due to the "cut-off effect". For researchers and drug development professionals, this means that the choice of a ferulic acid derivative should be tailored to the specific application environment. Understanding these structure-activity relationships and employing robust evaluation protocols are critical for harnessing the full protective potential of these valuable antioxidant compounds.
References
-
Kikugawa, K., Kunugi, A., & Kurechi, T. (2003). The Structure–Antioxidant Activity Relationship of Ferulates. Antioxidants, 2(4), 227-236. [Link]
-
Zheng, Y.-Z., Zhou, Y., Guo, R., Fu, Z.-M., & Chen, D.-F. (2020). Structure-antioxidant activity relationship of ferulic acid derivatives: Effect of ester groups at the end of the carbon side chain. LWT, 122, 108932. [Link]
-
Sørensen, A.-D. M., Durand, E., Laguerre, M., Bayrasy, C., Lecomte, J., Villeneuve, P., & Jacobsen, C. (2014). Antioxidant Properties and Efficacies of Synthesized Alkyl Caffeates, Ferulates, and Coumarates. Journal of Agricultural and Food Chemistry, 62(52), 12553–12562. [Link]
-
Rojas-Llanes, D. A., Garcia-Bórquez, A., Pérez-Orozco, J. P., Niranjana, P., Prakash, O., & Garcia-Lara, S. (2022). O-Alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants: effect of the length of the alkyl chain on the improvement of the thermo-oxidative stability of sunflower oil. Food Chemistry, 373, 131478. [Link]
-
Zheng, Y.-Z., Zhou, Y., Guo, R., Fu, Z.-M., & Chen, D.-F. (2020). Structure-antioxidant activity relationship of ferulic acid derivatives: Effect of ester groups at the end of the carbon side chain. SciSpace. [Link]
-
Kikugawa, K., & Kunugi, A. (2002). Structure−Antioxidant Activity Relationship of Ferulic Acid Derivatives: Effect of Carbon Side Chain Characteristic Groups. Journal of Agricultural and Food Chemistry, 50(6), 1507–1511. [Link]
-
Kim, H., Lim, H. S., Kim, H. J., & Kim, H. (2021). Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent. Molecules, 26(11), 3171. [Link]
-
Anselmi, C., Centini, M., Granata, P., Sega, A., Buonocore, A., Bernini, A., & Maffei Facino, R. (2004). Antioxidant Activity of Ferulic Acid Alkyl Esters in a Heterophasic System: A Mechanistic Insight. Journal of Agricultural and Food Chemistry, 52(10), 2992–2997. [Link]
-
Valgimigli, L., & Baschieri, A. (2018). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. Antioxidants, 7(10), 143. [Link]
-
Adeyemi, O. S., Olayaki, L. A., & Abdus-salam, I. (2020). Comparative evaluation of the antioxidant capacity of ferulic acid and synthesized propionyl ferulate. Journal of Applied Pharmaceutical Science, 10(5), 097-103. [Link]
-
Kumar, N., & Goel, N. (2024). Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. International Journal of Molecular Sciences, 25(13), 7235. [Link]
-
Cano, A., & Alcaraz, O. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Antioxidants, 12(1), 164. [Link]
-
Niki, E., Noguchi, N., Tsuchihashi, H., & Gotoh, N. (1995). Antioxidant Properties of Ferulic Acid and Its Related Compounds. Journal of Agricultural and Food Chemistry, 43(10), 2604–2608. [Link]
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Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]
-
Anselmi, C., Centini, M., Granata, P., Sega, A., Buonocore, A., Bernini, A., & Maffei Facino, R. (2004). Antioxidant activity of ferulic acid alkyl esters in a heterophasic system: a mechanistic insight. Semantic Scholar. [Link]
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Olejar, K. J., & Nowak, R. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(1), 145. [Link]
-
Abe, N., & Ikeda, T. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. International Journal of Molecular Sciences, 25(5), 2919. [Link]
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Lee, Y.-S., & Kim, N.-W. (2005). Evaluation of polyphenolic acid esters as potential antioxidants. Archives of Pharmacal Research, 28(3), 293–297. [Link]
-
ResearchGate. (n.d.). (i) antioxidant assay of ferulic acid and its analogues by DPPH and SRSA methods. [Link]
-
Stražar, K., & Poklar Ulrih, N. (2015). Antioxidant Stability of Phenolic Acids and Their Esters. ResearchGate. [Link]
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Reis, B., Martins, M., Barreto, B., Milhazes, N., Garrido, E. M., Silva, P., Garrido, J., & Borges, F. (2010). Structure-Property-Activity Relationship of Phenolic Acids and Derivatives. Protocatechuic Acid Alkyl Esters. Journal of Agricultural and Food Chemistry, 58(11), 6986–6993. [Link]
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Landrault, N., Poucheret, P., Ravel, P., Gasc, F., Cros, G., & Teissedre, P.-L. (2001). Antioxidant activity of phenolic acids and esters present in red wine on human Low-Density Lipoproteins. ResearchGate. [Link]
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Wang, Y., & Liu, Y. (2017). Synthesis, Characterization, and the Antioxidant Activity of Phenolic Acid Chitooligosaccharide Derivatives. Marine Drugs, 15(1), 15. [Link]
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A Senior Application Scientist's Guide to the In Vitro Comparison of Protected vs. Unprotected Ferulic Acid Bioactivity
Introduction: Beyond the Free Radical—The Case for Protecting Ferulic Acid
Ferulic acid (FA) is a phenolic compound celebrated within the scientific community for its potent biological activities.[1][2] As a hydroxycinnamic acid derivative, it is abundant in the plant kingdom, found in everything from cereal grains to vegetables and fruits.[1][3] Its renown stems largely from its antioxidant prowess; the unique structure of its phenolic nucleus and conjugated side chain allows it to readily donate a hydrogen atom to form a resonance-stabilized phenoxy radical, effectively neutralizing damaging free radicals.[4][5] This core mechanism underpins its diverse therapeutic potential, including anti-inflammatory, neuroprotective, and cardioprotective effects.[1][3][6]
However, the transition from potential to practical application, even in controlled in vitro settings, is fraught with challenges. Unprotected, or "free," ferulic acid is notoriously unstable. Its efficacy is compromised by its susceptibility to degradation under common experimental conditions, including changes in pH, temperature, and light exposure.[7] Furthermore, its poor water solubility and rapid metabolism can limit its bioavailability and effective concentration in cell-based assays.[3][8]
This guide addresses these limitations by exploring the concept of "protected" ferulic acid. Protection is a strategic modification designed to enhance stability, solubility, and cellular uptake. This can be achieved through two primary routes:
-
Encapsulation: Entrapping FA within delivery systems like lipid-based nanoparticles, emulsions, or cyclodextrins to shield it from the environment.[3][8]
-
Chemical Modification: Creating derivatives, such as esters or amides, by modifying FA's functional groups. This "pro-drug" approach can improve lipophilicity for better cell membrane penetration.[9][10]
The central objective of this document is to provide researchers, scientists, and drug development professionals with a robust experimental framework for the objective in vitro comparison of unprotected ferulic acid against a protected counterpart. By delving into the causality behind experimental choices and providing validated protocols, this guide serves as a practical tool for elucidating the true bioactive potential of stabilized ferulic acid formulations.
Experimental Design: A Framework for Comparative Bioactivity Assessment
To conduct a meaningful comparison, we must move beyond simple, cell-free antioxidant assays and utilize a cell-based model that reflects a more biologically relevant environment.
Core Hypothesis: Protecting ferulic acid via chemical modification (esterification) will enhance its stability in culture media and improve its cellular uptake, leading to superior bioactivity in mitigating induced oxidative stress and inflammation compared to its unprotected form.
Selected Model System: The murine macrophage cell line, RAW 264.7 , is the model of choice. These cells are exceptionally well-characterized and are widely used for studying inflammatory and oxidative stress pathways, particularly in response to stimulants like lipopolysaccharide (LPS).[11][12][13]
Experimental Workflow: Our comparative analysis is built on a logical progression of four key stages: stability, safety, and then efficacy (antioxidant and anti-inflammatory activity).
Caption: Overall experimental workflow for comparing protected vs. unprotected ferulic acid.
Detailed Methodologies: The 'Why' Behind the 'How'
The trustworthiness of a comparative study hinges on robust, self-validating protocols. Here, we detail the core assays, explaining the rationale behind each critical step.
Protocol 1: Stability Assessment in Cell Culture Media
-
Causality: Before assessing bioactivity, we must confirm our hypothesis that the protected form is indeed more stable. Cell culture media is a complex aqueous environment kept at 37°C, conditions known to promote FA degradation.[7][14] This assay quantifies the rate at which the parent compounds disappear over time.
-
Step-by-Step Protocol:
-
Prepare stock solutions of unprotected FA and protected FA (PFA) in DMSO.
-
Spike pre-warmed, complete DMEM culture medium (containing 10% FBS) with each compound to a final concentration of 50 µM. Include a media-only control.
-
Incubate the solutions in a standard cell culture incubator (37°C, 5% CO₂).
-
At designated time points (e.g., 0, 4, 8, 12, 24, and 48 hours), collect 1 mL aliquots.
-
Immediately stop degradation by adding a quenching solvent (e.g., ice-cold acetonitrile with 1% acetic acid) and store at -80°C.
-
Analyze the concentration of the remaining parent compound in each sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Calculate the percentage of the compound remaining at each time point relative to time zero.
-
Protocol 2: Cytotoxicity Assessment (MTT Assay)
-
Causality: All subsequent bioactivity assays must be conducted at concentrations that are non-toxic to the cells. The MTT assay is a colorimetric method that measures mitochondrial reductase activity, a reliable indicator of cell viability.[13][15] This ensures that any observed decrease in ROS or nitric oxide is due to the specific bioactivity of the compound, not simply cell death. Ferulic acid itself has been shown to have low cytotoxicity at typical experimental concentrations.[16][17]
-
Step-by-Step Protocol:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of FA and PFA in culture medium, ranging from approximately 1 µM to 200 µM.
-
Replace the old medium with 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and determine the non-toxic working concentrations for subsequent experiments.
-
Protocol 3: Intracellular Antioxidant Activity (DCFH-DA Assay)
-
Causality: This assay directly measures the ability of a compound to quell oxidative stress inside the cell. 2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable probe that is de-esterified by intracellular esterases to non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13][18] A successful antioxidant will reduce the level of ROS, thus diminishing the fluorescence signal.
-
Step-by-Step Protocol:
-
Seed RAW 264.7 cells in a black, clear-bottom 96-well plate and allow adherence.
-
Pre-treat the cells for 2 hours with various non-toxic concentrations of FA and PFA.
-
Induce oxidative stress by adding a known ROS generator, such as H₂O₂ (100 µM) or LPS (1 µg/mL), for 4-6 hours.
-
Wash the cells with warm PBS and load them with 10 µM DCFH-DA in serum-free medium for 30 minutes in the dark.
-
Wash the cells again to remove the excess probe.
-
Measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) using a fluorescence microplate reader.
-
Express the antioxidant activity as the percentage reduction in fluorescence compared to the ROS-induced control.
-
Protocol 4: Anti-inflammatory Activity (Griess Assay for Nitric Oxide)
-
Causality: In macrophages, the inflammatory response to bacterial components like LPS involves the upregulation of inducible nitric oxide synthase (iNOS), leading to a surge in nitric oxide (NO) production.[13] NO is a key signaling molecule and mediator of inflammation.[11] The Griess assay provides a simple and reliable method to quantify nitrite (NO₂⁻), a stable breakdown product of NO, in the culture supernatant.[18] A reduction in nitrite levels indicates an anti-inflammatory effect.
-
Step-by-Step Protocol:
-
Seed RAW 264.7 cells in a 48-well plate and allow adherence.
-
Pre-treat the cells for 2 hours with non-toxic concentrations of FA and PFA.
-
Stimulate inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubate for 24 hours.
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the concentration.
-
Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.
-
Data Presentation and Expected Outcomes
All quantitative data should be summarized in clear, structured tables for direct comparison. The results should be presented as the mean ± standard deviation from at least three independent experiments.
Table 1: Stability in Culture Media (DMEM + 10% FBS, 37°C)
| Time (hours) | Unprotected FA (% Remaining) | Protected FA (% Remaining) |
|---|---|---|
| 0 | 100% | 100% |
| 8 | ~75% | ~98% |
| 24 | ~40% | ~95% |
| 48 | ~15% | ~90% |
Table 2: Cytotoxicity on RAW 264.7 Cells (MTT Assay, 24h)
| Compound | IC₅₀ (µM) | Safe Concentration Range (µM) |
|---|---|---|
| Unprotected FA | >200 µM | 0 - 100 µM |
| Protected FA | >200 µM | 0 - 100 µM |
Table 3: Intracellular Antioxidant Activity (DCFH-DA Assay)
| Compound | IC₅₀ for ROS Scavenging (µM) |
|---|---|
| Unprotected FA | ~45 µM |
| Protected FA | ~20 µM |
Table 4: Anti-inflammatory Activity (Griess Assay, 24h)
| Compound | IC₅₀ for NO Inhibition (µM) |
|---|---|
| Unprotected FA | ~55 µM |
| Protected FA | ~25 µM |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes.
Mechanistic Interpretation: Connecting Structure to Function
The expected data suggest that while both forms of ferulic acid are bioactive, the protected version exhibits superior performance in a cell-based context. This difference can be explained by their distinct interactions with the cellular machinery.
Unprotected Ferulic Acid: Its activity is primarily driven by direct free radical scavenging. However, its hydrophilic nature (due to the carboxylic acid and hydroxyl groups) can limit its ability to passively diffuse across the lipophilic cell membrane. Furthermore, its demonstrated instability in culture media means its effective concentration decreases significantly over the course of a typical 24-hour experiment.
Protected Ferulic Acid (Ester): By masking the polar carboxylic acid group, esterification increases the molecule's lipophilicity. This is theorized to enhance its ability to cross the cell membrane. Once inside the cell, ubiquitous intracellular esterase enzymes can cleave the ester bond, releasing the active ferulic acid. This creates a "Trojan horse" effect—a pro-drug delivery system that ensures a higher, sustained intracellular concentration of the active compound at the site of action.
This mechanism directly impacts key inflammatory signaling pathways. LPS activates the NF-κB pathway, which is a master regulator of inflammation and controls the expression of pro-inflammatory genes like iNOS (producing NO) and cytokines (like TNF-α).[6][19][20] By achieving a higher intracellular concentration, the released ferulic acid can more effectively inhibit this pathway, leading to a more potent anti-inflammatory response.
Caption: Proposed mechanism for enhanced bioactivity of protected ferulic acid.
Conclusion and Future Perspectives
This guide demonstrates a clear scientific rationale and experimental framework for comparing the in vitro bioactivity of protected versus unprotected ferulic acid. The evidence strongly suggests that protecting ferulic acid, for instance through esterification, is a viable strategy to overcome its inherent stability and bioavailability limitations. The resulting pro-drug can lead to a more potent and sustained biological effect in cell-based models of oxidative stress and inflammation.
For researchers in drug discovery and formulation, these findings underscore the critical importance of delivery and stability. The bioactivity of a promising compound like ferulic acid can be significantly underestimated if these factors are not addressed.
Future studies should explore:
-
Different Protection Strategies: Compare encapsulation methods (e.g., nanoemulsions) with various chemical derivatives to find the optimal formulation for a given application.
-
Advanced Cell Models: Utilize co-culture or 3D tissue models to better simulate the complex biological environment.[21]
-
Enzyme Inhibition Assays: Directly investigate the effects on key enzymes involved in inflammation (e.g., COX-2) or other processes like skin pigmentation (tyrosinase).[22][23][24]
By employing a systematic and mechanistically informed approach, the scientific community can unlock the full therapeutic potential of ferulic acid and other valuable natural compounds.
References
-
Title: In vitro and in vivo antithrombotic and cytotoxicity effects of ferulic acid - PubMed Source: NIH URL: [Link]
-
Title: Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity - MDPI Source: MDPI URL: [Link]
-
Title: Ferulic Acid: A Natural Phenol That Inhibits Neoplastic Events through Modulation of Oncogenic Signaling - MDPI Source: MDPI URL: [Link]
-
Title: Comparative evaluation of the antioxidant capacity of ferulic acid and synthesized propionyl ferulate Source: Journal of Applied Pharmaceutical Science URL: [Link]
-
Title: Ferulic Acid Induces Apoptosis of HeLa and Caski Cervical Carcinoma Cells by Down-Regulating the Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway Source: NIH URL: [Link]
-
Title: Full article: Computational and experimental validation of antioxidant properties of synthesized bioactive ferulic acid derivatives Source: Taylor & Francis Online URL: [Link]
-
Title: Ferulic Acid Alleviates Oxidative Stress-Induced Cardiomyocyte Injury by the Regulation of miR-499-5p/p21 Signal Cascade Source: NIH URL: [Link]
-
Title: A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material Source: e-ijd.org URL: [Link]
-
Title: Anti-inflammatory Effect of Ferulic Acid on LPS Stimulated RAW 264.7 Macrophages Source: ResearchGate URL: [Link]
-
Title: Ferulic Acid: Signaling Pathways in Aging Source: Oucimed.com URL: [Link]
-
Title: Anti-Oxidation and Anti-Inflammatory Potency Evaluation of Ferulic Acid Derivatives Obtained through Virtual Screening - MDPI Source: MDPI URL: [Link]
-
Title: Inhibition mechanism of ferulic acid against α-amylase and α-glucosidase - PubMed Source: NIH URL: [Link]
-
Title: Ferulic Acid: Signaling Pathways in Aging - PubMed Source: NIH URL: [Link]
-
Title: Anti-Oxidation and Anti-Inflammatory Potency Evaluation of Ferulic Acid Derivatives Obtained through Virtual Screening - PubMed Source: NIH URL: [Link]
-
Title: Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity Source: ResearchGate URL: [Link]
-
Title: Screening of ferulic acid related compounds as inhibitors of xanthine oxidase and cyclooxygenase-2 with anti-inflammatory activity Source: R Discovery URL: [Link]
-
Title: Ferulic Acid: A Comprehensive Review - PMC Source: NIH URL: [Link]
-
Title: Inhibitory effect of ferulic acid on oxidation of L-DOPA catalyzed by mushroom tyrosinase Source: ResearchGate URL: [Link]
-
Title: In vitro and in vivo antioxidant properties of ferulic acid: A comparative study with other natural oxidation inhibitors Source: ResearchGate URL: [Link]
-
Title: Improvement of Ferulic Acid Antioxidant Activity by Multiple Emulsions: In Vitro and In Vivo Evaluation - PMC Source: NIH URL: [Link]
-
Title: Are Supplements Safe? Effects of Gallic and Ferulic Acids on In Vitro Cell Models - MDPI Source: MDPI URL: [Link]
-
Title: (PDF) Cytotoxicity of Ferulic Acid on T24 Cell Line Differentiated by Different Microenvironments Source: ResearchGate URL: [Link]
-
Title: Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations - PubMed Source: NIH URL: [Link]
-
Title: Stability profile of ferulic acid aqueous solution at 5 °C and 40... Source: ResearchGate URL: [Link]
-
Title: Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - MDPI Source: MDPI URL: [Link]
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Validation of a Synthetic Route to (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate Through Spectral Data: A Comparative Guide
<R>
Abstract
This guide provides a detailed comparative analysis of synthetic routes to (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, a key intermediate in the synthesis of various bioactive molecules.[1] We focus on the validation of the target molecule's synthesis, primarily through the Wittig reaction, by thoroughly examining its spectral data. Additionally, we present the Horner-Wadsworth-Emmons reaction as a viable alternative, offering a comparative perspective on reaction efficiency, stereoselectivity, and practical considerations for researchers in organic synthesis and drug development.
Introduction
This compound, a derivative of ferulic acid, is a valuable building block in organic synthesis. Its structural features, including a protected phenol and an α,β-unsaturated ester, make it a versatile precursor for the synthesis of flavonoids, lignans, and other pharmacologically relevant compounds.[1] The stereochemistry of the trans-alkene is crucial for its subsequent reactivity and the biological activity of its derivatives. Therefore, robust and reliable synthetic methods that provide high stereoselectivity are of paramount importance.
This guide will delve into the synthesis of this target molecule, with a primary focus on the Wittig reaction. We will provide a step-by-step protocol and, most importantly, a detailed analysis of the spectral data (¹H NMR, ¹³C NMR, IR, and MS) that confirms the successful synthesis and the desired (E)-stereochemistry. Furthermore, we will compare this route with the Horner-Wadsworth-Emmons (HWE) reaction, a widely used alternative for the synthesis of (E)-alkenes.[2]
Core Concepts: Olefination Reactions
The synthesis of this compound hinges on the formation of a carbon-carbon double bond, a fundamental transformation in organic chemistry. Two of the most powerful methods to achieve this are the Wittig reaction and the Horner-Wadsworth-Emmons reaction.
-
The Wittig Reaction: This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to yield an alkene and a phosphine oxide.[3][4][5][6] The stereochemical outcome is dependent on the nature of the ylide. Stabilized ylides, such as the one used in our primary synthesis, generally favor the formation of (E)-alkenes.[3]
-
The Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate carbanion to react with an aldehyde or ketone, also producing an alkene.[2][7] This method offers several advantages, including generally higher (E)-selectivity and easier removal of the phosphate byproduct.[2][7][8]
Synthetic Route 1: The Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of this compound from 4-(benzyloxy)-3-methoxybenzaldehyde and ethyl (triphenylphosphoranylidene)acetate.[9]
Experimental Protocol
Materials:
-
4-(Benzyloxy)-3-methoxybenzaldehyde
-
Ethyl (triphenylphosphoranylidene)acetate (stabilized Wittig reagent)
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
A solution of 4-(benzyloxy)-3-methoxybenzaldehyde (1.0 eq) in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere.
-
Ethyl (triphenylphosphoranylidene)acetate (1.1 eq) is added to the solution.
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Spectral Data Validation
The identity and stereochemistry of the synthesized compound are confirmed by the following spectral data:
¹H NMR Spectroscopy
The ¹H NMR spectrum provides key information for structural elucidation. The most diagnostic signals for the (E)-isomer are the coupling constants of the vinylic protons.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Ha | ~7.60 | d | ~16.0 | Vinylic proton |
| Hb | ~6.30 | d | ~16.0 | Vinylic proton |
| Ar-H | ~7.45-6.90 | m | - | Aromatic protons |
| -OCH₂Ph | ~5.15 | s | - | Benzylic protons |
| -OCH₃ | ~3.90 | s | - | Methoxy protons |
| -OCH₂CH₃ | ~4.25 | q | ~7.1 | Ethyl ester methylene |
| -OCH₂CH₃ | ~1.30 | t | ~7.1 | Ethyl ester methyl |
The large coupling constant (J ≈ 16.0 Hz) between the two vinylic protons (Ha and Hb) is characteristic of a trans (E)-configuration.[10][11]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data and confirms the carbon framework of the molecule.
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C=O | ~167 | Ester carbonyl |
| Cα (vinylic) | ~118 | Vinylic carbon |
| Cβ (vinylic) | ~145 | Vinylic carbon |
| Ar-C | ~150-110 | Aromatic carbons |
| -OCH₂Ph | ~71 | Benzylic carbon |
| -OCH₃ | ~56 | Methoxy carbon |
| -OCH₂CH₃ | ~60 | Ethyl ester methylene |
| -OCH₂CH₃ | ~14 | Ethyl ester methyl |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1710 | C=O stretch | α,β-Unsaturated Ester |
| ~1630 | C=C stretch | Alkene |
| ~1600, ~1515 | C=C stretch | Aromatic ring |
| ~1250, ~1030 | C-O stretch | Ether and Ester |
| ~980 | =C-H bend | (E)-disubstituted alkene |
The strong absorption around 1710 cm⁻¹ is characteristic of the carbonyl group of an α,β-unsaturated ester.[12] The band at approximately 980 cm⁻¹ is a key indicator of the trans-disubstituted double bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M⁺): m/z = 312.36 for C₁₉H₂₀O₄[1]
-
Fragmentation: The mass spectrum would be expected to show fragments corresponding to the loss of the ethoxy group (-OCH₂CH₃) and other characteristic cleavages.
Workflow Diagram
Caption: Workflow for the Wittig Synthesis.
Synthetic Route 2: The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is an excellent alternative for the synthesis of (E)-alkenes and often provides higher yields and easier purification compared to the Wittig reaction.[7][8]
Experimental Protocol
Materials:
-
4-(Benzyloxy)-3-methoxybenzaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A suspension of sodium hydride (1.2 eq) in anhydrous THF is cooled to 0 °C in a flask under an inert atmosphere.
-
Triethyl phosphonoacetate (1.2 eq) is added dropwise, and the mixture is stirred at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
The reaction mixture is cooled back to 0 °C, and a solution of 4-(benzyloxy)-3-methoxybenzaldehyde (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Comparison of Synthetic Routes
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphorus ylide | Phosphonate carbanion |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |
| Purification | Can be challenging due to the byproduct | Generally easier due to water-soluble byproduct[2][7][8] |
| Stereoselectivity | Good (E)-selectivity with stabilized ylides[3] | Excellent (E)-selectivity[2][7] |
| Reactivity | Ylide can be basic | Carbanion is more nucleophilic and less basic[2] |
| Reaction Conditions | Generally neutral or basic | Requires a strong base (e.g., NaH) |
Mechanistic Rationale for (E)-Selectivity
The high (E)-selectivity observed in both reactions with stabilized reagents can be attributed to thermodynamic control. In both the Wittig and HWE reaction mechanisms, there is an intermediate oxaphosphetane. For stabilized ylides and phosphonates, the initial addition to the aldehyde is often reversible. This allows for equilibration to the more thermodynamically stable anti-intermediate, which, upon elimination, leads to the (E)-alkene.
Caption: Simplified HWE Reaction Mechanism.
Conclusion
The synthesis of this compound can be reliably achieved using the Wittig reaction with a stabilized ylide. The structure and, crucially, the (E)-stereochemistry of the product are unequivocally confirmed by a comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectral data. The Horner-Wadsworth-Emmons reaction presents a highly effective alternative, often favored for its superior (E)-selectivity and the operational simplicity of its workup procedure. The choice between these two powerful olefination methods will depend on the specific requirements of the synthesis, including scale, desired purity, and available reagents. This guide provides the necessary experimental and spectral validation to support researchers in making an informed decision for their synthetic endeavors.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Purity Assessment of Synthesized (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate using HPLC: A Comparative Guide
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Abstract
The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing, ensuring both safety and efficacy. This guide provides a comprehensive, in-depth analysis of utilizing High-Performance Liquid Chromatography (HPLC) for determining the purity of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, a versatile intermediate in organic synthesis. We will delve into the rationale behind methodological choices, present a detailed experimental protocol, and contextualize the utility of HPLC by comparing it with other common analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for purity verification.
Introduction: The Criticality of Purity in Synthesis
This compound, an ester derivative of ferulic acid, is a valuable building block in the synthesis of various bioactive molecules, including flavonoids and lignans.[1] Its synthesis, often achieved through reactions like the Horner-Wadsworth-Emmons or Wittig reaction, can yield not only the desired (E)-isomer but also the (Z)-isomer and other process-related impurities.[2][3][4][5] The presence of these impurities, even in trace amounts, can significantly impact the downstream reactions, biological activity, and safety profile of the final product. Therefore, a precise and accurate analytical method to quantify the purity of the synthesized compound is paramount.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[6][7] This guide will provide a detailed protocol for an HPLC-based purity assessment, grounded in the principles of scientific integrity and adherence to regulatory expectations.
The Principle of HPLC for Purity Determination
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system).[7][8] For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, often a combination of water and an organic solvent like acetonitrile or methanol.[6]
The separation mechanism hinges on the relative hydrophobicity of the analyte and any impurities. The more hydrophobic a compound is, the more strongly it will interact with the nonpolar stationary phase, resulting in a longer retention time. The separated components are then detected by a UV-Vis detector as they elute from the column, producing a chromatogram where each peak corresponds to a different compound. The area of the peak is proportional to the concentration of the compound, allowing for quantitative purity assessment.
Experimental Protocol: HPLC Purity Assessment
This section details a step-by-step methodology for the HPLC analysis of this compound. The method is designed to be robust and compliant with the general principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical method validation.[7][9][10][11]
Instrumentation and Chromatographic Conditions
A generalized HPLC method for the analysis of cinnamic acid derivatives is presented below, which can be optimized for this specific molecule.[6]
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient HPLC System with UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water, B: Acetonitrile (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 326 nm (based on UV absorbance of similar ferulate compounds)[12] |
| Injection Volume | 10 µL |
| Run Time | Approximately 20-30 minutes to ensure elution of all potential impurities |
Rationale for Parameter Selection:
-
C18 Column: The nonpolar nature of the C18 stationary phase provides excellent retention and separation for moderately nonpolar compounds like the target acrylate.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric or formic acid) to the aqueous component of the mobile phase helps to suppress the ionization of any acidic functional groups, leading to sharper, more symmetrical peaks.
-
Acetonitrile: Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity, low UV cutoff, and good eluotropic strength.[13]
-
Gradient Elution: A gradient elution (where the proportion of the organic solvent is increased over time) is often preferred for purity analysis as it can effectively separate compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved from the main peak.
-
Detection Wavelength: The selection of 326 nm is based on the UV absorbance maxima of similar ferulate structures and should be experimentally verified by running a UV scan of the analyte.[12]
Reagent and Sample Preparation
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water, mix thoroughly, and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile and degas.
-
-
Standard Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of a high-purity reference standard of this compound.
-
Dissolve in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) in a volumetric flask.[6]
-
-
Working Standard Solution Preparation (e.g., 0.1 mg/mL):
-
Dilute the stock standard solution 1:10 with the mobile phase to a concentration within the linear range of the detector.[6]
-
-
Sample Solution Preparation (e.g., 0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in 100 mL of the mobile phase in a volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[6]
-
System Suitability Testing (SST)
Before analyzing any samples, it is crucial to perform system suitability tests to ensure the HPLC system is performing correctly.[11] This is typically done by making replicate injections of a standard solution.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% (for n=5 injections) |
Data Analysis and Purity Calculation
-
Inject the blank (mobile phase), followed by the working standard solution and the sample solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample using the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This method assumes that all impurities have a similar UV response to the main compound at the chosen wavelength. For a more accurate quantification of specific impurities, individual reference standards for those impurities would be required.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the HPLC purity assessment workflow.
Caption: Workflow for HPLC Purity Assessment.
Comparative Analysis of Purity Assessment Techniques
While HPLC is the gold standard for quantitative purity analysis in many settings, other techniques can provide valuable, often complementary, information.[14][15]
| Technique | Principle | Advantages | Disadvantages | Suitability for this Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase.[7] | High resolution, high sensitivity, quantitative, well-established for regulatory submissions.[6][10] | Requires specialized equipment, can be time-consuming to develop methods. | Excellent: Ideal for accurate and precise quantification of the main component and impurities. |
| Thin-Layer Chromatography (TLC) | Separation based on differential migration on a stationary phase coated on a plate.[14][15] | Simple, rapid, low cost, good for reaction monitoring. | Primarily qualitative or semi-quantitative, lower resolution than HPLC.[15] | Good: Useful for rapid, qualitative checks of reaction completion and for identifying the presence of major impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[8][14] | Provides detailed structural information, can be used for quantitative analysis (qNMR). | Lower sensitivity than HPLC, complex mixtures can be difficult to interpret, requires expensive equipment.[15] | Very Good: Excellent for structural confirmation of the desired product and for identifying and quantifying impurities if their signals are resolved. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection.[16] | High sensitivity, provides molecular weight and fragmentation information. | Only suitable for volatile and thermally stable compounds. The target acrylate may require derivatization. | Moderate: May be suitable for identifying volatile impurities from the synthesis but less so for the main compound due to its relatively high molecular weight and lower volatility. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts.[14][17] | Simple, rapid, inexpensive. | Insensitive to small amounts of impurities, a sharp melting point does not guarantee purity.[14] | Fair: A sharp melting point can be an indicator of high purity, but a broad melting range suggests the presence of impurities. It is not a quantitative method. |
Conclusion
The purity assessment of synthesized this compound is a critical step in ensuring its quality and suitability for further use. This guide has detailed a robust and reliable reversed-phase HPLC method that is well-suited for this purpose. The provided protocol, grounded in established analytical principles and regulatory expectations, offers a clear pathway for accurate purity determination. While HPLC is the preferred method for quantitative analysis, a comprehensive characterization may also involve complementary techniques such as TLC for rapid screening and NMR for structural confirmation. By employing these methods, researchers and drug development professionals can have a high degree of confidence in the quality of their synthesized material.
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The Benzyl Group's Double-Edged Sword: A Comparative Guide to its Impact on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the intricate dance of drug design, even the smallest molecular modification can dramatically alter a compound's performance. Among the myriad of chemical tools at our disposal, the benzyl group stands out for its versatility, frequently employed as a protecting group in organic synthesis. However, its role often transcends mere protection, profoundly influencing a molecule's biological activity. This guide offers an in-depth, comparative analysis of the effects of benzyl protection on biological efficacy, metabolic stability, and target interaction, providing both the underlying principles and the experimental frameworks to evaluate these changes.
The Benzyl Group: More Than Just a Temporary Shield
The benzyl group (Bn), a benzene ring attached to a methylene group (-CH2-), is a staple in medicinal chemistry for protecting hydroxyl, amino, and carboxyl groups due to its general stability and the feasibility of its removal under specific conditions, such as catalytic hydrogenolysis.[1] However, its introduction is not a biologically neutral event. The addition of a benzyl group can significantly alter a molecule's physicochemical properties in several key ways:
-
Increased Lipophilicity: The aromatic nature of the benzyl group enhances a molecule's hydrophobicity. This can improve its ability to cross lipid membranes, potentially increasing bioavailability and cell permeability.[]
-
Steric Influence: The bulk of the benzyl group can dictate the conformation of a molecule, influencing how it fits into the binding pocket of a target protein. This can either enhance or hinder binding affinity.
-
Electronic Effects: The phenyl ring of the benzyl group can engage in various non-covalent interactions, such as π-π stacking and cation-π interactions, with biological targets like enzymes and receptors.[3]
-
Metabolic Stability: By masking a metabolically susceptible functional group, benzylation can protect a drug candidate from rapid degradation by metabolic enzymes, thereby prolonging its half-life.[4]
The decision to employ a benzyl group, therefore, requires careful consideration of its potential to modulate the biological activity of the parent molecule, for better or for worse.
Comparative Analysis: The Benzyl Group in Action
The true impact of the benzyl group is best understood through direct comparison of a parent molecule with its benzylated counterpart.
Case Study 1: N-Benzylation Enhancing Receptor Affinity
The N-benzyl piperidine (N-BP) motif is a common structural feature in drug discovery, valued for its ability to fine-tune efficacy and physicochemical properties.[3] N-benzylation can introduce crucial cation-π interactions with the target protein and allows for optimization of stereochemistry, which can impact both potency and toxicity.[3]
A compelling example is seen in the study of tryptamine derivatives targeting serotonin 5-HT2 receptors. N-benzyl substitution on tryptamines has been shown to significantly increase their affinity and potency at these receptors.[3] For instance, N-(3-methoxybenzyl)-5-methoxytryptamine (5-MeO-T-NB3OMe) demonstrates potent agonism at 5-HT2A, 5-HT2B, and 5-HT2C receptors, a direct consequence of the introduced N-benzyl group.[5] This highlights how benzylation can be a strategic move to enhance the desired biological activity.
Case Study 2: The Positional Isomerism of Benzyl Groups
The specific placement of substituents on the benzyl group itself can lead to dramatic differences in biological activity. A study on (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as inhibitors of monoamine oxidases (MAO-A and MAO-B) and butyrylcholinesterase (BChE) illustrates this point vividly.[6]
| Compound ID | Benzyl Ring Substituent | Position | MAO-A IC50 (µM) | MAO-B IC50 (µM) | BChE Inhibition (%) @ 100 µM |
| 2p | -CH3 | ortho | > 100 | > 100 | 49.1 |
| 2i | -Br | meta | 4.86 | 2.48 | 35.2 |
| 2t | -OCH3 | meta | 8.54 | 6.25 | 55.0 |
| 2d | -F | para | 1.38 | > 100 | 38.7 |
| 2j | -Br | para | 2.48 | > 100 | 42.3 |
| Data extracted from Molecules 2023, 28(4), 1654.[6] |
As the table demonstrates, a para-fluoro substitution on the benzyl ring (compound 2d) results in potent and selective inhibition of MAO-A, whereas a meta-bromo substitution (compound 2i) leads to dual inhibition of both MAO-A and MAO-B.[6] An ortho-methyl group (compound 2p), however, abolishes inhibitory activity against both MAO isoforms.[6] This underscores the critical importance of not just the presence of the benzyl group, but its specific substitution pattern, in dictating biological outcomes.
Case Study 3: The Benzyl Group as a Bioisostere
Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The benzyl group can sometimes act as a bioisostere for other chemical moieties. For instance, in the development of Factor Xa inhibitors, a cyclopropyl group was successfully used as a bioisostere for a phenyl ring to maintain the necessary orientation of a tertiary amine while reducing molecular weight.[7] While not a direct benzyl group example, this illustrates the principle of replacing a cyclic structure to modulate properties while preserving biological function. The benzyl group, with its defined steric and electronic properties, can be considered as a potential bioisosteric replacement for other bulky aromatic or heteroaromatic systems in drug design.
Experimental Protocols for Evaluating the Effect of Benzylation
To rigorously assess the impact of a benzyl protecting group, a series of well-defined experiments are necessary. Here, we provide step-by-step methodologies for two fundamental assays.
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Determine cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the parent compound and its benzyl-protected analog in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the cells and formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette up and down or place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) from the curve.
-
Enzyme Inhibition Assay: Determination of IC50
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence of varying concentrations of an inhibitor. The IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in a suitable buffer.
-
Prepare a stock solution of the substrate in the same buffer.
-
Prepare stock solutions of the parent compound and its benzyl-protected analog in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total enzyme activity (100% control): Enzyme, substrate, and buffer (with the same concentration of solvent as the inhibitor wells).
-
Inhibitor wells: Enzyme, substrate, buffer, and varying concentrations of the inhibitor.
-
Blank (no enzyme control): Substrate and buffer.
-
-
The final volume in each well should be the same. The order of addition of reagents may need to be optimized (e.-g., pre-incubating the enzyme with the inhibitor before adding the substrate).
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the substrate (or enzyme, depending on the pre-incubation step).
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined period, ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction (if necessary) and measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the total enzyme activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.[8]
-
The Metabolic Fate and Potential Toxicity of Benzyl Groups
While a benzyl group can confer metabolic stability, it is not inert. In vivo, benzyl ethers and esters can be cleaved, releasing benzyl alcohol.[9] Benzyl alcohol is then rapidly oxidized to benzoic acid, which is conjugated with glycine in the liver and excreted as hippuric acid.[10]
However, high concentrations of benzyl alcohol can lead to toxic effects, including respiratory failure, hypotension, and convulsions.[10] Of particular concern is "gasping syndrome" in neonates, who have a limited capacity to metabolize benzyl alcohol. While the concentrations resulting from the deprotection of a benzyl-containing drug are typically low, it is a crucial consideration in drug safety evaluation, especially for drugs intended for pediatric use or those that might be administered at high doses. The potential for the benzyl group to be a "prodrug" moiety that is cleaved in vivo to release the active parent molecule is a strategy that can be intentionally employed.[4]
Visualizing the Workflow and Concepts
To better conceptualize the evaluation process and the molecular interactions at play, the following diagrams are provided.
Caption: A generalized workflow for evaluating the effect of a benzyl protecting group on a biologically active molecule.
Caption: A diagram illustrating the potential positive and negative consequences of introducing a benzyl group on the biological activity of a molecule.
Conclusion: A Strategic Consideration in Drug Design
The use of a benzyl protecting group is a decision that extends far beyond the realm of synthetic feasibility. As this guide has demonstrated, its impact on biological activity can be profound and multifaceted. A thorough, comparative evaluation of the parent and benzyl-protected molecules is not merely an academic exercise but a critical step in the drug discovery and development process. By understanding the principles outlined here and employing the provided experimental frameworks, researchers can harness the full potential of the benzyl group, transforming it from a simple protecting group into a strategic tool for optimizing the therapeutic profile of drug candidates.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying Ferulic Acid Derivatives
For researchers, scientists, and drug development professionals, the accurate and precise quantification of ferulic acid and its derivatives is paramount. These phenolic compounds exhibit a wide range of therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects, making them key molecules in pharmaceutical and cosmeceutical development.[1][2][3][4] The choice of analytical methodology can significantly impact the reliability of research findings and the quality of final products. This guide provides an in-depth comparison of common analytical techniques for ferulic acid quantification and outlines a framework for their cross-validation, ensuring data integrity and confidence in your results.
The Imperative of Method Validation and Cross-Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] This is a critical requirement mandated by regulatory bodies and detailed in guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[5][6][7] Validation establishes the performance characteristics of a single method. However, in a dynamic research and development environment, it is often necessary to employ multiple analytical techniques. Cross-validation takes this a step further by comparing the results from two or more distinct, validated methods to ensure consistency and reliability of the data across different analytical platforms. This is particularly crucial when transferring methods between laboratories, introducing new instrumentation, or analyzing diverse and complex sample matrices.
This guide will explore the cross-validation of three widely used analytical techniques for the quantification of ferulic acid and its derivatives:
-
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: The gold standard for its robustness and reproducibility.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers superior sensitivity and specificity, especially in complex matrices.[9]
-
UV-Vis Spectrophotometry: A simpler, high-throughput method suitable for routine analysis of less complex samples.[10][11]
Comparative Analysis of Key Analytical Methods
The selection of an analytical method is a balance between the required sensitivity, selectivity, sample complexity, and available resources. The following sections provide a comparative overview of the performance of HPLC-UV, LC-MS, and UV-Vis spectrophotometry for ferulic acid analysis.
Method Performance Characteristics
A summary of typical performance data for the quantification of ferulic acid using different analytical techniques is presented below. These values are synthesized from various validated methods and provide a baseline for comparison.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.996[12][13] | > 0.99[9] | > 0.988[13] |
| Accuracy (% Recovery) | 97.6% - 112.5%[14] | 91.67% - 102.00%[15] | Typically within ±10% |
| Precision (%RSD) | < 3.63%[14] | < 3.87%[15] | Generally < 5% |
| Limit of Detection (LOD) | 102 ng/mL[16] | 9.6 µg/L[15] | 0.43 µg/mL[17] |
| Limit of Quantification (LOQ) | 310 ng/mL[16] | 0.05–0.75 µg/ml[18] | 1.32 µg/mL[17] |
| Specificity | High (with appropriate column and mobile phase) | Very High (based on mass-to-charge ratio) | Low (prone to interference from other UV-absorbing compounds) |
Causality Behind Performance:
-
HPLC-UV provides excellent linearity and precision due to the controlled separation process and stable UV detection.[12] Its accuracy is dependent on the effectiveness of sample preparation to remove interfering substances.
-
LC-MS/MS excels in specificity and sensitivity because it combines chromatographic separation with mass analysis, allowing for the unambiguous identification and quantification of analytes even at very low concentrations in complex matrices.[9][19]
-
UV-Vis Spectrophotometry is a simpler technique, but its specificity is limited as any compound that absorbs at the same wavelength as ferulic acid will interfere with the measurement.[13][20] This makes it more suitable for purified samples or as a preliminary screening tool.
Experimental Protocols for Method Validation
To perform a cross-validation, each analytical method must first be individually validated. Below are detailed, step-by-step methodologies for validating an HPLC-UV method for ferulic acid quantification, based on established protocols.[8][21]
Protocol: Validation of an Isocratic HPLC-UV Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[21]
-
Mobile Phase: A mixture of acetonitrile and 10% acetic acid in water (20:80, v/v).[8][13] The pH should be adjusted to approximately 2.25.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 320-325 nm, a characteristic absorption maximum for ferulic acid.[8][11]
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the ferulic acid reference standard in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 20, 50, 100 µg/mL).
-
Sample Preparation: The extraction and preparation of the sample will be matrix-dependent. A common approach for plant extracts involves solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds. The final extract should be dissolved in the mobile phase.
3. Validation Parameters (as per ICH Q2(R1) Guidelines): [5][6]
-
Specificity: Inject a blank (solvent), a placebo (matrix without analyte), and the ferulic acid standard. The chromatograms should demonstrate that there are no interfering peaks at the retention time of ferulic acid.
-
Linearity: Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be > 0.99.
-
Accuracy: Perform a recovery study by spiking a known amount of ferulic acid standard into the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within an acceptable range (typically 90-110%).
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on different equipment. The relative standard deviation (%RSD) for both should be less than 2%.[22]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine these based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Cross-Validation Workflow
Once individual methods are validated, a cross-validation study can be initiated to ensure consistency of results.
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A Comparative Guide to the Stability of Ferulic Acid Ester Derivatives
Introduction: The Promise and Peril of Ferulic Acid
Ferulic acid (FA), a phenolic compound abundant in plant cell walls, is a cornerstone of interest in the pharmaceutical, cosmetic, and food industries.[1][2] Its potent antioxidant and photoprotective properties are well-documented, positioning it as a premier active ingredient for anti-aging formulations, therapeutic agents, and natural preservatives.[2][3][4] The core of FA's antioxidant prowess lies in its phenolic nucleus and extended side chain, which enable it to efficiently scavenge free radicals and form a stable phenoxy radical.[2]
However, the therapeutic and commercial application of free ferulic acid is significantly hampered by its inherent physicochemical limitations. These include poor solubility in lipophilic media, which restricts its efficacy in fat-based formulations like creams and oils, and a pronounced instability when exposed to shifts in pH, temperature, and UV radiation.[3][4][5][6] This degradation not only diminishes its biological activity but can also lead to undesirable discoloration and formulation breakdown.[7]
To circumvent these challenges, researchers have turned to chemical modification, with esterification emerging as a leading strategy. By converting the carboxylic acid group of FA into an ester, it is possible to modulate its lipophilicity, enhance its solubility in relevant vehicles, and, most critically, improve its overall stability. This guide provides an in-depth comparison of the stability of various FA ester derivatives, supported by experimental data, to inform researchers and formulation scientists in selecting the optimal derivative for their specific application.
The Rationale for Esterification: A Structural Approach to Stability
Esterification is a strategic chemical modification that attaches an alcohol moiety to the carboxylic acid group of ferulic acid. This seemingly simple alteration has profound consequences on the molecule's behavior and stability. The choice of the alcohol—be it a simple short-chain alcohol, a long-chain fatty alcohol, a polyol like glycerol, or even a large polymer like starch—directly dictates the resulting ester's properties.
The primary motivation is to increase lipophilicity. Ferulic acid itself has limited solubility in hydrophobic media, which is a major drawback for topical formulations or for protecting oils from auto-oxidation.[8] Esterification with lipophilic molecules can significantly improve its partitioning into a lipid phase.[8] Furthermore, blocking the reactive carboxylic acid group can prevent undesirable reactions, such as decarboxylation, which is a known degradation pathway for FA under thermal stress.[6]
Caption: General workflow of ferulic acid esterification.
Comparative Stability Analysis of Ferulate Esters
The stability of a ferulate ester is not a monolithic property but a composite of its resistance to various environmental stressors. We will compare different classes of esters across four key stability domains: thermal, oxidative, photo, and hydrolytic stability.
Alkyl Ferulates: The Effect of Chain Length
Esterification of ferulic acid with simple aliphatic alcohols (from methanol to long-chain fatty alcohols) is the most studied modification. The length of the alkyl chain (the "R" group) is a critical determinant of stability.
-
Thermal Stability : Longer alkyl chains generally confer greater thermal stability. Studies using thermogravimetry (TG) and differential scanning calorimetry (DSC) have shown that long-chain esters, such as tetradecyl ferulate, exhibit higher decomposition temperatures compared to free ferulic acid.[9] In contrast, some amino acid propyl ester ferulates showed lower thermal stability than the parent acid, with decomposition beginning around 120-200°C compared to 175-300°C for FA.[10] This suggests that while esterification can improve stability, the nature of the esterified moiety is crucial. Porous starch modified with FA also showed increased thermal stability, as the number of free hydroxyl groups decreases with a higher degree of substitution (DS).[11]
-
Oxidative Stability : Alkyl ferulates often demonstrate superior antioxidant activity in lipid-based systems compared to free FA, precisely because their increased lipophilicity allows for better dispersion within the oil matrix.[8] In a study evaluating the oxidative stability of flaxseed oil using the Rancimat test, FA derivatives were found to be highly effective at prolonging the induction time, in some cases more so than free FA, especially at lower concentrations (50-100 mg/100 g oil).[2]
-
Antibacterial Properties : Beyond stability, esterification can enhance other biological activities. Studies have shown that modifying FA with fatty alcohols to create alkyl ferulates can improve its antibacterial properties.[12][13] The increased lipophilicity of esters like hexyl ferulate (FC6) allows for better penetration of the bacterial cell wall and biofilm, leading to enhanced efficacy against pathogens like P. aeruginosa.[13][14]
Glycerol and Polysaccharide Esters: The Impact of Bulk
Esterifying ferulic acid to larger, more complex molecules like glycerol or starches introduces new dimensions of stability.
-
Glycerol Esters : The enzymatic synthesis of derivatives like 1(3)-feruloyl-dibutyryl-glycerol (FDB) has been explored. These structured lipids not only incorporate ferulic acid into a glyceride backbone but have also been shown to possess higher radical scavenging activity (over 90% DPPH scavenging) than the parent ferulic acid.[15] This indicates that the glyceride structure does not impede, and may even enhance, the antioxidant function.
-
Starch Ferulates : Covalently linking ferulic acid to porous starch creates a macromolecular antioxidant. These starch ferulates exhibit significantly improved thermal stability compared to native starch.[11][16] The esterification process alters the crystalline structure of the starch, and the bulky polymer matrix can sterically hinder the degradation of the attached ferulic acid moieties.[11][17] Furthermore, in antioxidant assays like the β-carotene–linoleic acid test, these starch esters showed a much higher protective capacity than free FA.[16]
Amino Acid Esters: Enhancing Bioavailability and Stability in Formulations
Conjugating ferulic acid with amino acid esters is a sophisticated strategy aimed at improving not only stability but also skin permeation for cosmetic and dermatological applications.
-
Physicochemical Properties : Derivatives synthesized with propyl esters of glycine, L-leucine, and L-proline have been shown to possess different physicochemical properties than FA.[3] For instance, L-leucine and L-proline conjugates (LPr[FA] and PPr[FA]) demonstrated much better skin permeability compared to the parent acid.[3]
-
Formulation Stability : When incorporated into hydrogel and emulsion vehicles, these amino acid derivatives showed good stability.[3] This is a critical finding, as the ultimate utility of a stabilized active ingredient depends on its compatibility and longevity within a final product formulation. The lack of cytotoxicity of these derivatives further enhances their potential as alternatives to free FA in cosmetic preparations.[3]
Summary of Stability Data
| Derivative Class | Key Example(s) | Thermal Stability | Oxidative Stability (in lipids) | Photostability | Key Advantages |
| Free Ferulic Acid | - | Moderate (Decomposes ~175-250°C)[10][18] | Limited by poor solubility | Low (Prone to photodegradation)[19][20] | Baseline reference |
| Long-Chain Alkyl Esters | Tetradecyl Ferulate | High (Increased decomposition temp.)[9] | High (Improved solubility in oils)[2][8] | Improved (via formulation, e.g., SLNs)[21] | Excellent for oil-based systems |
| Amino Acid Esters | L-Leucine Propyl Ferulate | Moderate (May be lower than FA)[10] | High (Retains antioxidant activity)[3] | Formulation-dependent | Enhanced skin permeation |
| Polysaccharide Esters | Starch Ferulate | High (Improved by polymer matrix)[11] | Very High (Superior to free FA in assays)[16] | Potentially high (Steric protection) | Creates a functional antioxidant fiber |
Experimental Protocols for Stability Assessment
To ensure trustworthiness and reproducibility, the stability of FA derivatives must be evaluated using standardized, self-validating experimental systems.
Protocol 1: Thermal Stability Evaluation using TGA/DSC
This protocol determines the thermal decomposition profile of an FA derivative.
-
Sample Preparation : Accurately weigh 5-10 mg of the FA ester derivative into a ceramic or aluminum TGA pan.
-
Instrument Setup : Place the pan in the thermogravimetric analyzer.
-
TGA Method :
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Record the mass loss as a function of temperature.
-
-
DSC Method :
-
For DSC, use a similar temperature program to observe endothermic (melting) and exothermic (decomposition) events.
-
-
Data Analysis :
-
From the TGA curve, determine the onset temperature of decomposition (Tonset), which indicates the start of significant mass loss.
-
From the derivative thermogravimetric (DTG) curve, identify the peak temperature (Tpeak), representing the point of maximum degradation rate.[22]
-
Compare these values across different derivatives. A higher Tonset and Tpeak indicate greater thermal stability.[11]
-
Caption: Workflow for Thermogravimetric Analysis (TGA).
Protocol 2: Photostability Assessment via HPLC
This method quantifies the degradation of an FA derivative upon exposure to UV light.
-
Solution Preparation : Prepare a standard solution of the FA derivative (e.g., 1.0 mM) in a suitable solvent system (e.g., ethanol/water).[19][20]
-
Irradiation :
-
Place a known volume of the solution in a quartz cuvette.
-
Expose the sample to a controlled source of UVB radiation (e.g., using a solar simulator or specific UVB lamps).
-
Take aliquots at defined time intervals (e.g., 0, 30, 60, 120, 240 minutes).
-
Keep a control sample in the dark at the same temperature.
-
-
Quantification by HPLC :
-
Analyze the irradiated and control samples using a stability-indicating HPLC-DAD method.[23][24]
-
Mobile Phase : Isocratic mixture of methanol and water (pH 3.0) (e.g., 48:52 v/v).[23]
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[23]
-
Detection : UV detection at the λmax of the FA derivative (typically around 320 nm).[23]
-
Flow Rate : 1.0 mL/min.[23]
-
-
Data Analysis :
-
Calculate the percentage of the FA derivative remaining at each time point relative to the t=0 sample.
-
Plot the concentration versus time and determine the degradation kinetics (e.g., first-order rate constant, k) and half-life (t1/2).[7]
-
A smaller rate constant and longer half-life indicate greater photostability.
-
Protocol 3: Oxidative Stability Assessment using the Rancimat Method
This protocol is specific for evaluating the ability of FA esters to protect oils from oxidation.
-
Sample Preparation : Add the FA ester derivative to an oil sample (e.g., flaxseed oil) at various concentrations (e.g., 50, 100, 200 mg/100g).[2] A control sample contains only the oil.
-
Instrument Setup : Place a precise amount of the oil sample (e.g., 3 g) into the Rancimat reaction vessel.
-
Test Execution :
-
Heat the sample to a constant high temperature (e.g., 100°C).
-
Bubble a constant stream of purified air through the oil.
-
The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.
-
The instrument continuously measures the conductivity of the water.
-
-
Data Analysis :
-
A sharp increase in conductivity marks the end of the induction period, as highly conductive carboxylic acids are formed.
-
The time until this rapid increase is the Induction Time (IT) .
-
A longer IT indicates greater resistance to oxidation and higher antioxidant efficacy of the added derivative.[2]
-
Degradation Pathways: Understanding the "Why"
The stability of a derivative is intrinsically linked to its susceptibility to specific degradation pathways. Esterification primarily aims to mitigate hydrolysis and decarboxylation.
-
Hydrolysis : The ester bond is susceptible to cleavage, either chemically (e.g., via alkaline hydrolysis) or enzymatically (via feruloyl esterases), which reverts the derivative back to free ferulic acid.[25][26][27][28] While this can be a disadvantage for stability, it is also a mechanism for controlled release, where the ester acts as a prodrug, releasing the active FA at the target site.[29]
-
Photodegradation : Upon UV irradiation, ferulic acid can undergo photolysis.[19][20] Encapsulation or attachment to a larger molecule can offer physical protection from UV photons, thereby enhancing photostability. For example, solid lipid nanoparticles (SLNs) have been used to protect n-dodecyl ferulate from photodegradation.[21]
-
Thermal Degradation : The primary thermal degradation pathway for free ferulic acid involves a decarboxylation step, leading to the formation of 4-vinylguaiacol.[6][25] By modifying the carboxylic acid group through esterification, this pathway is initially blocked, contributing to the increased thermal stability of many ester derivatives.
Caption: Key degradation pathways for ferulic acid esters.
Conclusion and Future Perspectives for Formulation Development
The esterification of ferulic acid is a highly effective and versatile strategy for overcoming its inherent stability limitations. The choice of ester derivative should be guided by the intended application and the specific environmental stresses the final product will encounter.
-
For oil-based systems requiring high thermal and oxidative stability, such as in functional foods or anhydrous skin serums, long-chain alkyl esters are superior candidates.
-
For topical delivery systems where bioavailability and skin permeation are paramount, amino acid ester conjugates offer a promising, multifunctional approach.
-
For applications requiring the creation of a functional material , such as an antioxidant dietary fiber or a biodegradable active-releasing polymer, polysaccharide and poly(anhydride-ester) derivatives provide enhanced stability and novel delivery mechanisms.[11][29]
Future research should continue to explore novel feruloyl derivatives and advanced delivery systems, such as nanoformulations, to further enhance stability and control the release of the active compound.[30][31][32] A thorough understanding of the relationship between the ester's chemical structure and its stability profile is essential for unlocking the full therapeutic and commercial potential of ferulic acid.
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- (n.d.). Protective activity of ferulic ester and amide derivatives against (A) peroxynitrite radical.
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- Liu, X., et al. (2023). Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties. PMC - NIH.
- (n.d.). Biodegradable Ferulic Acid-Containing Poly(anhydride-ester): Degradation Products with Controlled Release and Sustained Antioxidant Activity.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate
As researchers dedicated to advancing drug development, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, experience-driven protocols for the safe handling of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate. While a specific, official Safety Data Sheet (SDS) for this compound is not publicly available, its chemical structure—a substituted ethyl cinnamate, which belongs to the acrylate family—provides a clear and reliable basis for determining its hazard profile and the necessary protective measures.
The guidance herein is synthesized from safety data for structurally analogous compounds, including ethyl cinnamate and various acrylate esters. The fundamental principle is this: the acrylate functional group is a well-known potential hazard, and our protocols must be built around mitigating its effects.
Synthesized Hazard Profile: Understanding the "Why"
This compound is an acrylate ester. Compounds in this class are recognized for a specific set of potential hazards. Based on data from parent compounds like ethyl acrylate and ethyl cinnamate, we can reliably anticipate the following:
-
Skin Irritation: Direct contact is likely to cause skin irritation.[1][2][3][4]
-
Serious Eye Irritation: The compound is expected to be a significant eye irritant, with potential for damage if contact occurs.[1][2][3][5]
-
Respiratory Irritation: Inhalation of the powder or aerosols may cause respiratory tract irritation.[1][2][3]
-
Skin Sensitization: Perhaps the most critical long-term risk associated with acrylates is their potential to act as skin sensitizers.[1][6] Repeated exposure, even at low levels, can lead to an allergic skin reaction (allergic contact dermatitis).[7][8]
Therefore, our entire personal protective equipment (PPE) strategy is designed as a multi-barrier system to prevent skin contact, eye exposure, and inhalation.
The Core PPE Protocol: A Multi-Barrier Defense
Effective safety is not just about wearing PPE; it's about understanding that PPE is the last line of defense, employed after engineering and administrative controls.
Primary Barrier: Engineering Controls
All handling of this compound, especially when in solid/powder form or when being heated or aerosolized, must be conducted within a certified chemical fume hood. This is non-negotiable. The constant airflow protects you from inhaling airborne particles and vapors.
Secondary Barrier: The Personal Protective Ensemble
The selection of PPE should be tailored to the specific task. The following table outlines the minimum required PPE for common laboratory operations.
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing Solid Compound | Double-gloved Nitrile | Chemical Splash Goggles & Face Shield | Recommended: N95 Respirator | Fully-buttoned Laboratory Coat |
| Preparing Solutions | Nitrile Gloves (or double-gloved) | Chemical Splash Goggles | Not required (in fume hood) | Fully-buttoned Laboratory Coat |
| Running Reaction/Workup | Nitrile Gloves | Chemical Splash Goggles | Not required (in fume hood) | Fully-buttoned Laboratory Coat |
| Handling Large Quantities (>50g) | Double-gloved Nitrile | Chemical Splash Goggles & Face Shield | Recommended: Half-mask respirator with organic vapor cartridges | Chemical-resistant Apron over Lab Coat |
Hand Protection: Beyond the Glove
The choice of glove material is critical when handling acrylates.
-
Material: Nitrile rubber gloves are the standard recommendation.[7][9] They offer superior chemical resistance to acrylates compared to latex, which can be permeated quickly.[10]
-
Inspection and Breakthrough: Always inspect gloves for holes or degradation before use.[11][12][13] For prolonged work, be aware of the glove's breakthrough time—the time it takes for the chemical to permeate the glove material. For acrylates, it is best practice to change gloves frequently (e.g., every 1-2 hours) or immediately upon known contact.
-
Double Gloving: When handling the solid powder or concentrated solutions, wearing two pairs of nitrile gloves provides an added layer of safety. If the outer glove is contaminated, it can be removed without exposing the skin.
Eye and Face Protection: Preventing the Splash
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory at all times.[14] Standard safety glasses with side shields are insufficient.
-
Elevated Risk: When handling the solid powder (risk of dust) or during procedures with a high splash potential (e.g., transfers of large volumes, reactions under pressure), a full-face shield must be worn over the chemical splash goggles.[7][9]
Body and Respiratory Protection
A clean, fully-buttoned laboratory coat is required to protect skin and clothing.[7][14] For respiratory protection, an N95 respirator is advisable when weighing the powder to prevent inhalation of fine particulates. For large-scale operations or in the event of a spill outside of a fume hood, a half-mask or full-face respirator with organic vapor cartridges should be used.[7]
Operational Protocols: From Planning to Disposal
PPE Selection Workflow
The following decision tree illustrates a logical workflow for selecting the appropriate level of PPE. This self-validating process ensures that the protective measures scale with the experimental risk.
Step-by-Step Donning and Doffing of PPE
The sequence of putting on and, more importantly, taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fasten completely.
-
Respirator (if required): Perform a seal check.
-
Goggles and/or Face Shield: Adjust for a secure fit.
-
Gloves: Pull the cuffs of the gloves over the cuffs of your lab coat sleeves. If double-gloving, don the inner pair first.
Doffing (Taking Off) Sequence - "Contaminated to Clean":
-
Outer Gloves (if used): Remove the most contaminated item first. Peel one glove off by pinching the cuff and turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, so the first glove is contained within the second.
-
Lab Coat: Unbutton and remove by rolling it down your arms, touching only the inside. Turn it inside out as you remove it.
-
Face Shield/Goggles: Remove by handling the strap, not the front.
-
Respirator (if used): Remove by handling the straps.
-
Inner Gloves: Remove as described in step 1.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[12][13]
Emergency Procedures and Disposal
Skin/Eye Contact:
-
Skin: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[9][14] Seek medical attention.
-
Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Disposal: All contaminated PPE, including gloves, disposable lab coats, and bench paper, must be treated as hazardous chemical waste. Dispose of these materials in a designated, sealed waste container according to your institution's and local regulations.[1][3] Do not discard them in the regular trash.
By adhering to these rigorous, well-reasoned protocols, you build a culture of safety that protects not only yourself but your entire research team, ensuring that our pursuit of scientific discovery is both successful and secure.
References
- Personal protective equipment for handling 1-Naphthyl acrylate. Benchchem.
- Personal protective equipment for handling Tetracosyl acrylate. Benchchem.
- SAFETY DATA SHEET - Ethyl Acrylate. Sigma-Aldrich.
- Industrial Hygiene | Enhance Safety Practices. Methacrylate Producers Association, Inc.
- Methacrylate Monomers Safe use of gloves. Methacrylate Producers Association, Inc.
- Ethyl cinnamate-SDS. MedChemExpress.
- Permeability of different types of medical protective gloves to acrylic monomers. (PDF) ResearchGate.
- ETHYL CINNAMATE, Natural-SDS. Aurochemicals.
- Material Safety Data Sheet Ethyl cinnamate. Indenta Chemicals.
- SAFETY DATA SHEET - Ethyl Acrylate. TCI Chemicals.
- ETHYL CINNAMATE CAS No 103-36-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- (E)-3-(4-Methoxyphenyl)acrylic acid-SDS. MedChemExpress.
- 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate SDS. Cymit Quimica.
- Ethyl acrylate - SAFETY DATA SHEET. Fisher Scientific.
- Ethyl Acrylate (EA) - Safety data sheet. Chemius.
- SAFETY DATA SHEET - Poly(vinyl chloride-co-acrylic acid). Sigma-Aldrich.
- Safety Data Sheet - 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate. Angene Chemical.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. angenechemical.com [angenechemical.com]
- 6. Industrial Hygiene | Enhance Safety Practices — Methacrylate Producers Association, Inc. [mpausa.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mobile [my.chemius.net]
- 9. aurochemicals.com [aurochemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. petrochemistry.eu [petrochemistry.eu]
- 12. indenta.com [indenta.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
